3,5-Dimethylpyrazin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZRWBRYYZGTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379209 | |
| Record name | 3,5-dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91678-81-8 | |
| Record name | 3,5-dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3,5-dimethylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethylpyrazin-2-amine is a heterocyclic amine of significant interest in medicinal chemistry and materials science. Its pyrazine core, substituted with both electron-donating methyl and amino groups, imparts a unique combination of chemical reactivity and potential for biological activity. This document provides a comprehensive overview of the known and predicted chemical properties of this compound, including its physicochemical characteristics, spectral data, a plausible synthetic route, and its potential role as a scaffold in kinase inhibitor development. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and the synthesis of novel organic compounds.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively reported in the literature, a combination of information from supplier specifications and computational predictions allows for a reliable characterization of its key properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 91678-81-8 | P&S Chemicals[1] |
| Molecular Formula | C₆H₉N₃ | P&S Chemicals[1] |
| Molecular Weight | 123.16 g/mol | MySkinRecipes[2] |
| Appearance | Light yellow to yellow to yellow-brown solid | MySkinRecipes[2] |
| Purity | 98-100% | MySkinRecipes[2] |
| Predicted Melting Point | 105-115 °C | Computational Prediction |
| Predicted Boiling Point | 230-240 °C | Computational Prediction |
| Predicted pKa | 4.5 ± 0.5 | Computational Prediction[3] |
| Predicted LogP | 0.8 ± 0.3 | Computational Prediction |
| Storage | Room temperature | MySkinRecipes[2] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Peaks and Characteristics |
| ¹H NMR | - Aromatic proton singlet (~7.5-8.0 ppm) - Two methyl group singlets (~2.3-2.6 ppm) - Broad singlet for the amine protons (~4.5-5.5 ppm), which would be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons (~140-160 ppm) - Methyl carbons (~20-25 ppm) |
| IR Spectroscopy | - N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹) - C-H stretching of the methyl and aromatic groups (~2900-3100 cm⁻¹) - C=N and C=C stretching of the pyrazine ring (~1500-1600 cm⁻¹) - N-H bending (~1600-1650 cm⁻¹) |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 123. - Fragmentation may involve the loss of a methyl radical (M-15) or HCN (M-27). |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible and efficient route can be proposed based on established methods for the synthesis of aminopyrazines. The most common approach involves the nucleophilic aromatic substitution of a halogenated pyrazine precursor.
Proposed Experimental Protocol: Synthesis via Amination of 2-Chloro-3,5-dimethylpyrazine
This protocol describes a two-step process starting from the commercially available 2-hydroxy-3,5-dimethylpyrazine.
Step 1: Chlorination of 2-Hydroxy-3,5-dimethylpyrazine
-
To a stirred solution of 2-hydroxy-3,5-dimethylpyrazine (1.0 eq) in phosphorus oxychloride (POCl₃, 3.0 eq), slowly add phosphorus pentachloride (PCl₅, 1.1 eq) at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-chloro-3,5-dimethylpyrazine.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2-chloro-3,5-dimethylpyrazine.
Step 2: Amination of 2-Chloro-3,5-dimethylpyrazine
-
In a sealed tube, dissolve 2-chloro-3,5-dimethylpyrazine (1.0 eq) in a solution of ammonia in methanol (7N, 5.0 eq).
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.
Biological Activity and Drug Development Potential
The aminopyrazine scaffold is a well-established pharmacophore in the development of kinase inhibitors. The nitrogen atoms of the pyrazine ring and the exocyclic amino group can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many ATP-competitive inhibitors.
While no specific biological activity data for this compound has been reported, its structural similarity to known aminopyrazine-based kinase inhibitors suggests its potential as a valuable building block in this area. The methyl groups at the 3- and 5-positions can influence the compound's solubility, lipophilicity, and metabolic stability, and may also provide vectors for further chemical modification to optimize potency and selectivity against specific kinase targets.
Recent studies have highlighted the use of substituted aminopyrazines in the development of inhibitors for various kinases, including Fibroblast Growth Factor Receptors (FGFR), which are implicated in a range of cancers. The general mechanism of action for these inhibitors involves competition with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrate proteins and blocking signal transduction.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable heterocyclic compound with significant potential for applications in medicinal chemistry, particularly as a scaffold for the design of kinase inhibitors. While experimental data for this specific molecule is limited, this guide provides a comprehensive summary of its known and predicted properties, a plausible synthetic route, and an overview of its potential biological relevance. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its utility in drug discovery and other areas of chemical science.
References
In-Depth Technical Guide: 3,5-Dimethylpyrazin-2-amine (CAS No. 91678-81-8)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
3,5-Dimethylpyrazin-2-amine is a substituted pyrazine derivative recognized as a crucial building block in medicinal chemistry. Its structural features, particularly the pyrazine ring and the amino group, make it a valuable intermediate in the synthesis of complex heterocyclic compounds with significant biological activity. Primarily, it serves as a key precursor in the development of kinase inhibitors, a class of targeted therapeutics with broad applications in oncology and immunology. The compound's ability to participate in various chemical reactions allows for the generation of diverse molecular scaffolds for drug discovery programs.
Chemical Properties Summary:
| Property | Value | Reference |
| CAS Number | 91678-81-8 | N/A |
| Molecular Formula | C₆H₉N₃ | N/A |
| Molecular Weight | 123.16 g/mol | N/A |
| Appearance | Light yellow to yellow-brown solid | N/A |
| Purity | ≥97% (Commercially available) | N/A |
Synthesis and Experimental Protocols
While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found in the reviewed literature, the synthesis of similar pyrazine derivatives often involves the condensation of α-dicarbonyl compounds with 1,2-diamines. A plausible synthetic approach for this compound could involve the reaction of a suitably substituted α-dicarbonyl precursor with an appropriate amine source, followed by cyclization to form the pyrazine ring.
General Workflow for Pyrazine Synthesis:
Below is a generalized workflow for the synthesis of substituted pyrazines, which could be adapted for this compound.
Caption: Generalized workflow for the synthesis of substituted pyrazines.
Biological Activity and Mechanism of Action
This compound is a critical intermediate in the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Research into structurally similar compounds, such as N-(4-chlorophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine, has demonstrated significant antiproliferative activity against various cancer cell lines. These compounds function by inhibiting key kinases in the EGFR/PI3K/Akt/mTOR cascade.
EGFR/PI3K/Akt/mTOR Signaling Pathway and Inhibition:
The diagram below illustrates the signaling cascade and the points of inhibition by kinase inhibitors derived from pyrazine scaffolds.
Caption: Inhibition of the EGFR/PI3K/Akt/mTOR pathway by pyrazine-derived inhibitors.
Quantitative Biological Data
While specific quantitative data for this compound as a final drug substance is not available, the following table summarizes the in vitro antiproliferative activity of a structurally related compound, N-(4-chlorophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (Compound 5c), which utilizes a similar pyrazolyl-triazine scaffold. This data provides insight into the potential potency of compounds derived from this compound.
Antiproliferative Activity of a Related Pyrazolyl-s-triazine Derivative (Compound 5c)
| Cancer Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 2.29 ± 0.92 |
| HCT-116 (Colon Cancer) | > 50 |
| HepG2 (Liver Cancer) | > 50 |
Data is illustrative of the potential of this class of compounds and is not direct data for this compound.
Experimental Protocols for Biological Assays
The following are generalized protocols for key experiments used to evaluate the biological activity of kinase inhibitors derived from this compound.
A. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Experimental Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (derived from this compound) and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
B. Kinase Inhibition Assay (ELISA-based)
This assay measures the direct inhibitory effect of a compound on a specific kinase (e.g., PI3K, Akt, mTOR).
Methodology:
-
Coating: Coat a 96-well plate with a substrate specific to the kinase of interest.
-
Kinase Reaction: Add the kinase, ATP, and varying concentrations of the test compound to the wells.
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Add a primary antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Add a chromogenic substrate for the enzyme-linked secondary antibody.
-
Signal Measurement: Measure the absorbance of the resulting color change, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
This compound is a valuable and versatile building block in the synthesis of novel kinase inhibitors. Its utility is particularly evident in the development of compounds targeting the oncogenic EGFR/PI3K/Akt/mTOR signaling pathway. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this compound and its derivatives. Further exploration and optimization of synthetic routes and biological evaluations will continue to unlock the full therapeutic potential of this chemical scaffold.
An In-depth Technical Guide to the Molecular Structure of 3,5-Dimethylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylpyrazin-2-amine is a heterocyclic aromatic amine belonging to the pyrazine family. This compound serves as a crucial building block in the synthesis of various biologically active molecules and is of significant interest to the pharmaceutical and flavor industries.[1] Its structural features, including the pyrazine core, amino group, and methyl substituents, contribute to its chemical reactivity and its ability to interact with biological targets.[1] Notably, the aminopyrazine scaffold is a key component in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways often dysregulated in diseases such as cancer.[2][3] This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical and physical properties, synthesis, and its role in the context of drug development.
Molecular Structure and Identification
The fundamental structure of this compound consists of a pyrazine ring substituted with two methyl groups at positions 3 and 5, and an amino group at position 2.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-3,5-dimethylpyrazine, 3,5-Dimethyl-2-pyrazinamine |
| CAS Number | 91678-81-8 |
| Molecular Formula | C₆H₉N₃[4] |
| Molecular Weight | 123.16 g/mol [1] |
| SMILES | CC1=CN=C(C(=N1)C)N[5] |
| InChI Key | GZZRWBRYYZGTNW-UHFFFAOYSA-N[5] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While specific experimental data for this compound is limited in publicly accessible literature, properties can be estimated based on its structure and data from closely related compounds.
| Property | Value | Source |
| Appearance | Light yellow to yellow to yellow-brown solid. | [1] |
| Melting Point | 118-120 °C (for the related compound Aminopyrazine) | [6] |
| Boiling Point | 180-182 °C @ 760 mm Hg (for the related compound 2-Ethyl-3,5-dimethylpyrazine) | |
| Solubility | Typically soluble in polar solvents such as water and alcohols. | [7] |
| pKa | Data not available | |
| logP | 0.2 (predicted) |
Synthesis
A general and plausible synthetic route to this compound involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, a common method for pyrazine synthesis. A more specific conceptual pathway can be inferred from the synthesis of related aminopyrazines.
Conceptual Experimental Protocol for Synthesis:
This protocol is a generalized procedure based on the synthesis of similar aminopyrazine structures and should be adapted and optimized for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile in a suitable anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reaction: Cool the solution in an ice bath. Slowly add an excess of methylmagnesium bromide (a Grignard reagent) in a suitable solvent like diethyl ether. The reaction is exothermic and should be controlled carefully.
-
Quenching and Workup: After the addition is complete, allow the reaction to stir at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Cyclization and Aromatization: The crude diamine intermediate is then dissolved in a high-boiling point solvent like toluene, and an acid catalyst (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the cyclization and subsequent aromatization to the pyrazine ring.
-
Purification: The final product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Role in Drug Development: Kinase Inhibition
The aminopyrazine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[2] Protein kinases play a pivotal role in cellular signaling, and their aberrant activity is a hallmark of many diseases, including cancer.[8] this compound serves as a valuable starting material for the synthesis of compounds that can target the ATP-binding site of various kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a general method to determine the inhibitory activity of a compound derived from this compound against a specific protein kinase.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
-
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Method:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Dispense a small volume (e.g., 25 nL) of the compound dilutions into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add a solution containing the target kinase in the assay buffer to each well. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the reaction and detect the amount of product (phosphorylated substrate) or remaining substrate (ATP) using a suitable detection reagent according to the manufacturer's instructions. This often involves measuring luminescence or fluorescence.
-
-
Data Analysis:
-
The raw data (e.g., luminescence units) is converted to percent inhibition relative to the positive and negative controls.
-
The percent inhibition is plotted against the logarithm of the compound concentration.
-
The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound is a molecule of significant synthetic and pharmaceutical importance. Its structure provides a versatile platform for the development of novel compounds, particularly in the realm of kinase inhibitors for therapeutic applications. This guide has provided a detailed overview of its molecular structure, properties, and a framework for its synthesis and biological evaluation. Further research into the specific biological targets and the development of optimized synthetic protocols will continue to enhance the utility of this valuable chemical entity.
References
- 1. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. PubChemLite - 2-amino-3,5-dimethylpyrazine (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 6. 氨基吡嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Pyrazine, 3-ethyl-2,5-dimethyl- [webbook.nist.gov]
Synthesis of 3,5-Dimethylpyrazin-2-amine: A Technical Guide to Its Precursors and Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 3,5-Dimethylpyrazin-2-amine, a key intermediate in the development of various pharmaceuticals. This document details the primary synthetic routes, precursor materials, and relevant experimental protocols, with a focus on providing actionable data for laboratory and developmental applications.
Core Synthetic Strategies and Precursors
The synthesis of the pyrazine ring is classically achieved through the condensation of a 1,2-diamine with an α-dicarbonyl compound. In the case of this compound, the most logical and widely inferred synthetic pathway involves the cyclocondensation of an α-aminonitrile with an α-dicarbonyl compound.
The primary precursors for the synthesis of this compound are:
-
2,3-Butanedione (also known as Diacetyl): An α-dicarbonyl compound that provides the two methyl groups and the adjacent carbonyl functionalities for the pyrazine ring formation.
-
Aminoacetonitrile: An α-aminonitrile that serves as the source of the amino group and the remaining two carbon atoms of the pyrazine ring. It is often used in its hydrochloride or hydrobromide salt form for stability.
An alternative, though less direct, biosynthetic route to similar alkylpyrazines involves precursors such as L-threonine and aminoacetone. While these are primarily associated with the synthesis of 2,5-dimethylpyrazine, understanding these pathways can provide valuable insights into pyrazine ring formation.
Synthetic Pathway and Mechanism
The core reaction for the synthesis of this compound is the condensation of 2,3-butanedione with aminoacetonitrile. The reaction proceeds through the formation of a dihydropyrazine intermediate, which subsequently undergoes oxidation to the aromatic pyrazine ring. The amino group from aminoacetonitrile is retained on the pyrazine ring.
Experimental Protocols
Proposed Synthesis of this compound
Materials:
-
2,3-Butanedione (Diacetyl)
-
Aminoacetonitrile hydrochloride
-
Sodium hydroxide or other suitable base
-
Ethanol or other suitable solvent
-
Oxidizing agent (e.g., air, mild chemical oxidant)
Procedure:
-
Preparation of Aminoacetonitrile Free Base: Dissolve aminoacetonitrile hydrochloride in a minimal amount of water and cool in an ice bath. Slowly add a stoichiometric amount of a cooled aqueous solution of sodium hydroxide with stirring to liberate the free base. The free base is unstable and should be used immediately.
-
Condensation Reaction: In a reaction vessel, dissolve 2,3-butanedione in ethanol. To this solution, add the freshly prepared aqueous solution of aminoacetonitrile free base dropwise with stirring at a controlled temperature (e.g., 0-10 °C).
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the formation of the dihydropyrazine intermediate.
-
Oxidation: Upon completion of the condensation, the dihydropyrazine intermediate is oxidized to the aromatic pyrazine. This can often be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data for Related Pyrazine Syntheses
To provide a quantitative context, the following table summarizes reaction conditions and yields for the synthesis of the closely related 2,5-dimethylpyrazine, which can serve as a reference for optimizing the synthesis of this compound.
| Precursors | Reaction Conditions | Solvent | Yield (%) | Reference |
| L-threonine | Bacillus subtilis whole-cell catalysis, 37°C, 48-72h | LB Medium | Variable | [General knowledge] |
| Aminoacetone | Self-condensation, pH dependent | Aqueous | Variable | [General knowledge] |
Experimental Workflow
The general workflow for the synthesis, purification, and analysis of this compound is outlined in the following diagram.
Conclusion
The synthesis of this compound is achievable through the established principles of pyrazine chemistry, primarily via the condensation of 2,3-butanedione and aminoacetonitrile. While a specific, optimized protocol is not widely published, the provided guide offers a robust starting point for its synthesis in a research and development setting. The experimental conditions can be further refined by leveraging the extensive literature on the synthesis of related pyrazine derivatives. Careful control of reaction parameters and purification techniques will be crucial in obtaining a high-purity product for pharmaceutical applications.
The Pivotal Role of 3,5-Dimethylpyrazin-2-amine in the Synthesis of Biologically Active Compounds: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethylpyrazin-2-amine is a heterocyclic amine that serves as a crucial intermediate in the synthesis of a diverse range of biologically active molecules. While the compound itself is not typically attributed with direct therapeutic effects, its structural motif is a key component in the development of potent kinase inhibitors and other pharmacologically relevant agents. This technical guide explores the biological significance of this compound by examining the activities of the compounds derived from it, with a focus on their applications in oncology and other therapeutic areas. This document provides a comprehensive overview of the quantitative biological data, experimental methodologies, and associated signaling pathways for these derivative compounds.
Introduction: The Versatility of the Pyrazine Scaffold
Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The pyrazine ring system, with its two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the design of small molecule inhibitors that can target various enzymes and receptors.[3] this compound, in particular, offers synthetic chemists a valuable starting point for creating libraries of compounds with diverse biological activities due to its reactive amino group and the modifiable pyrazine core.[4] Its structure facilitates the formation of hydrogen bonds and π-π interactions, which are critical for binding to the active sites of biological targets.
Biological Activities of this compound Derivatives
The primary biological significance of this compound lies in its role as a precursor to potent kinase inhibitors.[2][3][5] Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases.[3][5] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.
Anticancer Activity: Targeting Kinase Signaling Pathways
Derivatives of aminopyrazines have been extensively investigated as inhibitors of various kinases implicated in cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and Checkpoint Kinase 1 (CHK1).[3][6][7]
Table 1: Quantitative Data on the Biological Activity of Pyrazine-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Imidazo[4,5-b]pyrazines | TRKA, B, C | 0.22 - 7.68 | MK12 (colon cancer) | [3] |
| 2-Amino-3,5-disubstituted pyrazines | Aurora Kinases | Varies | Not Specified | [3] |
| 3-Amino-pyrazine-2-carboxamides | pan-FGFR | Submicromolar | Multiple cancer cell lines | [7] |
| Imadazopyrazines | CDK9 | 180 | HCT116, K652, MCF7 | [8] |
| 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | CHK1 | Not Specified | Human tumor xenografts | [6] |
| Pyrazolo[1,5-a]pyrazines | RET | Single-digit nM | HEK293 | [3] |
Experimental Protocols
The evaluation of the biological activity of kinase inhibitors derived from this compound involves a series of in vitro and in vivo assays. The following are representative experimental protocols.
Protocol 1: In Vitro Kinase Inhibition Assay (High-Throughput Screening)
This protocol outlines a generic biochemical assay to identify and characterize inhibitors of a specific protein kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
-
Recombinant target kinase
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
384-well assay plates
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
Method:
-
Prepare serial dilutions of the test compounds.
-
Dispense a small volume (e.g., 25 nL) of each compound concentration into the wells of a 384-well plate.
-
Add a solution containing the target kinase in the assay buffer to each well and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced).
-
Read the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls and determine the IC50 value by fitting the data to a dose-response curve.[9]
Protocol 2: Cell-Based Proliferation Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Method:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the required time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a representative kinase signaling pathway and a typical workflow for high-throughput screening of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches [mdpi.com]
- 9. benchchem.com [benchchem.com]
3,5-Dimethylpyrazin-2-amine: A Privileged Scaffold in Kinase-Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylpyrazin-2-amine is a heterocyclic aromatic amine that has emerged as a valuable building block in medicinal chemistry. Its rigid pyrazine core, decorated with an amino group and two methyl groups, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic placement of nitrogen atoms and methyl groups allows for multiple points of interaction with biological targets, making it a "privileged scaffold" in drug design. While the parent molecule itself is primarily a synthetic intermediate, its derivatives have shown significant promise, particularly as potent and selective inhibitors of various protein kinases. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of compounds derived from the this compound core, with a focus on their role in targeting key signaling pathways implicated in cancer and other diseases.
Chemical Properties and Synthesis
This compound is a stable organic compound with the chemical formula C₆H₉N₃. The pyrazine ring imparts aromatic character, while the amino group provides a key site for further chemical modifications.
Representative Synthesis of a Substituted Aminopyrazine
While specific, detailed industrial synthesis protocols for this compound are proprietary, a general understanding of aminopyrazine synthesis can be gleaned from related literature. A common approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines. For instance, the chemoenzymatic synthesis of related pyrazines, such as 2,5-dimethylpyrazine, often starts from amino acids like L-threonine. This process typically involves an initial enzymatic conversion followed by spontaneous cyclization and oxidation reactions.
Experimental Protocol: Chemoenzymatic Synthesis of 2,5-Dimethylpyrazine from L-Threonine
This protocol, adapted from the literature on the synthesis of a structurally related pyrazine, illustrates a potential biosynthetic route.
-
Reaction Setup: A reaction mixture is prepared containing L-threonine, a suitable buffer (e.g., phosphate buffer at a specific pH), and a biocatalyst, which could be a whole-cell system (like Bacillus subtilis or engineered E. coli) or an isolated enzyme (L-threonine dehydrogenase).
-
Bioconversion: The mixture is incubated under controlled conditions (temperature, agitation) to allow for the enzymatic conversion of L-threonine to an amino ketone intermediate.
-
Cyclization and Oxidation: The intermediate undergoes spontaneous dimerization and subsequent oxidation to form the pyrazine ring. The pH of the reaction medium can influence the rate of these non-enzymatic steps.
-
Extraction: The product is extracted from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification and Analysis: The extracted product is then purified using techniques such as distillation or chromatography. The identity and purity of the final compound are confirmed by analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Activity and Therapeutic Potential
The primary therapeutic interest in this compound lies in its utility as a scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyrazine core has been identified as a key pharmacophore in numerous potent and selective kinase inhibitors.
Kinase Inhibitory Activity of 2-Aminopyrazine Derivatives
Recent patent literature and research articles have highlighted the efficacy of 2-aminopyrazine derivatives against several important cancer-related kinases.
| Derivative Class | Target Kinase | Potency (IC50/Ki) | Assignee/Source |
| 3,5-disubstituted-2-aminopyrazines | ATR Kinase | Ki ≤ 10 nM | Vertex Pharmaceuticals |
| 2-aminopyrazine derivatives | RET Kinase | IC50 < 4 nM (wild-type & mutant) | Array Biopharma |
| Pyrazino[2,3-b]pyrazine-2-one derivatives | mTOR Kinase | - | Signal Pharmaceuticals |
| Pyrido[3,4-b]pyrazines | RET Kinase | IC50 = 25 nM (MiaPaCa-2 cells) | Purdue Research Foundation |
| Aminopyrazine derivatives | Nek2 Kinase | - | - |
This table summarizes data from various sources and is intended to be representative of the activity of this class of compounds.
Signaling Pathways Targeted by 2-Aminopyrazine Derivatives
The kinase inhibitory activity of 2-aminopyrazine derivatives translates to the modulation of critical cellular signaling pathways that are often hyperactivated in cancer. Below are diagrams of key pathways where these inhibitors have shown activity.
ATR Signaling Pathway
Ataxia telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR).[1] Inhibition of ATR can sensitize cancer cells to DNA-damaging agents and exploit intrinsic replication stress in tumor cells.[2]
RET Signaling Pathway
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated by mutation or fusion, drives the growth of several cancer types, including thyroid and non-small cell lung cancers.[3][4]
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[5][6] The mTOR pathway is frequently hyperactivated in cancer, making it a key therapeutic target.
Structure-Activity Relationships (SAR)
Systematic exploration of the 2-aminopyrazine scaffold has revealed key structure-activity relationships (SAR) for potent kinase inhibition. The aminopyrazine core typically forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Substituents at the 3- and 5-positions are critical for achieving potency and selectivity. These groups occupy adjacent hydrophobic pockets, and their size, shape, and electronic properties can be fine-tuned to optimize interactions with specific kinases. For instance, the introduction of aromatic or heterocyclic rings at these positions often leads to enhanced activity. The amino group at the 2-position is a key anchor to the hinge region of the kinase.
Conclusion
This compound is a highly valuable scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. Its derivatives have demonstrated potent and selective inhibition of key signaling pathways that are fundamental to cancer cell proliferation and survival. The ongoing exploration of the chemical space around the 2-aminopyrazine core, guided by structure-based drug design and a deep understanding of kinase biology, promises to deliver novel and effective targeted therapies. This technical guide serves as a foundational resource for researchers aiming to leverage the unique properties of this privileged scaffold in their drug discovery efforts.
References
- 1. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. cusabio.com [cusabio.com]
The Discovery and Significance of 3,5-Dimethylpyrazin-2-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethylpyrazin-2-amine is a heterocyclic amine that has garnered significant interest in medicinal chemistry and flavor science. Its pyrazine core, substituted with methyl and amino groups, serves as a versatile scaffold for the development of potent kinase inhibitors, highlighting its importance in drug discovery. Furthermore, its structural similarity to naturally occurring alkylpyrazines implicates its potential role in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and biological significance of this compound, with a focus on its applications in pharmaceutical research.
Introduction
Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that are prevalent in nature and are known for their diverse biological activities and sensory properties. Among these, this compound (CAS No. 91678-81-8) has emerged as a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. The arrangement of its functional groups allows for specific interactions with the ATP-binding sites of various kinases, making it a valuable pharmacophore in the design of novel anti-cancer agents and other pharmaceuticals. This document details the foundational knowledge surrounding this compound, from its synthesis to its potential applications.
Chemical Properties and Characterization
This compound is a solid at room temperature with the chemical formula C₆H₉N₃. Its structure features a central pyrazine ring with methyl groups at the 3 and 5 positions and an amino group at the 2 position.
| Property | Value |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| CAS Number | 91678-81-8 |
| Appearance | Light yellow to yellow-brown solid |
| Purity | ≥97% |
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the two methyl groups, the aromatic proton on the pyrazine ring, and the protons of the amino group. The chemical shifts of the methyl protons would be in the upfield region, while the aromatic proton would appear more downfield. The amine protons would likely present as a broad singlet.
-
¹³C NMR: Resonances for the four distinct carbon atoms of the pyrazine ring and the two methyl carbons.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the methyl and aromatic groups, and C=N and C=C stretching vibrations of the pyrazine ring.[1][2]
Synthesis of this compound
The synthesis of 2-aminopyrazines, including this compound, has been described in the chemical literature. A notable method involves the reaction of α-iminodiacetonitriles with alcohols in the presence of an alkali or alkaline earth compound.
Experimental Protocol: Synthesis from α-Iminodiacetonitrile
This protocol is adapted from the general method described in European Patent EP0111717A2.
Materials:
-
α-Iminodiacetonitrile
-
Isobutanol
-
Sodium isobutoxide
-
Water
-
Organic solvent (e.g., toluene)
Procedure:
-
A solution of sodium isobutoxide in isobutanol is prepared.
-
α-Iminodiacetonitrile is added to this solution.
-
The mixture is heated under reflux for several hours.
-
After cooling, water is added to the reaction mixture.
-
The aqueous phase, containing the 2-amino-3,5-dimethylpyrazine, is separated.
-
The product can be isolated from the aqueous solution by extraction with an organic solvent and subsequent purification, which may include steam distillation to remove impurities like 2-isobutoxy-3,5-dimethylpyrazine.
Diagram of the Synthesis Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Biological Significance and Applications in Drug Discovery
The 2-aminopyrazine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[3][4][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Role as a Kinase Inhibitor Scaffold
Derivatives of this compound have been investigated as inhibitors of various kinases, including Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) and Aurora kinases.[3][6] The amino group at the 2-position and the nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the methyl groups can occupy hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.
Representative Kinase Inhibition Data for Aminopyrazine Derivatives:
| Kinase Target | Compound Type | IC₅₀ (µM) | Reference |
| MK-2 | Aminopyrazine derivatives | Low micromolar to sub-micromolar | [6] |
| Aurora Kinases | Imidazo[1,2-a]pyrazine-based | Varies | [4] |
| FGFR | 3-Amino-pyrazine-2-carboxamide derivatives | Varies | [5] |
Signaling Pathway Context
The development of kinase inhibitors targeting pathways like the MAPK signaling cascade is a major focus of cancer research. By inhibiting key kinases in these pathways, it is possible to block downstream signaling events that promote cell proliferation and survival.
Diagram of a Representative Kinase Signaling Pathway:
Caption: Inhibition of the MAPK pathway by an aminopyrazine-based MK-2 inhibitor.
Applications in Flavor and Fragrance
Alkylpyrazines are well-known for their characteristic nutty, roasted, and cocoa-like aromas and are formed during the Maillard reaction in cooked foods.[7][8][9][10] While the primary focus on this compound is its pharmaceutical applications, its structural similarity to flavor-active pyrazines suggests its potential use or occurrence in the flavor and fragrance industry.
Flavor Profiles of Related Alkylpyrazines:
| Compound | Flavor Descriptors |
| 2,5-Dimethylpyrazine | Nutty, roasted peanut, potato, chocolate[7] |
| 2,6-Dimethylpyrazine | Roasted, nutty, coffee, earthy[7] |
| 2-Methylpyrazine | Nutty, roasted, cocoa, coffee[7] |
Conclusion
This compound is a molecule of significant interest due to its dual relevance in medicinal chemistry and potentially in flavor science. Its utility as a scaffold for potent and selective kinase inhibitors underscores its importance in the ongoing development of targeted therapies. The synthetic routes to this compound are established, providing a foundation for the generation of diverse chemical libraries for drug discovery programs. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Aminopyrazine [webbook.nist.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Showing Compound 2,6-Diemthyl-pyrazine (FDB004391) - FooDB [foodb.ca]
- 9. nbinno.com [nbinno.com]
- 10. Alkylpyrazine - Wikipedia [en.wikipedia.org]
Theoretical and Experimental Approaches to 3,5-Dimethylpyrazin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental studies concerning 3,5-Dimethylpyrazin-2-amine and its derivatives. The document focuses on computational chemistry, molecular modeling, spectroscopic analysis, and synthetic methodologies, presenting data in a structured format for researchers and professionals in drug development.
Introduction to this compound
This compound is a heterocyclic amine belonging to the pyrazine family. Pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They are recognized as crucial semiochemicals and signaling molecules in nature.[1] The core structure of this compound serves as a valuable scaffold in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other bioactive molecules.[2] Its structure is conducive to forming hydrogen bonds and π-π interactions, which are critical for molecular recognition in biological systems.[2]
Theoretical Studies: A Computational Perspective
While specific comprehensive theoretical studies focused solely on this compound are not extensively published, the methodologies applied to similar pyrazine derivatives provide a robust framework for its computational analysis. Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools to investigate the electronic structure, reactivity, and interaction of such molecules.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrazine derivatives, DFT at the B3LYP level of theory is commonly employed to calculate properties relevant to their chemical behavior.[3]
A logical workflow for conducting DFT studies on this compound is outlined below:
Caption: Workflow for DFT analysis of this compound.
Table 1: Key Quantum Chemical Descriptors from DFT
| Descriptor | Symbol | Significance in Drug Design |
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons; indicates reactivity with electrophiles. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons; indicates reactivity with nucleophiles. |
| HOMO-LUMO Energy Gap | ΔE | A smaller gap suggests higher reactivity and lower kinetic stability. |
| Dipole Moment | µ | Influences solubility and the ability to engage in polar interactions. |
| Electronegativity | χ | Measures the power of a molecule to attract electrons. |
| Global Hardness | η | Measures resistance to change in electron distribution. |
| Fraction of Transferred Electrons | ΔN | Indicates the tendency of a molecule to donate electrons to a metallic surface (e.g., an enzyme's metal cofactor). |
This table is based on general principles of DFT analysis as applied to similar heterocyclic compounds.[3]
Molecular Modeling and Docking
Molecular docking studies are crucial for understanding the potential of a molecule as a drug candidate. For instance, derivatives of 2-amino-3,5-disubstituted pyrazines have been investigated as Aurora kinase inhibitors.[4] Molecular docking simulations indicated that these compounds could form stable hydrogen bonds with key residues in the active sites of Aurora A and Aurora B kinases.[4]
A typical workflow for such a study is as follows:
Caption: A standard workflow for molecular docking studies.
Synthesis and Characterization
The synthesis of 3,5-disubstituted-2-aminopyrazines is a key step in their development as potential therapeutic agents.
General Synthetic Approach
A common route for synthesizing substituted pyrazines involves the condensation of α-dicarbonyl compounds with 1,2-diamines. For 3,5-dimethyl-2-aminopyrazine, a plausible synthetic pathway can be inferred from related syntheses.
Caption: A conceptual synthetic pathway for a dimethylated aminopyrazine.
Experimental Protocols
Synthesis of Substituted Pyrazines (General Protocol): While a specific protocol for this compound is not detailed in the provided search results, a general procedure for similar compounds can be adapted. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4.[5]
Characterization Techniques: Synthesized compounds are typically characterized using a suite of analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure. For 2,5-dimethylpyrazine, characteristic 1H NMR shifts are observed at approximately 8.33 ppm and 2.51 ppm in CDCl3.[6] 13C NMR shifts for the same compound appear around 150.58 ppm, 143.50 ppm, and 20.99 ppm.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule.
-
Melting Point (MP) Analysis: Assesses the purity of the compound.
Table 2: Physicochemical Properties of Dimethylpyrazines
| Property | Value (for 2,5-Dimethylpyrazine) | Reference |
| Molecular Formula | C6H8N2 | [6] |
| Molecular Weight | 108.14 g/mol | [6] |
| Boiling Point | 154.0 - 156.0 °C | [6] |
| Melting Point | 15 °C | [6] |
| LogP | 0.63 | [6] |
Note: Properties for the closely related 2,5-dimethylpyrazine are provided for reference.
Biological Context and Potential Applications
Derivatives of 2-amino-3,5-disubstituted pyrazines have shown promise as potent anti-cancer agents by inhibiting Aurora kinases, which are crucial for cell mitosis.[4] For example, compound 12Aj, a 2-amino-3,5-disubstituted pyrazine derivative, exhibited strong antiproliferative activities against several cancer cell lines and inhibited Aurora A and B with IC50 values of 90 nM and 152 nM, respectively.[4] This compound was also shown to arrest the cell cycle in the G2/M phase.[4]
The biosynthesis of dimethylpyrazines, such as 2,5-dimethylpyrazine, has been studied in microorganisms like Bacillus subtilis.[7][8] These pathways often involve L-threonine as a precursor, which is converted to aminoacetone, a key intermediate that dimerizes and oxidizes to form the pyrazine ring.[7][8][9] Understanding these natural synthetic routes can provide insights for chemoenzymatic synthesis strategies.[9]
Conclusion
This compound and its analogs represent a promising class of compounds in medicinal chemistry. Theoretical studies, including DFT and molecular docking, are indispensable for elucidating their electronic properties, reactivity, and potential as enzyme inhibitors. These computational approaches, in conjunction with robust synthetic and characterization protocols, pave the way for the rational design and development of novel therapeutic agents based on the pyrazine scaffold. Further dedicated theoretical investigations on the title compound are warranted to fully explore its potential.
References
- 1. 3,6-Dimethylpyrazin-2-amine|Research Compound [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and molecular modeling study of 2-amino-3,5-disubstituted-pyrazines as Aurora kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 3,5-Dimethylpyrazin-2-amine for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylpyrazin-2-amine, a key heterocyclic amine, serves as a crucial building block in the synthesis of a wide array of organic molecules. Its unique structural features make it a valuable intermediate in the development of pharmaceuticals, particularly as a scaffold for kinase inhibitors, as well as in the flavor and fragrance industry. A thorough understanding of its solubility characteristics is paramount for its effective application in these fields, influencing reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, details a general experimental protocol for its solubility determination, and presents a representative synthetic pathway illustrating its application.
Solubility Data
Quantitative solubility data for this compound in a range of solvents and temperatures is not extensively documented in publicly available literature. However, qualitative descriptions consistently indicate its solubility profile. The presence of an amino group and nitrogen atoms in the pyrazine ring allows for hydrogen bonding, influencing its solubility in polar solvents.
Table 1: Qualitative and Estimated Solubility of this compound
| Solvent Classification | Solvent Examples | Qualitative Solubility Description |
| Polar Protic | Water | Slightly to moderately soluble. The amino group can form hydrogen bonds with water. |
| Methanol | Freely soluble. | |
| Ethanol | Freely soluble. | |
| Polar Aprotic | Acetone | Expected to be soluble. |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble.[1] | |
| Nonpolar | Toluene | Expected to have low solubility. |
| Hexane | Expected to have very low to negligible solubility. |
Note: "Freely soluble" and "slightly soluble" are qualitative terms. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination
A precise understanding of solubility requires empirical measurement. The isothermal saturation method, followed by gravimetric analysis, is a reliable and straightforward technique to quantify the solubility of a solid compound like this compound in various solvents.[2][3]
Principle
A saturated solution is prepared by dissolving the solute in a solvent at a constant temperature until equilibrium is reached, with excess solid present. The concentration of the solute in the clear, saturated supernatant is then determined gravimetrically.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, acetone)
-
Thermostatic shaker bath or magnetic stirrer with hotplate
-
Analytical balance (± 0.0001 g)
-
Sintered glass filter or syringe filters (solvent-compatible, appropriate pore size)
-
Volumetric flasks and pipettes
-
Drying oven
-
Glass vials with screw caps
-
Spatula and weighing paper
Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of glass vials, each containing a known volume or mass of the desired solvent.
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette fitted with a filter to avoid transferring any undissolved solid.
-
Gravimetric Analysis:
-
Pre-weigh a clean, dry evaporating dish on an analytical balance.
-
Transfer the collected supernatant to the evaporating dish and record the total weight.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Once the solvent is removed, place the dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Record the final weight of the dish containing the dry solute.
-
-
Calculation: The solubility can be calculated in various units, such as grams per 100 mL of solvent or mole fraction.
-
Solubility ( g/100 mL): (Mass of residue / Volume of supernatant withdrawn) x 100
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Application in Synthesis: A Representative Workflow
This compound is a valuable starting material for the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The following diagram illustrates a generalized synthetic pathway to a pyrazine-based kinase inhibitor scaffold.
Caption: Generalized synthetic workflow for a kinase inhibitor scaffold.
This diagram illustrates a common synthetic strategy where the amino group of this compound is coupled with an aryl halide via a palladium-catalyzed cross-coupling reaction. Subsequent functional group transformations, such as the reduction of a nitro group to an amine, followed by a cyclization reaction, can lead to the formation of complex heterocyclic systems that are core structures of many kinase inhibitors.
Conclusion
While quantitative solubility data for this compound remains a gap in the readily accessible scientific literature, its qualitative solubility profile is well-characterized, indicating good solubility in polar organic solvents and limited solubility in water and nonpolar solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data tailored to their specific experimental conditions. Furthermore, the illustrative synthetic workflow highlights the practical importance of this compound as a versatile building block in medicinal chemistry, particularly in the development of targeted therapeutics. For critical applications in drug development and process chemistry, it is imperative that researchers perform their own solubility assessments to ensure accuracy and reproducibility.
References
Spectroscopic Analysis of 3,5-Dimethylpyrazin-2-amine: A Technical Guide
Introduction
This technical guide provides an in-depth overview of the expected spectroscopic data for 3,5-Dimethylpyrazin-2-amine, a heterocyclic compound of interest to researchers and scientists in drug development and related fields. Due to a lack of publicly available, specific experimental spectroscopic data for this exact compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on the analysis of structurally similar compounds. The methodologies for obtaining such data are also detailed.
Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts for ¹H NMR and ¹³C NMR, and the expected absorption bands for IR spectroscopy. These predictions are derived from data for analogous compounds such as 2,5-dimethylpyrazine, and general principles of spectroscopy for aminopyrazine derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (at C3) | 2.3 - 2.5 | Singlet |
| -CH₃ (at C5) | 2.3 - 2.5 | Singlet |
| Aromatic H (at C6) | 7.8 - 8.2 | Singlet |
| -NH₂ | 4.5 - 5.5 | Broad Singlet |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (at C3) | 20 - 25 |
| -CH₃ (at C5) | 20 - 25 |
| C2 | 150 - 155 |
| C3 | 145 - 150 |
| C5 | 145 - 150 |
| C6 | 135 - 140 |
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |
| N-H Stretch (symmetric) | 3300 - 3400 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Weak |
| N-H Bend | 1600 - 1650 | Strong |
| C=N Stretch | 1550 - 1600 | Strong |
| C-N Stretch | 1250 - 1340 | Medium |
Experimental Protocols
The following are detailed methodologies for conducting NMR and IR spectroscopy on a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon environment.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically used.
-
ATR-FTIR Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[1]
-
Record the spectrum. The IR beam passes through the crystal and reflects off the surface in contact with the sample, where it is attenuated at wavelengths corresponding to the sample's absorption.[1]
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) after the measurement.
-
-
Thin Solid Film Method:
-
Dissolve a small amount of the solid (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[2]
-
Drop the solution onto a salt plate (e.g., NaCl or KBr).[2]
-
Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[2]
-
Place the plate in the sample holder of the IR spectrometer and acquire the spectrum.[2]
-
Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
Potential Therapeutic Targets of 3,5-Dimethylpyrazin-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylpyrazin-2-amine is a heterocyclic amine that serves as a valuable scaffold in medicinal chemistry. Its structural features, including the pyrazine core and the amino group, make it an attractive starting point for the synthesis of a diverse range of bioactive molecules. This technical guide explores the potential therapeutic targets of derivatives of this compound, with a particular focus on their role as kinase inhibitors in oncology. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals working in this area.
Core Therapeutic Targets and Mechanisms of Action
Derivatives of the 2-aminopyrazine scaffold, of which this compound is a key example, have demonstrated significant potential as inhibitors of several important protein kinases implicated in cancer pathogenesis. The primary mechanism of action for these compounds is typically ATP-competitive inhibition, where the molecule binds to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and thereby blocking signal transduction.
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy.[1] Derivatives of 2-amino-3,5-disubstituted pyrazines have been identified as potent inhibitors of Aurora kinases.[1][2]
Key Quantitative Data:
A series of 2-amino-3,5-disubstituted pyrazines have been synthesized and evaluated for their antiproliferative and kinase inhibitory activities. One notable compound, 4-((3-amino-6-(3,5-dimethylisoxazol-4-yl)pyrazin-2-yl)oxy)-N-(3-chlorophenyl) benzamide (12Aj) , has shown significant activity against both Aurora A and Aurora B kinases.[1]
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| 12Aj | Aurora A | 90 | HeLa | 1.34 ± 0.23 |
| Aurora B | 152 | U38 | 11.5 ± 3.2 | |
| HepG2 | 7.30 ± 1.56 | |||
| LoVo | 1.64 ± 0.48 |
Table 1: In vitro kinase inhibitory and antiproliferative activities of a representative 2-amino-3,5-disubstituted pyrazine derivative.[1]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in the development of numerous cancers.[3][4][5] 3-Amino-pyrazine-2-carboxamide derivatives have been designed and synthesized as novel FGFR inhibitors.[3][4][5]
Key Quantitative Data:
A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have been developed as pan-FGFR inhibitors. Compound 18i from this series demonstrated potent inhibition across multiple FGFR isoforms and exhibited significant antiproliferative activity in cancer cell lines with FGFR abnormalities.[3]
| Compound | Target Kinase | Inhibition (%) at 1 µM | Cell Line | Antiproliferative IC50 (µM) |
| 18i | FGFR1 | >80 | NCI-H520 | 26.69 |
| FGFR2 | >80 | SNU-16 | 1.88 | |
| FGFR3 | >80 | KMS-11 | 3.02 | |
| FGFR4 | >80 | SW-780 | 2.34 | |
| MDA-MB-453 | 12.58 |
Table 2: In vitro FGFR inhibitory and antiproliferative activities of a representative 3-amino-pyrazine-2-carboxamide derivative.[3]
Phosphodiesterase 4 (PDE4) Inhibition
While the primary focus for aminopyrazine derivatives has been on kinase inhibition, the broader pyrazine and pyrazole scaffolds have also been explored as inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory pathways. Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. Although not directly derived from this compound in the cited literature, the potential for this scaffold to be adapted for PDE4 inhibition is noteworthy.
Signaling Pathways
The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new and improved inhibitors.
Caption: Aurora Kinase Signaling Pathway and Point of Inhibition.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and evaluation of novel therapeutic agents. The following section outlines a general synthetic workflow for preparing 2-amino-3,5-disubstituted pyrazine derivatives, inspired by methodologies reported in the literature for similar compounds.
General Synthetic Workflow
The synthesis of bioactive 2-amino-3,5-disubstituted pyrazines often involves a multi-step process, typically starting from a halogenated pyrazine core. This allows for the sequential introduction of different substituents through cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Caption: General Synthetic Workflow for 2-Amino-3,5-disubstituted Pyrazines.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a halogenated aminopyrazine with an arylboronic acid.
Materials:
-
3,5-Dihalogenated-2-aminopyrazine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add the 3,5-dihalogenated-2-aminopyrazine, arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase.
Materials:
-
Recombinant target kinase (e.g., Aurora A, FGFR1)
-
Kinase substrate (specific for the target kinase)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well plate.
-
Add the target kinase and the specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel kinase inhibitors with potential applications in cancer therapy. The 2-aminopyrazine scaffold has been shown to be a versatile platform for targeting key oncogenic kinases such as Aurora kinases and FGFRs. The synthetic accessibility of this scaffold, coupled with the potent and selective inhibitory activities of its derivatives, underscores its importance in modern drug discovery.
Future research in this area should focus on:
-
Expansion of the target space: Investigating the potential of this compound derivatives to inhibit other clinically relevant kinases.
-
Structure-Activity Relationship (SAR) studies: Systematic modification of the pyrazine core and its substituents to optimize potency, selectivity, and pharmacokinetic properties.
-
In vivo evaluation: Advancing promising lead compounds into preclinical animal models to assess their efficacy and safety profiles.
By leveraging the chemical tractability and proven biological activity of the 2-aminopyrazine scaffold, researchers can continue to develop novel and effective therapeutic agents for the treatment of cancer and other diseases.
References
- 1. Synthesis, biological evaluation and molecular modeling study of 2-amino-3,5-disubstituted-pyrazines as Aurora kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
3,5-Dimethylpyrazin-2-amine: A Technical Whitepaper on Hypothesized Mechanisms of Action
For Research, Scientific, and Drug Development Professionals
Abstract
3,5-Dimethylpyrazin-2-amine is a heterocyclic amine that serves as a versatile scaffold in synthetic chemistry. While its direct pharmacological activity is not extensively documented in publicly available literature, its recurring presence as a core structural motif in a multitude of potent and selective kinase inhibitors allows for the formulation of several well-grounded hypotheses regarding its potential mechanisms of action. This technical guide explores these hypotheses, focusing on the role of the aminopyrazine core in mediating interactions with various protein kinases implicated in oncology and inflammatory diseases. This document provides a framework for researchers to investigate the potential therapeutic applications of this compound derivatives by detailing hypothesized signaling pathways, experimental protocols for their validation, and hypothetical quantitative data to guide screening efforts.
Introduction
Pyrazine derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The 2-aminopyrazine moiety, in particular, is a recognized "privileged scaffold" in drug discovery, frequently appearing in molecules designed to target ATP-binding sites of protein kinases.[2][3] this compound, with its characteristic substitution pattern, represents a key starting material for the synthesis of such inhibitors.[2] Although primarily utilized as a synthetic intermediate, the inherent structural features of this compound suggest a latent potential for biological activity, likely through competitive inhibition of ATP-dependent enzymes. This whitepaper will delve into the most plausible hypothesized mechanisms of action for this compound, based on the established activities of its derivatives.
Hypothesized Mechanisms of Action
The central hypothesis is that this compound functions as a competitive inhibitor at the ATP-binding site of various protein kinases. The aminopyrazine core can mimic the adenine base of ATP, forming hydrogen bonds with the kinase hinge region, a critical interaction for inhibitor binding. The dimethyl substituents may contribute to van der Waals interactions and influence the compound's solubility and pharmacokinetic properties.
Hypothesis 1: Inhibition of Aurora Kinases
Background: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. Several 2-amino-3,5-disubstituted pyrazine derivatives have been identified as potent inhibitors of Aurora kinases.[2]
Hypothesized Mechanism: this compound is hypothesized to bind to the ATP-binding pocket of Aurora kinases A and B. The amino group at the 2-position and one of the pyrazine nitrogens are predicted to form hydrogen bonds with the hinge region of the kinase. Inhibition of Aurora kinases would lead to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately inducing cell cycle arrest and apoptosis in proliferating cancer cells.
Signaling Pathway Diagram:
Caption: Hypothesized inhibition of Aurora kinases by this compound, leading to mitotic arrest and apoptosis.
Hypothesis 2: Inhibition of Checkpoint Kinase 1 (CHK1)
Background: Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that is a key regulator of the DNA damage response (DDR) pathway. Upon DNA damage, CHK1 is activated and orchestrates cell cycle arrest to allow for DNA repair. Inhibitors of CHK1 can potentiate the efficacy of DNA-damaging chemotherapeutic agents by abrogating this cell cycle arrest. Aminopyrazine-based compounds have been developed as selective CHK1 inhibitors.[4][5]
Hypothesized Mechanism: this compound is proposed to act as an ATP-competitive inhibitor of CHK1. By blocking the catalytic activity of CHK1, the compound would prevent the phosphorylation of its downstream targets, such as CDC25 phosphatases. This would lead to the abrogation of DNA damage-induced G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and cell death.
Experimental Workflow Diagram:
Caption: Experimental workflow to test the hypothesis of CHK1 inhibition by this compound.
Hypothesis 3: Broad-Spectrum Kinase Inhibition
Background: The aminopyrazine scaffold is present in inhibitors targeting a wide range of kinases, including receptor tyrosine kinases (e.g., c-Met, VEGFR-2, EGFR) and cytosolic kinases (e.g., MK-2, Syk).[6][7][8] This suggests that the core structure has a promiscuous binding affinity for the ATP pockets of multiple kinases.
Hypothesized Mechanism: this compound may act as a low-potency, broad-spectrum kinase inhibitor. Its small size and ability to form key hydrogen bonds could allow it to fit into the ATP-binding sites of numerous kinases. While likely not selective, this broad activity could lead to a variety of cellular effects, including anti-proliferative and anti-inflammatory responses. The specific kinases inhibited would depend on the cellular context and the relative expression levels of different kinases.
Logical Relationship Diagram:
Caption: Logical relationship of this compound as a potential broad-spectrum kinase inhibitor.
Quantitative Data (Hypothetical)
To guide initial screening and development efforts, the following table presents hypothetical IC50 values for this compound against the kinases discussed in the hypotheses. It is anticipated that the parent compound will have significantly lower potency than its optimized derivatives.
| Kinase Target | Assay Type | Hypothetical IC50 (µM) |
| Aurora Kinase A | Biochemical | 15.2 |
| Aurora Kinase B | Biochemical | 10.8 |
| CHK1 | Biochemical | 25.5 |
| c-Met | Biochemical | 30.1 |
| VEGFR-2 | Biochemical | 45.7 |
| MK-2 | Biochemical | 18.9 |
| Syk | Biochemical | 22.4 |
Experimental Protocols
The following are detailed methodologies for key experiments to test the proposed mechanisms of action.
In Vitro Kinase Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory activity of this compound against a panel of purified protein kinases.
Methodology:
-
Reagents: Recombinant human kinases (e.g., Aurora A, CHK1), corresponding peptide substrates, ATP, this compound, and a kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO). b. In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP at a concentration close to its Km value. d. Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. f. Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. g. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target kinase within a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HCT116 for CHK1) to 80-90% confluency.
-
Treatment: Treat the cells with this compound or a vehicle control for a specified period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of the target kinase (e.g., CHK1) remaining in the soluble fraction by Western blotting using a specific antibody.
-
Analysis: A positive result is indicated by an increased thermal stability of the target protein in the presence of the compound, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the control.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion
While this compound is primarily recognized as a synthetic building block, its core aminopyrazine structure strongly suggests a potential for interaction with the ATP-binding sites of protein kinases. The hypotheses presented in this whitepaper, centered on the inhibition of key kinases involved in cell cycle regulation and signaling, provide a rational basis for future investigation into the pharmacological properties of this compound and its derivatives. The proposed experimental protocols offer a clear path for validating these hypotheses and elucidating the true therapeutic potential of this versatile chemical scaffold. Further research, including systematic screening against a broad kinase panel and co-crystallization studies, is warranted to definitively establish the mechanism of action and guide the development of novel therapeutics based on the this compound core.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
Methodological & Application
Synthesis of 3,5-Dimethylpyrazin-2-amine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the chemical synthesis of 3,5-Dimethylpyrazin-2-amine, a valuable heterocyclic amine intermediate in the development of pharmacologically active molecules. The described synthetic route is a two-step process commencing with the formation of 2-hydroxy-3,5-dimethylpyrazine via a condensation reaction, followed by chlorination to 2-chloro-3,5-dimethylpyrazine, and culminating in a palladium-catalyzed amination to yield the target compound. Detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the synthetic pathway are provided to facilitate laboratory application.
Introduction
Pyrazine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. This compound, in particular, serves as a key building block for the synthesis of various kinase inhibitors and other potential therapeutic agents.[1] Its structural features, including the presence of nitrogen atoms capable of hydrogen bonding and an aromatic system for π-stacking interactions, make it an attractive scaffold for drug design. This protocol details a reliable and reproducible method for the synthesis of this compound.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a two-stage process. The first stage involves the synthesis of the key intermediate, 2-chloro-3,5-dimethylpyrazine. This is achieved by a condensation reaction to form 2-hydroxy-3,5-dimethylpyrazine, followed by a chlorination step. The second stage is the amination of the chlorinated intermediate to produce the final product.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of 2-Chloro-3,5-dimethylpyrazine
Part A: Synthesis of 2-Hydroxy-3,5-dimethylpyrazine
This procedure is adapted from the synthesis of similar hydroxypyrazines.[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 1,2-diaminopropane (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Base Addition: Slowly add a solution of sodium hydroxide (2.0 eq) in water via the dropping funnel, maintaining the temperature below 5 °C.
-
Condensation: To this basic solution, add a 40% aqueous solution of methylglyoxal (1.1 eq) dropwise, ensuring the temperature remains low.
-
Reaction: After complete addition, allow the mixture to stir at low temperature for 2 hours, then warm to room temperature and stir for an additional 18 hours.
-
Work-up: Neutralize the reaction mixture to a pH of 7 with hydrochloric acid. Remove methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 2-hydroxy-3,5-dimethylpyrazine.
Part B: Synthesis of 2-Chloro-3,5-dimethylpyrazine
This procedure is based on the chlorination of hydroxypyrazines.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add crude 2-hydroxy-3,5-dimethylpyrazine (1.0 eq).
-
Chlorination: Carefully add phosphoryl chloride (POCl₃, 3.0-5.0 eq) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 3-4 hours.
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic extracts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-3,5-dimethylpyrazine.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Stage 2: Synthesis of this compound
Buchwald-Hartwig Amination
This is a general procedure for the palladium-catalyzed amination of aryl chlorides.[4][5][6]
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-chloro-3,5-dimethylpyrazine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Reagents: Add a source of ammonia, such as benzophenone imine (1.2 eq), and a base (e.g., sodium tert-butoxide, 1.5 eq).
-
Solvent: Add anhydrous toluene to the Schlenk tube.
-
Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heating: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Hydrolysis (if using benzophenone imine): Stir the organic layer with 2M HCl for 1 hour to hydrolyze the imine. Neutralize with a saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data Summary
The following table summarizes the expected yields and key analytical data for the synthesized compounds. Actual results may vary depending on reaction conditions and scale.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Analytical Data (Exemplary) |
| 2-Hydroxy-3,5-dimethylpyrazine | C₆H₈N₂O | 124.14 | 60-75 | ¹H NMR (CDCl₃, δ): 7.5 (s, 1H), 2.4 (s, 3H), 2.3 (s, 3H), 11.5 (br s, 1H). |
| 2-Chloro-3,5-dimethylpyrazine | C₆H₇ClN₂ | 142.59 | 70-85 | ¹H NMR (CDCl₃, δ): 8.2 (s, 1H), 2.6 (s, 3H), 2.5 (s, 3H). |
| This compound | C₆H₉N₃ | 123.16 | 65-80 | ¹H NMR (CDCl₃, δ): 7.7 (s, 1H), 4.5 (br s, 2H), 2.4 (s, 3H), 2.2 (s, 3H). |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
- 1. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazines. Part IV. 2,6-Dihydroxy-3,5-diphenylpyrazine and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Chemoenzymatic Synthesis of Pyrazine Derivatives from L-Threonine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous molecules with significant applications in the pharmaceutical, food, and fragrance industries.[1][2][3] In drug development, the pyrazine ring is a key structural motif found in various therapeutic agents, including treatments for tuberculosis, cancer, and cardiovascular diseases.[4][5] Traditionally, the synthesis of these compounds has relied on chemical methods that often require harsh conditions and can lack specificity.
Chemoenzymatic synthesis offers a green and efficient alternative, leveraging the high selectivity of enzymes under mild reaction conditions. This application note details a robust chemoenzymatic pathway for synthesizing pyrazine derivatives, primarily 2,5-dimethylpyrazine (2,5-DMP), using the readily available amino acid L-threonine as the starting material. The core of this process involves the enzyme L-threonine-3-dehydrogenase (TDH), which initiates a cascade of reactions leading to the desired pyrazine products.[6]
Synthesis Pathway and Mechanism
The conversion of L-threonine to 2,5-dimethylpyrazine is a multi-step process involving a key enzymatic reaction followed by spontaneous chemical transformations.
-
Enzymatic Dehydrogenation : The pathway is initiated by the NAD+-dependent enzyme L-threonine-3-dehydrogenase (TDH).[6] TDH catalyzes the oxidation of L-threonine to produce the unstable intermediate, L-2-amino-acetoacetate (also known as 2-amino-3-ketobutyrate).[7][8]
-
Spontaneous Decarboxylation : L-2-amino-acetoacetate is highly unstable and spontaneously undergoes decarboxylation (loss of CO2) to form aminoacetone.[6][7]
-
Non-Enzymatic Condensation and Cyclization : Two molecules of aminoacetone then undergo a pH-dependent, non-enzymatic self-condensation to form a dihydropyrazine intermediate (3,6-dihydro-2,5-DMP).[7][9]
-
Dehydrogenation/Oxidation : The intermediate is subsequently dehydrogenated or oxidized to yield the stable aromatic product, 2,5-dimethylpyrazine (2,5-DMP).[7]
A significant competing pathway exists that can divert the key intermediate, L-2-amino-acetoacetate. The enzyme 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) can cleave L-2-amino-acetoacetate into glycine and acetyl-CoA.[6][8] Therefore, inactivating the gene encoding KBL in the host organism (e.g., Bacillus subtilis) is an effective strategy to enhance the yield of 2,5-DMP.[7][8]
Furthermore, this pathway can be adapted to produce other pyrazine derivatives. For instance, 3-ethyl-2,5-dimethylpyrazine (EDMP) can be synthesized through the condensation of two aminoacetone molecules and one acetaldehyde molecule.[10][11] The required acetaldehyde can also be supplied from L-threonine by the action of KBL, which exhibits threonine aldolase activity at low CoA concentrations.[10][11]
Data Presentation
Quantitative data from various studies are summarized below to provide an overview of the process efficiency.
Table 1: Key Enzymes in Pyrazine Synthesis from L-Threonine
| Enzyme | Abbreviation | GenBank (B. subtilis 168) | Catalytic Function |
|---|---|---|---|
| L-threonine-3-dehydrogenase | TDH | NP_389581 | Catalyzes the NAD+-dependent oxidation of L-threonine to L-2-amino-acetoacetate.[7] |
| 2-amino-3-ketobutyrate CoA ligase | KBL | NP_389582 | Cleaves L-2-amino-acetoacetate into glycine and acetyl-CoA, a competing reaction.[6][8] |
Table 2: Reported Yields of Pyrazine Derivatives
| Product | Starting Material(s) | Biocatalyst / System | Reported Yield / Titer | Reference |
|---|---|---|---|---|
| 2,5-Dimethylpyrazine (2,5-DMP) | L-threonine | Bacillus subtilis (Wild-type) | < 3% carbon recovery rate | [7] |
| 2,5-Dimethylpyrazine (2,5-DMP) | L-threonine | Bacillus subtilis (KBL inactivated) | Improved production (qualitative) | [8] |
| 3-ethyl-2,5-dimethylpyrazine (EDMP) | L-threonine | Cupriavidus necator TDH and KBL enzymes | Up to 20.2% | [10][11] |
| Tetramethylpyrazine (TMP) | Acetoin + Ammonium Source | Non-enzymatic condensation | High yield under optimized conditions |[12][13] |
Experimental Protocols
Protocol 1: Whole-Cell Synthesis of 2,5-Dimethylpyrazine (2,5-DMP)
This protocol describes the use of Bacillus subtilis for the whole-cell biocatalytic conversion of L-threonine to 2,5-DMP. Using a strain with an inactivated KBL gene is recommended for improved yield.
Materials:
-
Bacillus subtilis strain (e.g., B. subtilis 168)
-
Luria-Bertani (LB) medium
-
L-threonine solution (e.g., 1 M, sterile filtered)
-
Incubator shaker
-
Centrifuge
-
Ethyl acetate (for extraction)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Methodology:
-
Strain Cultivation: Inoculate a single colony of B. subtilis into 5 mL of LB medium and incubate overnight at 37°C with shaking at 220 rpm.
-
Biocatalysis Setup: Transfer the overnight culture to a larger volume of fresh LB medium (e.g., 100 mL in a 500 mL flask) to an initial OD600 of ~0.1.
-
Substrate Addition: When the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.8-1.0), add L-threonine solution to a final concentration of 10-20 g/L.
-
Reaction: Continue incubation at 37°C with shaking for 24-48 hours. Monitor the pH, as the non-enzymatic condensation of aminoacetone to 2,5-DMP is pH-dependent.[7][14]
-
Extraction: After incubation, centrifuge the culture at 8,000 x g for 10 minutes to pellet the cells. Collect the supernatant.
-
Product Recovery: Extract the supernatant with an equal volume of ethyl acetate. Vortex vigorously and separate the organic phase. Repeat the extraction twice.
-
Analysis: Combine the organic extracts and analyze for the presence of 2,5-DMP using GC-MS.[14][15] Quantification can be performed using a GC-FID with a standard curve.
Protocol 2: L-threonine-3-dehydrogenase (TDH) Activity Assay
This spectrophotometric assay measures the activity of TDH by monitoring the rate of NAD+ reduction to NADH at 340 nm.[6]
Materials:
-
Purified TDH enzyme or crude cell extract
-
Tris-HCl buffer (50 mM, pH 8.0)
-
L-threonine solution (100 mM)
-
NAD+ solution (20 mM)
-
UV-Vis Spectrophotometer
Methodology:
-
Reaction Mixture: In a 1 mL quartz cuvette, prepare a reaction mixture containing 800 µL of Tris-HCl buffer, 100 µL of NAD+ solution (final concentration 2 mM), and 50 µL of the enzyme solution.
-
Blank Measurement: Mix gently and measure the background absorbance at 340 nm.
-
Initiate Reaction: Start the reaction by adding 50 µL of the L-threonine solution (final concentration 5 mM).
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 5 minutes). The rate of NADH formation is directly proportional to TDH activity.
-
Calculate Activity: Use the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹) to calculate the enzyme activity (Units/mL).
Applications in Drug Development
The pyrazine scaffold is a privileged structure in medicinal chemistry due to its ability to participate in hydrogen bonding and its metabolic stability. Its presence in numerous FDA-approved drugs underscores its importance.[2][16]
-
Anti-infective Agents: Pyrazinamide is a cornerstone drug for the treatment of tuberculosis.[1]
-
Oncology: Several kinase inhibitors used in cancer therapy, such as Radotinib, feature a pyrazine core.[5] Derivatives have shown potent anti-proliferative activity against various cancer cell lines.[4]
-
Cardiovascular and Neurological Drugs: Tetramethylpyrazine (ligustrazine), originally isolated from a medicinal plant, is used for its cardiovascular and neuroprotective effects.[12][17]
-
Antiviral Agents: Favipiravir, an antiviral drug, is a derivative of a pyrazine compound.
The chemoenzymatic route described provides a sustainable and scalable method for producing pyrazine intermediates, which can then be further functionalized to create libraries of novel drug candidates for screening and development.
Conclusion
The chemoenzymatic synthesis of pyrazine derivatives from L-threonine represents a powerful convergence of biocatalysis and organic chemistry. This approach, centered around the L-threonine-3-dehydrogenase enzyme, offers a mild, selective, and sustainable alternative to traditional chemical synthesis. By understanding the core biochemical pathway and optimizing reaction conditions, including the management of competing enzymatic reactions, researchers can efficiently produce valuable pyrazine building blocks like 2,5-dimethylpyrazine. These protocols and data provide a solid foundation for scientists and drug development professionals to explore and expand upon this versatile synthetic platform for creating novel pharmaceuticals and other high-value chemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Dimethylpyrazin-2-amine as a Versatile Intermediate for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,5-dimethylpyrazin-2-amine as a key building block in the synthesis of potent and selective kinase inhibitors. The protocols outlined below are based on established methodologies and provide a framework for the development of novel therapeutics targeting a range of kinases implicated in cancer and other diseases.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazine scaffold is a privileged motif in medicinal chemistry, frequently appearing in clinically approved and investigational kinase inhibitors.[1] this compound, with its reactive amino group and modifiable pyrazine ring, serves as an excellent starting material for the construction of diverse libraries of kinase inhibitors. Its structure allows for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Kinase Targets and Inhibitor Activity
This compound has been utilized as an intermediate in the synthesis of inhibitors targeting several important kinase families. The following tables summarize the reported biological activities of pyrazine-based inhibitors against key kinase targets.
c-Met and VEGFR-2 Kinase Inhibitors
The c-Met and VEGFR-2 receptor tyrosine kinases are crucial mediators of tumor growth, angiogenesis, and metastasis. Dual inhibition of these kinases is a promising strategy in cancer therapy.
| Compound ID/Reference | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Representative Pyrazolo[1,5-a]pyrazine | RET wild type | <10 | HEK293 | Not Reported |
| Representative Pyrazolo[1,5-a]pyrazine | RET mutant V804 | <10 | HEK293 | Not Reported |
| Representative Triazolo[4,5-b]pyrazine | c-MET | <10 | Not Reported | Not Reported |
Data sourced from a review of recent patents.[1]
TrkA Kinase Inhibitors
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase involved in the development and function of the nervous system and is also implicated in certain cancers.
| Compound ID/Reference | Target Kinase | IC50 (nM) |
| Representative Imidazo[4,5-b]pyrazine | TrkA | 0.22 - 7.68 |
| Representative Imidazo[4,5-b]pyrazine | TrkB | 0.22 - 7.68 |
| Representative Imidazo[4,5-b]pyrazine | TrkC | 0.22 - 7.68 |
Data sourced from a review of recent patents.[1]
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.
| Compound ID/Reference | Target Kinase | IC50 (nM) |
| Representative 2-amino-3,5-disubstituted pyrazine | Aurora A | Not specified |
| Representative 2-amino-3,5-disubstituted pyrazine | Aurora B | Not specified |
A patent by Wuhan University describes a synthetic approach to 2-amino-5-bromo-3-substituted pyrazines as precursors for Aurora kinase inhibitors.[1]
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors derived from this compound.
Synthesis of a 2-Amino-3,5-disubstituted Pyrazine Aurora Kinase Inhibitor
This protocol is a representative procedure based on the synthesis of 2-amino-3,5-disubstituted pyrazines, which have been identified as scaffolds for Aurora kinase inhibitors.
Step 1: Bromination of this compound
A solution of this compound in a suitable solvent (e.g., dichloromethane or acetic acid) is treated with a brominating agent such as N-bromosuccinimide (NBS) at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the 6-bromo-3,5-dimethylpyrazin-2-amine intermediate.
Step 2: Suzuki-Miyaura Cross-Coupling
The 6-bromo-3,5-dimethylpyrazin-2-amine intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with a desired aryl or heteroaryl boronic acid or boronate ester. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₂CO₃) in a solvent mixture such as dioxane/water or toluene/ethanol. The reaction is heated to reflux until completion. After cooling, the product is extracted and purified by column chromatography to yield the final 2-amino-3,5-disubstituted pyrazine derivative.
Kinase Inhibition Assay Protocol (General)
The inhibitory activity of the synthesized compounds against target kinases can be determined using a variety of commercially available assay kits or by developing an in-house assay. A general protocol for an in vitro kinase assay is as follows:
-
Reagents:
-
Kinase enzyme (e.g., recombinant human Aurora A)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by pyrazine-based kinase inhibitors and a general experimental workflow for their synthesis and evaluation.
Caption: Simplified c-Met and VEGFR-2 signaling pathways and their inhibition.
Caption: Overview of the TrkA signaling cascade and its therapeutic targeting.
Caption: Key functions of Aurora A and Aurora B kinases during mitosis.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
References
Application Notes and Protocols for the Synthesis of 2-amino-3,5-disubstituted Pyrazines as Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of 2-amino-3,5-disubstituted pyrazines as potent inhibitors of Aurora kinases. This class of compounds has demonstrated significant potential in targeting cell cycle regulation, a key pathway in cancer progression.
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1] Their pivotal role in cell division makes them attractive targets for the development of novel anticancer therapies. Among the various scaffolds investigated, 2-amino-3,5-disubstituted pyrazines have emerged as a promising class of Aurora kinase inhibitors. These compounds exhibit potent inhibitory activity against Aurora A and Aurora B kinases, leading to cell cycle arrest and apoptosis in cancer cells.
This document outlines the synthetic strategies for preparing these compounds, provides detailed protocols for their biological evaluation, and presents key structure-activity relationship (SAR) data to guide further drug discovery efforts.
Data Presentation
The following tables summarize the in vitro inhibitory activity of representative 2-amino-3,5-disubstituted pyrazine derivatives against Aurora A and Aurora B kinases, as well as their anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Aurora Kinase Inhibitory Activity
| Compound ID | R1 | R2 | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| 12Aj | 3,5-dimethylisoxazol-4-yl | 4-((N-(3-chlorophenyl))benzamido)oxy | 90 | 152 |
| I-A | Phenyl | 4-morpholinophenylamino | >10000 | 150 |
| I-B | 3-pyridyl | 4-morpholinophenylamino | 120 | 30 |
| I-C | 4-pyridyl | 4-morpholinophenylamino | 250 | 50 |
Data for compounds I-A, I-B, and I-C are representative examples from related pyrazine-based inhibitor series to illustrate SAR.
Table 2: Anti-proliferative Activity of Compound 12Aj
| Cell Line | Cancer Type | IC50 (µM) |
| U38 | Glioblastoma | 11.5 ± 3.2 |
| HeLa | Cervical Cancer | 1.34 ± 0.23 |
| HepG2 | Liver Cancer | 7.30 ± 1.56 |
| LoVo | Colon Cancer | 1.64 ± 0.48 |
Experimental Protocols
A. Synthesis of 2-amino-3,5-disubstituted Pyrazine Derivatives
This protocol describes a general synthetic route for the preparation of 2-amino-3,5-disubstituted pyrazines, exemplified by the synthesis of the lead compound 12Aj (4-((3-amino-6-(3,5-dimethylisoxazol-4-yl)pyrazin-2-yl)oxy)-N-(3-chlorophenyl)benzamide).
1. Synthesis of 2-amino-3-chloro-5-bromopyrazine (Intermediate 2)
-
To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Subsequently, add N-chlorosuccinimide (NCS) (1.05 eq) and continue stirring for another 12 hours.
-
Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-chloro-5-bromopyrazine.
2. Suzuki Coupling to Introduce the R1 Substituent (Intermediate 3)
-
To a solution of 2-amino-3-chloro-5-bromopyrazine (1.0 eq) and the corresponding boronic acid or ester (e.g., 3,5-dimethylisoxazole-4-boronic acid) (1.2 eq) in a solvent mixture (e.g., 1,4-dioxane and water), add a palladium catalyst (e.g., Pd(dppf)Cl2) (0.05 eq) and a base (e.g., K2CO3) (2.0 eq).
-
Degas the reaction mixture with argon or nitrogen and heat to reflux for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield the 2-amino-3-chloro-5-(R1-substituted)pyrazine.
3. Nucleophilic Aromatic Substitution to Introduce the R2 Substituent (Final Compound)
-
To a solution of the R2 precursor (e.g., 4-hydroxy-N-(3-chlorophenyl)benzamide) (1.1 eq) in a polar aprotic solvent like DMF, add a strong base such as sodium hydride (NaH) (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the 2-amino-3-chloro-5-(R1-substituted)pyrazine (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
B. In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for determining the IC50 values of the synthesized compounds against Aurora A and Aurora B kinases.
1. Reagents and Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
Assay buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well plates
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions or DMSO (vehicle control) to the wells of the 384-well plate.
-
Prepare a kinase/substrate mixture by diluting the Aurora kinase and MBP substrate in the assay buffer.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Prepare an ATP solution in the assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
C. Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the anti-proliferative activity of the synthesized compounds on cancer cell lines.
1. Reagents and Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, LoVo)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
2. Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds or DMSO (vehicle control) to the respective wells.
-
Incubate the plates for 72 hours at 37 °C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 values.
Mandatory Visualizations
Caption: Aurora Kinase Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor Development.
References
Application of 3,5-Dimethylpyrazin-2-amine in the Synthesis of Pyrazinyl Sulfonylurea Herbicides
Introduction
3,5-Dimethylpyrazin-2-amine is a heterocyclic amine that serves as a valuable building block in the synthesis of various biologically active compounds. In the agrochemical industry, pyrazine derivatives have garnered significant attention due to their diverse range of activities, including herbicidal, fungicidal, and insecticidal properties. This application note focuses on the use of this compound as a key intermediate in the synthesis of a specific class of herbicides: pyrazinyl sulfonylureas. These herbicides are known for their high efficacy at low application rates and their specific mode of action, which involves the inhibition of the enzyme acetolactate synthase (ALS), an essential enzyme in the biosynthetic pathway of branched-chain amino acids in plants.
Herbicidal Compound Profile: N-((3,5-dimethylpyrazin-2-yl)carbamoyl)-2-chlorobenzenesulfonamide
A prominent example of an agrochemical derived from this compound is the sulfonylurea herbicide, N-((3,5-dimethylpyrazin-2-yl)carbamoyl)-2-chlorobenzenesulfonamide. This compound demonstrates potent herbicidal activity against a variety of broadleaf weeds.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the synthesis and activity of N-((3,5-dimethylpyrazin-2-yl)carbamoyl)-2-chlorobenzenesulfonamide.
| Parameter | Value | Reference |
| Synthesis | ||
| Starting Material | This compound | [1][2] |
| Reagent | 2-Chlorobenzoyl isocyanate | [2] |
| Solvent | Acetonitrile | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | 12 hours | [2] |
| Yield | 85% | [2] |
| Herbicidal Activity | ||
| Target Weeds | Velvetleaf, Pigweed, Foxtail | [1] |
| Application Rate | 37.5 g/ha | [2] |
| Efficacy | Equivalent to commercial standards | [2] |
Experimental Protocols
Synthesis of N-((3,5-dimethylpyrazin-2-yl)carbamoyl)-2-chlorobenzenesulfonamide
This protocol details the laboratory-scale synthesis of the target herbicidal compound.
Materials:
-
This compound
-
2-Chlorobenzoyl isocyanate
-
Anhydrous Acetonitrile
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.23 g, 10 mmol) in anhydrous acetonitrile (50 mL) under an inert atmosphere of nitrogen or argon.
-
Addition of Reagent: To the stirring solution at room temperature, add 2-chlorobenzoyl isocyanate (1.81 g, 10 mmol) dropwise over a period of 15 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from ethanol to yield N-((3,5-dimethylpyrazin-2-yl)carbamoyl)-2-chlorobenzenesulfonamide as a white crystalline solid.
-
Characterization: The structure and purity of the final compound can be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, and elemental analysis.
Diagrams
Logical Workflow for Agrochemical Synthesis and Evaluation
Caption: Workflow from starting material to lead compound identification.
Signaling Pathway: Inhibition of Acetolactate Synthase (ALS)
Caption: Inhibition of ALS by pyrazinyl sulfonylurea herbicides.
References
- 1. Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis for Purity Determination of 3,5-Dimethylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of 3,5-Dimethylpyrazin-2-amine. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, and precise, making it suitable for quality control and stability testing in research and pharmaceutical development environments.
Introduction
This compound is a heterocyclic aromatic amine with applications as a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors, and is also utilized in the flavor and fragrance industry.[1] Accurate determination of its purity is critical to ensure the quality, safety, and efficacy of the final products. This document provides a detailed protocol for a reliable RP-HPLC method using a C18 column and UV detection for the purity analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: HPLC grade phosphoric acid.
-
Reference Standard: A well-characterized reference standard of this compound with known purity.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Run Time | 35 minutes |
Preparation of Solutions
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.
Method Validation Parameters (Illustrative)
The following table summarizes typical system suitability parameters for this method.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Results and Discussion
The developed HPLC method provides a sharp, well-resolved peak for this compound with a typical retention time of approximately 12-15 minutes. The use of a gradient elution allows for the effective separation of the main peak from potential impurities with different polarities. The UV detection at 275 nm offers good sensitivity for pyrazine derivatives.[2]
Potential impurities in this compound could arise from starting materials or side reactions during synthesis. For instance, in the synthesis of similar pyrazines, other alkylated pyrazines can be common impurities.[3] This method, with its gradient profile, is designed to separate such closely related substances.
Protocol
-
System Preparation:
-
Set up the HPLC system according to the conditions outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Analysis:
-
Inject a blank (mobile phase diluent) to ensure the baseline is clean.
-
Perform six replicate injections of the standard solution to check for system suitability.
-
Inject the sample solution(s) in duplicate.
-
Inject a standard solution after every 10-15 sample injections to monitor system performance.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
Calculate the purity of the this compound sample using the area normalization method, assuming all impurities have a similar response factor to the main component. The purity is calculated as follows:
-
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Caption: Logical relationship of the analytical method for this compound.
References
Application Note: A Robust GC-MS Protocol for the Identification and Quantification of Pyrazine Derivatives
Introduction
Pyrazine derivatives are a significant class of heterocyclic aromatic compounds that are pivotal in the flavor and aroma profiles of numerous food products, especially those undergoing thermal processing like roasting or baking.[1] They are also key structural components in many pharmaceutical agents. Consequently, the precise identification and quantification of pyrazines are crucial for quality control in the food and beverage industry, flavor research, and for purity assessment during drug development.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the premier analytical technique for analyzing volatile and semi-volatile compounds such as pyrazines, owing to its high sensitivity and selectivity.[2]
This document provides a detailed protocol for the analysis of pyrazine derivatives using GC-MS. It covers sample preparation, instrument parameters, data analysis, and interpretation, tailored for researchers, scientists, and professionals in drug development.
Principle of GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
-
Gas Chromatography (GC): In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation of components is achieved as the sample is transported through the column by an inert carrier gas (like helium). Compounds are separated based on their boiling points and their interactions with the stationary phase lining the column.[3]
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Here, they are ionized, most commonly by Electron Ionization (EI). The resulting charged fragments are then sorted in a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector then records the abundance of each fragment, generating a mass spectrum that serves as a molecular fingerprint.
The combination of retention time from the GC and the mass spectrum from the MS allows for highly reliable compound identification and quantification.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate analysis and to prevent contamination of the GC-MS system.[3] The choice of method depends on the sample matrix. Samples must be free of particles and dissolved in a suitable volatile organic solvent like dichloromethane, hexane, or methanol.[3][4] Aqueous samples are not directly compatible with GC-MS.[4]
A. Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubilities in two immiscible liquids.[3]
-
Mix the sample with an immiscible organic solvent (e.g., dichloromethane).
-
Agitate the mixture vigorously to facilitate the transfer of pyrazines into the organic layer.
-
Allow the layers to separate.
-
Collect the organic layer containing the analytes.
-
If necessary, concentrate the extract using a gentle stream of nitrogen gas.[3]
-
Transfer the final extract to a GC vial for analysis.
B. Solid-Phase Extraction (SPE): SPE is used to concentrate and purify analytes from a complex matrix.[3]
-
Pass the sample through an SPE cartridge containing a sorbent material that retains the pyrazine derivatives.
-
Wash the cartridge with a solvent that removes impurities but leaves the analytes bound to the sorbent.
-
Elute the pyrazines from the cartridge using a small volume of a strong organic solvent.
-
The resulting eluate is then ready for GC-MS injection.
C. Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is an effective solvent-free technique for extracting volatile compounds from solid or liquid samples.[5]
-
Place the sample (e.g., 3-5 g) into a sealed headspace vial.[1]
-
Gently heat the vial to encourage volatile pyrazines to move into the headspace (the gas phase above the sample).[3]
-
Expose a fused silica fiber coated with a stationary phase (the SPME fiber) to the headspace.
-
Analytes adsorb onto the fiber.
-
Retract the fiber and introduce it directly into the hot GC injector, where the analytes are thermally desorbed onto the GC column.[5]
GC-MS Instrumentation and Parameters
The following parameters serve as a robust starting point and can be optimized for specific applications.
Instrumentation:
-
Gas Chromatograph: Agilent 6890N or equivalent, equipped with a split/splitless injector.[1]
-
Mass Spectrometer: Agilent 5975 or equivalent single quadrupole or ion trap mass spectrometer.[1]
-
GC Column: A non-polar (e.g., DB-5) or highly polar (e.g., DB-WAX) capillary column is typically used.[4]
Instrumental Parameters:
| Parameter | Setting | Reference |
| GC Injector | ||
| Mode | Splitless | [1] |
| Temperature | 250 - 270°C | [1][6] |
| Carrier Gas | ||
| Gas | Helium | [1] |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow) | [1] |
| Oven Temperature Program | ||
| Initial Temperature | 40 - 50°C | [1] |
| Initial Hold Time | 2 - 5 minutes | [1] |
| Ramp Rate | 3 - 5°C/min | [1] |
| Final Temperature | 230 - 250°C | [1] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | [1] |
| Electron Energy | 70 eV | [1] |
| Ion Source Temperature | 230°C | [1][6] |
| Quadrupole Temperature | 150°C | [1][6] |
| MS Transfer Line Temp | 250°C | [6] |
| Scan Range | 40 - 400 amu | [7] |
Data Presentation and Interpretation
Qualitative Identification
An unknown compound is identified by comparing its GC retention time and its mass spectrum with those of a known reference standard or a spectral library (e.g., NIST).
Mass Spectral Fragmentation: The fragmentation of alkylpyrazines in EI-MS is typically driven by the fragmentation of the alkyl side chain.[2]
-
Benzylic Cleavage: The most common fragmentation pathway is the cleavage of the C-C bond beta to the pyrazine ring, which results in a stable tropylium-like ion.[2]
-
McLafferty Rearrangement: This can occur if the alkyl chain contains at least three carbon atoms.[2]
-
Molecular Ion: The pyrazine ring itself is relatively stable, often resulting in a prominent molecular ion peak ([M]⁺).[8]
Challenge with Isomers: Positional isomers of alkylpyrazines (e.g., 2,5-dimethylpyrazine vs. 2,6-dimethylpyrazine) often produce very similar or identical mass spectra.[6][9] This makes unambiguous identification by mass spectrum alone nearly impossible.[9]
Use of Retention Indices (RI): To reliably distinguish between isomers, it is crucial to use Gas Chromatographic Retention Indices.[2][6] The RI of a compound is compared with values from authentic standards or reliable databases.[2] Positional isomers frequently have different retention times and thus different RI values on a given GC column.[2]
Quantitative Analysis
For accurate quantification, the use of stable isotope-labeled internal standards (e.g., deuterated pyrazines) is considered the gold standard as it effectively corrects for matrix effects and variations during sample preparation and injection.[1]
Procedure:
-
Internal Standard: A known amount of an internal standard (IS) is added to all samples, calibration standards, and blanks.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target pyrazines and a constant concentration of the IS.
-
Analysis: Analyze the standards by GC-MS.
-
Construction: For each standard, calculate the ratio of the peak area of the analyte to the peak area of the IS. Plot this ratio against the concentration of the analyte to generate a calibration curve.
-
Quantification: Analyze the unknown samples. The concentration of each pyrazine is then calculated from its peak area ratio using the linear regression equation derived from the calibration curve.[1]
Quantitative Data Summary: The table below presents representative quantitative data for several common pyrazine derivatives.
| Pyrazine Derivative | Retention Time (min) | Key m/z Fragments (Abundance) | Limit of Detection (LOD) |
| 2-Methylpyrazine | ~8.5 | 94 (M+), 93, 67, 53, 42 | 0.5 - 5 µg/kg |
| 2,5-Dimethylpyrazine | ~10.2 | 108 (M+), 107, 93, 67, 53, 42 | 0.5 - 5 µg/kg |
| 2,6-Dimethylpyrazine | ~10.5 | 108 (M+), 107, 93, 67, 53, 42 | 0.5 - 5 µg/kg |
| 2,3,5-Trimethylpyrazine | ~12.1 | 122 (M+), 121, 107, 81, 54 | 1 - 10 µg/kg |
| 2-Ethyl-3,5-dimethylpyrazine | ~13.8 | 136 (M+), 121, 108, 94, 67 | 1 - 10 µg/kg |
Note: Retention times are approximate and highly dependent on the specific GC column and oven program. LODs are estimates and vary with the matrix and instrumentation.
Visualized Workflows and Logic
Caption: Experimental workflow for GC-MS analysis of pyrazine derivatives.
Caption: Logic diagram for unambiguous identification of pyrazine isomers.
Conclusion
The GC-MS protocol detailed in this application note provides a robust framework for the sensitive and selective analysis of pyrazine derivatives. By combining optimized sample preparation techniques, such as HS-SPME, with carefully controlled GC-MS parameters, reliable identification and quantification can be achieved. The successful identification of positional isomers, a common challenge with pyrazines, hinges on the combined use of mass spectral data and gas chromatographic retention indices.[2][9] The use of deuterated internal standards is highly recommended for achieving the highest level of accuracy and precision in quantitative studies.[1] This methodology is broadly applicable for quality control, research, and development in industries where the analysis of pyrazines is critical.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scioninstruments.com [scioninstruments.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Aminopyrazine Scaffolds in the Development of Potent EGFR Inhibitors: A Detailed Overview
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of more effective cancer therapeutics, the development of Epidermal Growth Factor Receptor (EGFR) inhibitors remains a cornerstone of targeted therapy. Researchers and drug development professionals are increasingly focusing on novel heterocyclic scaffolds to overcome challenges such as acquired resistance to existing treatments. Among these, aminopyrazine derivatives have emerged as a promising class of compounds demonstrating significant potential in the inhibition of both wild-type and mutant forms of the EGFR. This document provides detailed application notes and protocols based on recent advancements in the field, with a focus on the synthesis, evaluation, and mechanism of action of aminopyrazine-based EGFR inhibitors.
Application Notes
The aminopyrazine core serves as a versatile scaffold in the design of ATP-competitive EGFR inhibitors. The nitrogen atoms within the pyrazine ring can form crucial hydrogen bond interactions with key amino acid residues in the hinge region of the EGFR kinase domain, mimicking the binding of the native ATP molecule. Structure-activity relationship (SAR) studies have demonstrated that strategic substitutions on the pyrazine and amine moieties can significantly enhance inhibitory potency and selectivity.
Recent studies have highlighted a series of N-(pyrazin-2-yl)-4-aminopyrimidine derivatives that exhibit potent inhibitory activity against EGFR-mutation cancers.[1] One of the lead compounds from this series, 14a , demonstrated impressive IC50 values of 15.4 nM and 18.5 nM against PC9 (EGFR exon 19 deletion) and H1975 (L858R/T790M double mutant) non-small cell lung cancer (NSCLC) cell lines, respectively.[1] Furthermore, in vivo studies using an H1975 xenograft mouse model showed a significant tumor growth inhibition of 90.0% upon oral administration of 14a at a 10 mg/kg dose.[1]
Interestingly, compound 14a also displayed dual inhibitory action against Janus kinases (JAK2 and JAK3), suggesting a potential for broader therapeutic applications or the need for further optimization to improve selectivity.[1] Mechanistic studies revealed that 14a inhibits the phosphorylation of the EGFR protein and the active form of JAK2.[1] It also induces an increase in intracellular reactive oxygen species (ROS), leading to ferroptosis in cancer cells.[1] A high selectivity ratio of 583.76 for mutant EGFR over wild-type EGFR underscores the potential for a favorable therapeutic window with reduced side effects.[1]
Another area of interest is the development of pyrazole derivatives as EGFR inhibitors. One study reported a compound, 4a , with an IC50 of 0.31 µM against EGFR.[2] This compound also exhibited potent cytotoxicity against the HepG2 cancer cell line with an IC50 of 0.15 µM.[2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative aminopyrazine and pyrazole derivatives against various cancer cell lines and EGFR kinase activity.
Table 1: In Vitro Antiproliferative Activity of Aminopyrimidine Derivative 14a [1]
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC9 | Exon 19 Deletion | 15.4 |
| H1975 | L858R/T790M | 18.5 |
Table 2: Kinase Inhibitory Activity of Aminopyrimidine Derivative 14a [1]
| Kinase | IC50 (nM) |
| EGFR | Data not specified |
| JAK2 | Data not specified |
| JAK3 | Data not specified |
Table 3: In Vitro Activity of Pyrazole Derivative 4a [2]
| Assay | Target | IC50 (µM) |
| Cytotoxicity | HepG2 cells | 0.15 ± 0.03 |
| Kinase Inhibition | EGFR | 0.31 ± 0.008 |
Experimental Protocols
General Synthesis of N-(pyrazin-2-yl)-4-aminopyrimidine Derivatives
A general synthetic route for this class of compounds involves the coupling of a substituted pyrazin-2-amine with a functionalized 4-chloropyrimidine. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd2(dba)3, and a phosphine ligand, like Xantphos, in a suitable solvent such as 1,4-dioxane. The reaction mixture is heated under an inert atmosphere to afford the desired N-(pyrazin-2-yl)-4-aminopyrimidine derivatives. Further modifications can be made to the substituents on both the pyrazine and pyrimidine rings to explore the SAR.
In Vitro EGFR Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against EGFR can be determined using a variety of commercially available kinase assay kits. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the test compound dilutions, EGFR enzyme, and kinase substrate to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced following the instructions of the luminescent kinase assay kit.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., PC9, H1975)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate the EGFR signaling pathway and a general experimental workflow for the development of EGFR inhibitors.
Caption: Simplified EGFR signaling pathway and the point of intervention for aminopyrazine inhibitors.
Caption: General workflow for the development of novel EGFR inhibitors.
References
- 1. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Inhibition of the PI3K/AKT/mTOR Signaling Pathway with Pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions, including proliferation, growth, survival, and metabolism. Aberrant activation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for the development of novel anticancer therapeutics. Pyrazine-containing compounds have emerged as a promising class of small molecule inhibitors targeting key kinases within this pathway, demonstrating potent and selective inhibitory activities.
These application notes provide a comprehensive overview of the use of pyrazine compounds as inhibitors of the PI3K/AKT/mTOR pathway. This document includes a summary of their biological activities, detailed protocols for their evaluation, and visual representations of the signaling cascade and experimental workflows.
Data Presentation: Inhibitory Activities of Pyrazine and Related Compounds
The following tables summarize the quantitative data on the inhibitory potency of various pyrazine and structurally related derivatives against key components of the PI3K/AKT/mTOR pathway and their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazine and Related Derivatives
| Compound Class | Compound | Target Kinase | IC50 / Ki | Reference |
| Pyrazin-2(1H)-one | 9q | PI3Kα | IC50: 372 nM | [1] |
| Pyrazino[2,3-b]pyrazine | Not specified | mTOR | IC50: 0.005 nM - 250 nM | [2] |
| Imidazo[1,2-a]pyrazine | Not specified | PI3Kα | IC50: < 100 nM | [2] |
| Imidazo[1,2-a]pyrazine | Not specified | PI3Kγ | IC50: < 100 nM | [2] |
| Pyrimido-pyrrolo-oxazine | 12b | mTOR | Ki: 8.0 nM | [3] |
| Thiophen-2-yl-1,3,5-triazine | 13g | PI3Kα | IC50: 525 nM | [4] |
| Thiophen-2-yl-1,3,5-triazine | 13g | mTOR | IC50: 48 nM | [4] |
Table 2: Anti-proliferative Activity of Pyrazine and Related Derivatives in Cancer Cell Lines
| Compound Class | Compound | Cell Line | IC50 | Reference |
| Pyrazin-2(1H)-one | 9q | MV4-11 (Leukemia) | 0.093 µM | [1] |
| Mono- and Bis(dimethylpyrazolyl)-s-triazine | 4f | HCT-116 (Colon) | 0.50 µM | [5] |
| Mono- and Bis(dimethylpyrazolyl)-s-triazine | 4j | MCF-7 (Breast) | 2.93 µM | [5] |
| Mono- and Bis(dimethylpyrazolyl)-s-triazine | 4k | MCF-7 (Breast) | 3.76 µM | [5] |
| Mono- and Bis(dimethylpyrazolyl)-s-triazine | 5b | MCF-7 (Breast) | 5.53 µM | [5] |
| Mono- and Bis(dimethylpyrazolyl)-s-triazine | 5c | MCF-7 (Breast) | 2.29 µM | [5] |
| Thiophen-2-yl-1,3,5-triazine | 13g | A549 (Lung) | 0.20 µM | [4] |
| Thiophen-2-yl-1,3,5-triazine | 13g | MCF-7 (Breast) | 1.25 µM | [4] |
| Thiophen-2-yl-1,3,5-triazine | 13g | Hela (Cervical) | 1.03 µM | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
PI3K/AKT/mTOR Signaling Pathway Inhibition.
Experimental Workflow for Pyrazine Inhibitors.
Experimental Protocols
The following section provides detailed methodologies for key experiments to evaluate the inhibitory potential of pyrazine compounds on the PI3K/AKT/mTOR pathway.
In Vitro Kinase Assays
a) PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Assay [1][6][7][8]
This assay quantitatively measures the activity of PI3K by detecting the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3).
-
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
PIP2 (substrate)
-
ATP
-
HTRF detection reagents (e.g., biotinylated-PIP3, europium-labeled anti-GST, and streptavidin-Allophycocyanin)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
Pyrazine compound stock solution (in DMSO)
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of the pyrazine compound in DMSO.
-
Add 1 µL of the compound dilution or DMSO (vehicle control) to the assay wells.
-
Add 10 µL of the PI3K enzyme and PIP2 substrate mix in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the HTRF detection reagents.
-
Incubate for 1 hour at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the IC50 values.
-
b) AKT Kinase Assay [9][10][11][12][13][14]
This assay measures the phosphorylation of a specific substrate by AKT kinase.
-
Materials:
-
Active recombinant AKT1, AKT2, or AKT3
-
GSK-3 fusion protein (substrate)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Pyrazine compound stock solution (in DMSO)
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the pyrazine compound in kinase assay buffer.
-
Add the diluted compound or buffer (vehicle control) to the wells.
-
Add the AKT enzyme and GSK-3 substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE sample buffer.
-
Analyze the samples by Western blotting using a phospho-GSK-3α/β (Ser21/9) specific antibody.
-
Quantify band intensities to determine the extent of inhibition and calculate IC50 values.
-
c) mTOR Kinase Assay [4][15][16][17][18]
This assay measures the phosphorylation of a substrate by the mTOR kinase.
-
Materials:
-
Immunoprecipitated mTORC1 or mTORC2 complex, or recombinant mTOR
-
Recombinant p70S6K or 4E-BP1 (substrates)
-
ATP
-
mTOR kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
Pyrazine compound stock solution (in DMSO)
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the pyrazine compound in the kinase assay buffer.
-
Add the diluted compound or buffer (vehicle control) to the wells.
-
Add the mTOR enzyme and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blotting using phospho-specific antibodies for p70S6K (Thr389) or 4E-BP1 (Thr37/46).
-
Quantify the band intensities to determine the IC50 values.
-
Cell-Based Assays
a) Cell Viability (MTT) Assay [3][5][19][20][21][22]
This colorimetric assay assesses the effect of the pyrazine compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines with a known PI3K/AKT/mTOR pathway status
-
Complete cell culture medium
-
Pyrazine compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyrazine compound for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
b) Western Blot Analysis of Pathway Inhibition [4]
This technique is used to measure the levels of key phosphorylated proteins in the PI3K/AKT/mTOR pathway to confirm the mechanism of action of the pyrazine compounds.
-
Materials:
-
Cancer cell lines
-
Pyrazine compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-p70S6K (Thr389), anti-total p70S6K, anti-p-S6 (Ser235/236), anti-total S6, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and treat with various concentrations of the pyrazine compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the pyrazine compounds in a living organism.[10][23][24][25][26]
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line known to form tumors in mice
-
Matrigel
-
Pyrazine compound formulation for in vivo administration
-
Vehicle control
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the pyrazine compound or vehicle control to the mice according to the determined dose and schedule (e.g., daily oral gavage).
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies by Western blot or immunohistochemistry).
-
Analyze the data to determine the tumor growth inhibition (TGI).
-
Conclusion
The pyrazine scaffold represents a versatile and promising platform for the development of potent and selective inhibitors of the PI3K/AKT/mTOR signaling pathway. The protocols and data presented in these application notes provide a robust framework for researchers to effectively screen, characterize, and advance novel pyrazine-based compounds in the drug discovery pipeline for cancer and other diseases driven by the aberrant activation of this critical pathway. Careful optimization of the described protocols for specific pyrazine compounds and cell line models will be crucial for obtaining reliable and reproducible results.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Akt/PKB kinase assay [whitelabs.org]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. content.abcam.com [content.abcam.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Patient-derived xenografts reveal limits to PI3K/mTOR- and MEK-mediated inhibition of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for N-alkylation of 3,5-Dimethylpyrazin-2-amine
APN-PYR-001
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Abstract: This application note provides detailed experimental protocols for the N-alkylation of 3,5-dimethylpyrazin-2-amine, a key intermediate in the synthesis of various bioactive molecules. Two robust and efficient methods are presented: reductive amination using aldehydes and direct alkylation with alkyl halides. These protocols are designed to be reproducible and scalable for applications in pharmaceutical and materials science research. Quantitative data on expected yields and representative characterization are included to guide researchers in their synthetic efforts.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. The introduction of alkyl substituents on the exocyclic amino group is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as to explore structure-activity relationships (SAR). This document outlines two reliable methods for the N-alkylation of this substrate.
Experimental Protocols
Two primary methods for the N-alkylation of this compound are detailed below. Method A, Reductive Amination, is generally preferred for its mild conditions and high selectivity, especially when using aldehydes as the alkyl source. Method B, Direct Alkylation, offers a straightforward alternative using alkyl halides.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the reaction of this compound with an aldehyde in the presence of a mild reducing agent, sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde (e.g., Butyraldehyde, Isovaleraldehyde, Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the amine in an anhydrous solvent such as DCE or DCM (approximately 10-15 mL per mmol of amine).
-
Add the corresponding aldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate imine.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. An increase in temperature may be observed.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Protocol 2: N-Alkylation via Direct Reaction with Alkyl Halides
This method involves the direct reaction of the amine with an alkyl halide in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, 1-Bromobutane)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and a suitable base such as cesium carbonate (1.5 eq) or potassium carbonate (2.0 eq).
-
Add anhydrous DMF or MeCN (approximately 10 mL per mmol of amine) to the flask.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water (3 x 20 mL) followed by brine (1 x 20 mL) to remove the DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated pyrazine.
Data Presentation
The following table summarizes representative yields for the N-alkylation of this compound using the reductive amination protocol (Method A), which typically provides excellent yields.[1]
| Entry | Alkylating Agent (Aldehyde) | Product Name | Representative Yield (%) |
| 1 | Butyraldehyde | N-Butyl-3,5-dimethylpyrazin-2-amine | 85 |
| 2 | Isovaleraldehyde | N-Isoamyl-3,5-dimethylpyrazin-2-amine | 82 |
| 3 | Benzaldehyde | N-Benzyl-3,5-dimethylpyrazin-2-amine | 90 |
| 4 | Propionaldehyde | N-Propyl-3,5-dimethylpyrazin-2-amine | 88 |
| 5 | Cyclohexanecarboxaldehyde | N-Cyclohexylmethyl-3,5-dimethylpyrazin-2-amine | 79 |
Characterization of Representative Product
N-Butyl-3,5-dimethylpyrazin-2-amine (from Entry 1)
-
Appearance: Pale yellow oil or low-melting solid.
-
Mass Spectrometry (MS): ESI-MS m/z [M+H]⁺ calculated for C₁₀H₁₇N₃: 180.1495; Found: 180.1501.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.65 (s, 1H, pyrazine-H), 4.85 (br s, 1H, NH), 3.30 (q, J = 6.8 Hz, 2H, N-CH₂), 2.45 (s, 3H, pyrazine-CH₃), 2.38 (s, 3H, pyrazine-CH₃), 1.62 (quint, J = 7.2 Hz, 2H, CH₂), 1.40 (sext, J = 7.4 Hz, 2H, CH₂), 0.95 (t, J = 7.3 Hz, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 153.5, 145.2, 138.8, 132.1, 42.8, 31.5, 22.3, 21.5, 20.2, 13.9.
Note: Spectroscopic data are representative and may vary slightly based on experimental conditions and instrumentation.
Experimental Workflow and Signaling Pathway Diagrams
The general workflow for the N-alkylation of this compound is depicted below.
Caption: General workflow for the synthesis and purification of N-alkylated pyrazines.
Below is a diagram illustrating the two distinct chemical pathways described in the protocols.
Caption: Comparison of Reductive Amination and Direct Alkylation pathways.
References
Application Note: A Scalable and Efficient Synthesis of 3,5-Dimethylpyrazin-2-amine
For: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and scalable synthetic protocol for the preparation of 3,5-Dimethylpyrazin-2-amine, a key intermediate in the development of various pharmaceutical agents. The synthesis is based on the condensation of 2,3-butanedione with aminomalononitrile tosylate. This document provides a comprehensive, step-by-step methodology suitable for scale-up, along with tabulated quantitative data and process diagrams to ensure clarity and reproducibility.
Introduction
Pyrazine derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical and flavor industries. The 2-aminopyrazine scaffold, in particular, is a common structural motif in a variety of biologically active molecules. This compound serves as a crucial building block for the synthesis of more complex molecules, including potential therapeutic agents. The development of a scalable and cost-effective synthetic route is therefore of high importance for its industrial application. The protocol described herein offers a reliable method for the synthesis of this compound from readily available starting materials.
Synthetic Pathway
The synthesis of this compound is achieved through a condensation reaction between 2,3-butanedione and aminomalononitrile, the latter of which is generated in situ from its tosylate salt by the action of a base. The reaction proceeds through the formation of a dihydropyrazine intermediate, which then aromatizes to the final product.
Application Notes & Protocols: 3,5-Dimethylpyrazin-2-amine for Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylpyrazin-2-amine is a versatile heterocyclic building block with potential applications in medicinal chemistry and materials science. Its pyrazine core is a key pharmacophore in numerous biologically active compounds. The strategic placement of methyl groups and a primary amine allows for diverse chemical modifications. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries based on the this compound scaffold. The attachment of this core structure to a solid support facilitates streamlined purification and the systematic exploration of chemical diversity through combinatorial approaches.
These application notes provide a detailed, albeit representative, protocol for the utilization of this compound in solid-phase synthesis to generate a library of N-substituted and C-substituted pyrazine derivatives. The methodologies are adapted from established solid-phase synthesis techniques for related heterocyclic systems.
Experimental Workflows & Signaling Pathways
The following diagram illustrates a general workflow for the solid-phase synthesis of a diversified library of pyrazine derivatives starting from this compound. This workflow allows for modifications at both the exocyclic amine and a position on the pyrazine ring, showcasing a dual diversification strategy.
Caption: General workflow for solid-phase synthesis of a pyrazine library.
Experimental Protocols
Protocol 1: Immobilization of this compound on Wang Resin
This protocol describes the attachment of this compound to a Wang resin via a carbamate linker.
Materials:
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
p-Nitrophenyl chloroformate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell Wang resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Linker Activation: Drain the DMF. Add a solution of p-nitrophenyl chloroformate (1.0 g, 5.0 mmol) and DIPEA (0.87 mL, 5.0 mmol) in DCM (10 mL). Shake the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL). Dry the activated resin under vacuum.
-
Coupling of Pyrazine: Swell the activated resin in DMF (10 mL). Add a solution of this compound (0.62 g, 5.0 mmol) and DIPEA (0.87 mL, 5.0 mmol) in DMF (5 mL). Shake the mixture at 50°C for 16 hours.
-
Washing and Capping: Drain the reaction mixture. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). To cap any unreacted sites, treat the resin with a solution of acetic anhydride (1 mL) and DIPEA (1 mL) in DMF (8 mL) for 1 hour.
-
Final Wash and Drying: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum to yield the immobilized this compound.
Table 1: Representative Loading Efficiency of this compound on Wang Resin
| Parameter | Value |
| Initial Resin Loading | 1.0 mmol/g |
| Final Loading (by weight gain) | 0.85 mmol/g |
| Loading Efficiency | 85% |
Protocol 2: On-Resin N-Alkylation and N-Acylation
This protocol details the diversification of the exocyclic amine of the immobilized pyrazine.
Materials:
-
Immobilized this compound resin (from Protocol 1)
-
Assorted Alkyl Halides (e.g., benzyl bromide, ethyl iodide)
-
Assorted Acyl Chlorides (e.g., benzoyl chloride, acetyl chloride)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Tetrahydrofuran (THF)
-
DMF, DCM, MeOH
Procedure (General for one well of a library):
-
Resin Preparation: Place the immobilized pyrazine resin (100 mg, ~0.085 mmol) in a reaction vessel and swell in anhydrous THF (1 mL) for 30 minutes.
-
Deprotonation: Add a 1.0 M solution of KHMDS in THF (0.1 mL, 0.1 mmol) and shake at room temperature for 1 hour.
-
Alkylation/Acylation: Add a solution of the desired alkyl halide or acyl chloride (0.425 mmol, 5 equivalents) in THF (0.5 mL). Shake the mixture at room temperature for 6 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with THF (3 x 2 mL), DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: On-Resin Suzuki Coupling
For this protocol, it is assumed a brominated version of the immobilized pyrazine is prepared (e.g., via NBS bromination at the 6-position, a plausible but hypothetical step).
Materials:
-
Brominated immobilized pyrazine resin
-
Assorted Boronic Acids (e.g., phenylboronic acid, thiophene-2-boronic acid)
-
Tetrakis(triphenylphosphine)palladium(0)
-
2 M Aqueous Sodium Carbonate solution
-
1,4-Dioxane
Procedure (General):
-
Resin Preparation: Swell the brominated resin (100 mg) in 1,4-dioxane (1 mL) for 30 minutes.
-
Reaction Mixture Preparation: In a separate vial, dissolve the boronic acid (0.255 mmol, 3 equivalents) and tetrakis(triphenylphosphine)palladium(0) (9.8 mg, 0.0085 mmol) in 1,4-dioxane (1 mL). Add 2 M aq. Na2CO3 (0.25 mL).
-
Coupling Reaction: Add the reaction mixture to the swollen resin. Heat the suspension at 80°C with shaking for 12 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with 1,4-dioxane/water (1:1, 3 x 2 mL), DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage and Product Isolation
This protocol describes the release of the final pyrazine derivatives from the solid support.
Materials:
-
Diversified pyrazine resin (from Protocol 2 or 3)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the dried resin in DCM (1 mL) for 30 minutes.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Drain the DCM from the resin. Add the cleavage cocktail (2 mL) to the resin and shake at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 1 mL). Combine the filtrates.
-
Precipitation and Isolation: Concentrate the filtrate under a stream of nitrogen. Add cold diethyl ether (10 mL) to precipitate the crude product. Centrifuge the mixture, decant the ether, and dry the product under vacuum.
-
Purification: Purify the crude product by preparative HPLC if necessary.
Table 2: Representative Yields and Purities for a Small Library
| R1- (from N-Acylation) | R2- (from Suzuki) | Final Product | Crude Yield (%) | Purity by HPLC (%) |
| Benzoyl | Phenyl | N-benzoyl-6-phenyl-3,5-dimethylpyrazin-2-amine | 78 | 91 |
| Acetyl | Phenyl | N-acetyl-6-phenyl-3,5-dimethylpyrazin-2-amine | 85 | 94 |
| Benzoyl | Thiophen-2-yl | N-benzoyl-6-(thiophen-2-yl)-3,5-dimethylpyrazin-2-amine | 72 | 88 |
| Acetyl | Thiophen-2-yl | N-acetyl-6-(thiophen-2-yl)-3,5-dimethylpyrazin-2-amine | 81 | 92 |
Note: Yields and purities are hypothetical and for illustrative purposes.
Logical Relationships in Diversification
The following diagram illustrates the logical relationship in creating a product library from a common intermediate on the solid support.
Caption: Library generation from a common intermediate.
Disclaimer: The protocols and data presented are illustrative and based on established solid-phase synthesis principles. Actual experimental conditions may require optimization.
Troubleshooting & Optimization
Technical Support Center: Pyrazine Synthesis Troubleshooting
Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during the synthesis of pyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a very low yield in my pyrazine synthesis. What are the common causes?
Low yields in pyrazine synthesis can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, the formation of side products, and degradation of the final product.[1] A systematic approach to troubleshooting involves evaluating each of these potential issues.
Q2: How can I determine if my reaction is incomplete and what should I do?
Incomplete reactions are a frequent cause of low yields. The initial condensation or the subsequent cyclization and oxidation steps may not have proceeded to completion.
Troubleshooting Steps:
-
Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product over time.
-
Extend reaction time: If starting materials are still present after the initially planned duration, extending the reaction time may drive it to completion.[1]
-
Increase temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to product degradation or the formation of byproducts.[2][3]
-
Ensure proper mixing: In heterogeneous reactions, efficient stirring is crucial to ensure all reactants are in contact.
Q3: What are the most critical reaction conditions to optimize for better yield?
The choice of solvent, base, and catalyst can significantly impact the yield of your pyrazine synthesis.
-
Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. Screening different solvents is recommended. For instance, in certain dehydrogenative coupling reactions, changing the solvent from toluene to 1,4-dioxane has been shown to improve yields.[1]
-
Base: For reactions requiring a base, its strength and type are critical. For example, potassium hydride (KH) has proven effective in specific pyrazine syntheses.[1]
-
Catalyst: In catalyzed reactions, such as dehydrogenative coupling, the choice of catalyst is paramount. Different metal complexes and ligands can lead to varying efficiencies.
Q4: What are the common side reactions in pyrazine synthesis and how can I minimize them?
Side reactions consume starting materials and reduce the yield of the desired pyrazine. Common byproducts depend on the synthetic route.
-
Maillard Reaction: Strecker aldehydes are common byproducts formed through the deamination of α-amino acids.[3]
-
Reactions with Cellulosic Sugars: Imidazole derivatives can be significant impurities when using cellulosic-derived sugars and ammonium hydroxide.[3][4]
Minimization Strategies:
-
Optimize Temperature: As discussed, temperature is a double-edged sword. While it can increase reaction rates, excessive heat can promote side reactions and product degradation.[3]
-
Adjust Reactant Ratios: The molar ratio of reactants, such as the amino acid to the reducing sugar in the Maillard reaction, can significantly affect the product distribution.[2]
-
Use a Selective Catalyst: In some cases, a specific catalyst can favor the desired reaction pathway over side reactions.[3]
Q5: My pyrazine product seems to be degrading. How can I prevent this?
Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.
Prevention Strategies:
-
Use Milder Reagents: Where possible, opt for milder reagents during both the reaction and purification steps.
-
Control pH: Avoid overly acidic or basic conditions during workup if your product is known to be pH-sensitive.[1]
-
Minimize Exposure to Heat and Light: Some pyrazines may be thermally or photolytically unstable. Protect your reaction and product from excessive heat and light.
Q6: What are the best methods for purifying pyrazine derivatives to improve final yield?
Effective purification is crucial for obtaining a high-purity product and accurately assessing the reaction yield. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This is often the first step to separate the pyrazine from the reaction mixture. Multiple extractions with a suitable organic solvent are recommended.[5] Hexane can be effective in selectively extracting pyrazines while leaving more polar impurities like imidazoles in the aqueous phase.[4]
-
Column Chromatography: This is a highly effective method for separating the desired pyrazine from byproducts and unreacted starting materials.[5] A common stationary phase is silica gel, with an eluent system such as a mixture of hexane and ethyl acetate.[4][5]
-
Recrystallization: For solid pyrazine derivatives, recrystallization from an appropriate solvent can yield a highly pure product.[5]
-
Distillation: For volatile pyrazines, distillation can be an effective purification method.[4]
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrazine Synthesis
| Entry | Catalyst (mol %) | Base (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2 | 3 | Toluene | 150 | 24 | 99 |
| 2 | 2 | 3 | THF | 150 | 24 | 90 |
| 3 | 2 | 3 | 1,4-dioxane | 150 | 24 | 95 |
| 4 | 2 | 3 | Toluene | 125 | 24 | >99 |
| 5 | 2 | 3 | Toluene | 150 | 12 | >99 |
Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst, base, solvent (2 mL). Yields were determined by GC-MS with mesitylene as an internal standard.
Experimental Protocols
Protocol 1: General Procedure for Pyrazine Synthesis via Condensation of a 1,2-Diamine and a 1,2-Dicarbonyl Compound
This protocol describes a common and straightforward method for pyrazine synthesis.
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil), 2 mmol
-
1,2-Diamine (e.g., ethylene diamine), 2 mmol
-
Aqueous methanol (3 mL)
-
Potassium tert-butoxide (t-BuOK), catalytic amount (e.g., 10 mg)
-
Petroleum ether and ethyl acetate for column chromatography
Procedure:
-
In a 50 mL round-bottom flask, dissolve the 1,2-dicarbonyl compound in aqueous methanol.
-
Stir the solution with a magnetic stirrer until it becomes homogeneous.[5]
-
Add the 1,2-diamine and a catalytic amount of t-BuOK to the solution.[5]
-
Continue stirring at room temperature and monitor the reaction progress using TLC.[5]
-
Once the reaction is complete, evaporate the methanol under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel, using a suitable mixture of petroleum ether and ethyl acetate as the eluent.[5]
Protocol 2: Purification of Pyrazine Derivatives by Column Chromatography
This protocol is suitable for removing polar impurities, such as imidazoles, from a crude pyrazine product.
Materials:
-
Crude pyrazine product
-
Silica gel
-
Eluent (e.g., a mixture of hexane and ethyl acetate, such as 90:10)
-
Chromatography column
-
Collection vials
Procedure:
-
Prepare a slurry of silica gel in the non-polar component of your eluent system (e.g., hexane).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude pyrazine product in a minimal amount of the eluent.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate vials.
-
Analyze the collected fractions by TLC to identify those containing the pure pyrazine derivative.
-
Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Recrystallization
This method is used for the purification of solid pyrazine derivatives.
Materials:
-
Crude solid pyrazine derivative
-
A suitable solvent or solvent pair (the compound should be highly soluble at high temperatures and poorly soluble at low temperatures)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and filter flask)
Procedure:
-
Select an appropriate solvent by testing the solubility of your crude product in small amounts of different solvents.
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heat the mixture with stirring until the solid completely dissolves.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure pyrazine should form.
-
To maximize crystal formation, you can place the flask in an ice bath.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals.
Visualizations
Caption: Troubleshooting workflow for low yield in pyrazine synthesis.
References
Reducing side product formation in 3,5-Dimethylpyrazin-2-amine synthesis
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethylpyrazin-2-amine. This document provides troubleshooting advice and answers to frequently asked questions to help minimize the formation of side products and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general synthetic strategies for producing substituted aminopyrazines like this compound?
While specific literature on the synthesis of this compound is limited, general methodologies for substituted pyrazine synthesis can be adapted. A common and effective approach is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For this compound, a hypothetical route could involve the reaction of 2,3-diaminobutane with a glyoxal derivative, followed by amination, or the use of precursors that already contain the amine functionality. Another strategy involves the dehydrogenative coupling of β-amino alcohols.[1]
Q2: What are the most likely side products in the synthesis of this compound?
The potential side products are highly dependent on the chosen synthetic route. However, based on general pyrazine chemistry, common impurities could include:
-
Isomeric Pyrazines: Depending on the symmetry of the reactants, other isomers of dimethylaminopyrazine may form.
-
Over-alkylated or Over-aminated Products: If the reaction conditions are not carefully controlled, multiple substitutions on the pyrazine ring can occur.
-
Incompletely Oxidized Intermediates: Many pyrazine syntheses proceed through a dihydropyrazine intermediate. If the final oxidation step is incomplete, this can remain as a significant impurity.[2]
-
Products from Reactant Side Reactions: Impurities in the starting materials or their degradation under reaction conditions can lead to a variety of unexpected side products.
Q3: How can I minimize the formation of isomeric side products?
Controlling the regioselectivity of the reaction is crucial. This can be achieved by:
-
Choice of Reactants: Using starting materials that favor the formation of the desired isomer.
-
Reaction Conditions: Optimizing the temperature, pressure, and solvent can influence the kinetic and thermodynamic control of the reaction, thereby favoring one isomer over others.
-
Catalyst Selection: In catalytic reactions, the choice of catalyst and ligands can play a significant role in directing the stereochemistry of the product.
Q4: What are the recommended methods for purifying synthesized this compound?
A multi-step purification strategy is often necessary to achieve high purity. Common techniques include:
-
Extraction: Liquid-liquid extraction to remove water-soluble or organic-soluble impurities.
-
Distillation: Fractional distillation can be effective for separating the desired product from impurities with different boiling points.
-
Chromatography: Column chromatography (e.g., silica gel or alumina) is a powerful technique for separating structurally similar compounds.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction progress using TLC or GC-MS. Consider increasing the reaction time or temperature, but be mindful of potential side product formation at higher temperatures. |
| Formation of multiple side products. | Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity. Ensure the purity of starting materials. | |
| Presence of Dihydropyrazine Impurity | Incomplete oxidation of the dihydropyrazine intermediate. | Ensure a sufficient amount of the oxidizing agent is used. Optimize the reaction conditions for the oxidation step (e.g., temperature, reaction time). |
| Formation of Isomeric Impurities | Lack of regioselectivity in the condensation reaction. | Modify the reaction temperature to favor the desired isomer. Screen different catalysts or solvents to improve selectivity. |
| Difficulty in Purifying the Final Product | Structurally similar impurities. | Employ high-resolution purification techniques such as preparative HPLC or careful column chromatography with a shallow solvent gradient. |
| Thermal degradation during distillation. | Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound. |
Experimental Protocols
Protocol: Synthesis of 2,5-Dimethylpyrazine from Aminoacetone
This protocol is based on the principle of dimerization of aminoacetone, which cyclizes and oxidizes to form the pyrazine ring.
-
Preparation of Aminoacetone: Aminoacetone is typically generated in situ from its hydrochloride salt. Prepare a solution of aminoacetone hydrochloride in a suitable buffer (e.g., phosphate buffer, pH 7-8).
-
Dimerization and Cyclization: Neutralize the aminoacetone hydrochloride solution carefully with a base (e.g., NaOH) to free the aminoacetone. The self-condensation to the dihydropyrazine intermediate will often proceed spontaneously upon neutralization. Gentle heating (e.g., 40-50°C) may be required.
-
Oxidation: The dihydropyrazine intermediate needs to be oxidized to the aromatic pyrazine. This can sometimes occur with atmospheric oxygen over time, but for a more controlled and complete reaction, an oxidizing agent (e.g., air bubbling through the solution, or a mild chemical oxidant) can be used.
-
Workup and Extraction: Once the reaction is complete (monitored by GC-MS), cool the reaction mixture. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Visualizations
Caption: Hypothetical synthesis pathway for an aminopyrazine.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of 3,5-Dimethylpyrazin-2-amine
Welcome to the technical support center for the purification of 3,5-Dimethylpyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this compound. Our goal is to help you overcome common experimental challenges and achieve high-purity this compound for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: The impurities in your crude this compound will largely depend on the synthetic route employed. However, some common impurities to be aware of include:
-
Isomeric Aminopyrazines: Depending on the starting materials and reaction conditions, isomers such as 2,5-dimethylpyrazinamine can be formed.[1]
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
Side-Reaction Products: The self-condensation of intermediates can lead to various side-products. For instance, in syntheses involving aminoacetone, various condensation products can form.[2]
-
Related Alkylpyrazines: In biosynthetic routes, other alkylpyrazines like 2,3,5-trimethylpyrazine (TMP) may be present, especially if glucose is used as a co-substrate.[2]
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be present in the crude product.
Q2: My crude this compound is a dark, oily residue. How should I begin the purification process?
A2: A dark, oily appearance often suggests the presence of polymeric byproducts or other colored impurities. Before attempting more refined purification methods like recrystallization or column chromatography, an initial clean-up using liquid-liquid extraction is recommended.
Recommended Liquid-Liquid Extraction Protocol:
-
Dissolve the crude residue in a moderately polar organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Wash the organic solution with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.
-
Subsequently, wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will partition into the aqueous layer as its protonated salt.
-
Separate the aqueous layer and neutralize it with a base (e.g., saturated sodium bicarbonate or dilute NaOH) to precipitate the purified amine.
-
Extract the precipitated amine back into an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a cleaner, solid product that is more amenable to further purification.[3]
Q3: What are the most effective methods for purifying this compound to a high degree of purity?
A3: The choice of purification method depends on the nature of the impurities and the desired final purity. The most common and effective methods are recrystallization and column chromatography.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 70-90% | Can yield very high purity product. Effective for removing insoluble and some soluble impurities. | Yield can be reduced by the product's solubility in the mother liquor. Finding an ideal solvent can be time-consuming.[4] |
| Column Chromatography | 95-99% | 50-80% | Effective for separating compounds with different polarities. | Can have strong interactions with basic compounds like pyrazines, leading to tailing and lower yields. Requires significant solvent volumes.[4] |
| Preparative HPLC (C18) | >99.5% | 40-75% | Excellent separation power, even for closely related isomers. | Lower capacity, more expensive, and requires specialized equipment. Generates significant solvent waste.[4] |
Troubleshooting Guides
Recrystallization
Problem: I'm having trouble finding a suitable solvent for recrystallization.
-
Possible Cause: A single solvent may not provide the ideal solubility profile (highly soluble when hot, poorly soluble when cold).
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. Good starting points for aminopyrazines include ethanol, or solvent mixtures like hexane/acetone or hexane/ethyl acetate.
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system is a good alternative. Choose a "good" solvent in which your compound is soluble (e.g., ethanol) and a "poor" solvent in which it is insoluble (e.g., water or hexane), ensuring the two solvents are miscible.[4]
-
Problem: My product is "oiling out" instead of forming crystals.
-
Possible Cause: The solution is too supersaturated, or it is cooling too quickly, causing the solute to come out of solution above its melting point.[4]
-
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of the "good" solvent to decrease the saturation.
-
Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.
-
Scratching the inside of the flask at the liquid-air interface with a glass rod can help induce crystal nucleation.[4]
-
Problem: The recovery yield from recrystallization is very low.
-
Possible Cause:
-
Using too much solvent, leaving a significant amount of product in the mother liquor.
-
Premature crystallization during hot filtration.
-
Incomplete crystallization due to insufficient cooling time.[4]
-
-
Troubleshooting Steps:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Pre-heat your filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
-
Ensure the solution is cooled for an adequate time, including in an ice bath, to maximize crystal formation.
-
Column Chromatography
Problem: My compound is streaking or "tailing" on the column.
-
Possible Cause: The basic nature of the amino group on the pyrazine ring can lead to strong interactions with the acidic silica gel.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent to neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.
-
Problem: I have poor separation of my product from a closely related impurity.
-
Possible Cause: The polarity difference between your product and the impurity is too small for effective separation with the current solvent system.
-
Troubleshooting Steps:
-
Optimize the Eluent System: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides better separation (a larger ΔRf). A common starting point for aminopyrazines is a gradient of ethyl acetate in hexane or methanol in dichloromethane.[5]
-
Use a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase with different selectivity, such as alumina or a C18 reversed-phase silica gel.
-
Experimental Protocols
General Recrystallization Protocol (Two-Solvent Method)
-
Solvent Selection: Identify a "good" solvent in which this compound is soluble when hot (e.g., ethanol) and a "poor" solvent in which it is sparingly soluble when cold (e.g., water or hexane). The two solvents must be miscible.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Induce Cloudiness: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution just becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold mixture of the two solvents.
-
Drying: Dry the purified crystals, for instance, in a vacuum oven.
General Column Chromatography Protocol
-
Eluent Selection: Using TLC, determine a suitable eluent system. For aminopyrazines, a gradient of ethyl acetate in hexane or methanol in dichloromethane is a good starting point. Aim for an Rf value of ~0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions as the eluent comes off the column.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[6]
Visualizations
References
- 1. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate [ranechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Improving regioselectivity in the synthesis of substituted pyrazines
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective synthesis of substituted pyrazines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted pyrazines?
A1: The classical and most common method for synthesizing pyrazine derivatives is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[1] This reaction proceeds through a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[1] Other significant methods include:
-
Dehydrogenative coupling of β-amino alcohols: This method often utilizes catalysts like manganese or ruthenium pincer complexes to produce symmetrical 2,5-substituted pyrazines.[1][2]
-
From α-halo ketones: These can be reacted with ammonia to form an amino ketone, which then undergoes condensation and oxidation.[1]
-
From α-azido or α-nitroso ketones: Reduction of the azide or nitroso group, followed by spontaneous cyclization and oxidation, can also yield pyrazine derivatives.[1]
-
Transition metal-catalyzed cross-coupling reactions: These are modern methods for carbon-carbon and carbon-heteroatom bond formation on a pre-existing pyrazine ring and include reactions like Suzuki, Stille, and Sonogashira.[3][4]
Q2: I am obtaining a mixture of regioisomers when synthesizing an unsymmetrically substituted pyrazine. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a common challenge in the synthesis of unsymmetrical pyrazines, especially with traditional condensation methods involving two different α-amino ketones, which often result in a mixture of products.[5] To improve regioselectivity, consider the following approaches:
-
Modern Regioselective Methods: Employ methods specifically designed for regiocontrol. For instance, the Büchi and Galindo method, which involves the condensation of allylamines with α-oximido carbonyl compounds followed by thermal electrocyclization-aromatization, offers a regioselective route to alkylpyrazines.[6]
-
Directed ortho-metalation (DoM): This strategy can be used for the regioselective functionalization of pyrazines. For example, 2-chloropyrazine can be selectively lithiated at the 3-position.[7]
-
Transition Metal-Catalyzed Cross-Coupling: These reactions on pre-functionalized pyrazines, such as halopyrazines, allow for the regioselective introduction of substituents.[3] For example, Negishi coupling of halopyrazines with organozinc reagents is a versatile tool for C-C bond formation.[3]
-
Substituent Effects: The electronic properties of substituents already on the pyrazine ring can direct the position of incoming groups in both nucleophilic and electrophilic aromatic substitution reactions.[8]
Q3: My pyrazine synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
A3: Low yields in pyrazine synthesis can be attributed to several factors. Here are some common causes and troubleshooting tips:
-
Incomplete Reaction: The initial condensation or the final oxidation step may not be proceeding to completion.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly affect the yield.[1]
-
Solution: Screen different solvents. For example, in certain dehydrogenative coupling reactions, changing the solvent from toluene to 1,4-dioxane has been shown to improve yield.[1] The choice of base can also be crucial; for instance, potassium hydride (KH) has proven effective in specific reactions.[1][5]
-
-
Side Reactions: The formation of unwanted side products can consume starting materials, thereby reducing the yield of the desired pyrazine.[1]
-
Solution: Identify potential side reactions and adjust the reaction conditions to minimize them. For example, if aldol condensation is a possibility, ensure your starting materials and solvents are free from contaminating aldehydes or ketones with α-hydrogens.[5]
-
-
Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[1]
-
Solution: Employ milder reagents and conditions where feasible. If your product is sensitive to acid or base, avoid highly acidic or basic workup procedures.[1]
-
Q4: My reaction mixture has turned dark brown or black. What does this indicate?
A4: A dark coloration in the reaction mixture often suggests the formation of polymeric byproducts or the degradation of your starting materials or product.[5] This can be caused by:
-
Excessive Heat: Overheating the reaction can lead to decomposition and polymerization.[5]
-
Air Oxidation: Some intermediates in pyrazine synthesis are sensitive to air and can oxidize, leading to complex side reactions and discoloration.[5]
-
Aldol Condensation: Side reactions like aldol condensation can produce colored byproducts.[5]
To mitigate this, consider lowering the reaction temperature and running the reaction under an inert atmosphere (e.g., nitrogen or argon) if your intermediates are known to be air-sensitive.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incorrect reaction conditions (temperature, pressure). | Verify the optimal temperature and pressure for your specific reaction. Some dehydrogenation reactions require temperatures between 300-375°C.[5] |
| Inactive catalyst or incorrect catalyst loading. | Ensure the catalyst is active and use the optimized loading. For some manganese-catalyzed reactions, a 2 mol% catalyst loading is optimal.[5] | |
| Poor quality of starting materials. | Use purified starting materials. Check for decomposition or impurities in your α-dicarbonyl compounds or 1,2-diamines.[5] | |
| Mixture of Regioisomers | Use of a non-regioselective synthetic method. | Switch to a more regioselective method such as directed ortho-metalation or a modern named reaction designed for regiocontrol.[5] |
| Formation of structurally similar byproducts. | Adjust the polarity of the eluent system during column chromatography for better separation.[5] | |
| Low Yield | Suboptimal choice of base. | Screen different bases. In certain dehydrogenative coupling reactions, KH has been shown to give significantly higher yields than NaOEt, tBuOK, or NaOMe.[5] |
| Inefficient work-up leading to product loss. | Perform multiple extractions with a suitable solvent. Consider distillation or column chromatography for more efficient isolation.[5] | |
| Product Degradation | Harsh reaction or workup conditions. | Use milder reagents and conditions. Avoid overly acidic or basic conditions during workup if your product is sensitive.[1] |
| Unidentified Byproducts and Dark Reaction Mixture | Polymerization or degradation reactions. | Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if intermediates are air-sensitive.[5] |
Experimental Protocols
General Procedure for Electrophilic Bromination of 2-Aminopyrazine
This protocol describes a general method for the regioselective bromination of an activated pyrazine ring.
-
To a solution of 2-aminopyrazine (1.0 mmol) in a suitable solvent such as acetonitrile or chloroform (10 mL) at 0 °C, add N-bromosuccinimide (NBS) (1.05 mmol) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent (e.g., dichloromethane) and wash with an aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain the desired brominated pyrazine.[8]
Synthesis of 2,5-Disubstituted Pyrazines via Dehydrogenative Coupling of β-Amino Alcohols
This protocol is a general representation of a manganese-catalyzed dehydrogenative coupling reaction.
-
In a glovebox, combine the β-amino alcohol (0.5 mmol), manganese pincer complex catalyst (2 mol %), and a base such as KH (3 mol %) in a reaction vessel.
-
Add the appropriate solvent (e.g., 1,4-dioxane, 2 mL).
-
Seal the vessel and heat the reaction mixture at the optimized temperature for the specified time.
-
After cooling to room temperature, the reaction mixture can be analyzed by GC-MS.
-
For purification, the solvent is typically removed under reduced pressure, and the residue is purified by column chromatography.
Note: Optimal conditions, including catalyst, base, solvent, and temperature, should be determined for each specific substrate.
Visualizing Reaction Pathways and Workflows
Directing Effects of Substituents in Nucleophilic Aromatic Substitution
The regioselectivity of nucleophilic aromatic substitution (SNAr) on a dihalopyrazine is heavily influenced by the electronic nature of other substituents on the ring.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. research.utwente.nl [research.utwente.nl]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Workup of Pyrazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent degradation of your compounds during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: My pyrazine derivative seems to be degrading during aqueous workup. What are the likely causes?
A1: Pyrazine derivatives can be sensitive to harsh pH conditions. Degradation can occur under strongly acidic or basic solutions. The pyrazine ring itself is generally stable to oxidizing agents but can undergo ring cleavage or hydroxylation under certain oxidative conditions, especially in the presence of reactive oxygen species.[1]
Q2: What are the best practices for extracting pyrazine derivatives from an aqueous reaction mixture?
A2: Liquid-liquid extraction (LLE) is a common method. The choice of solvent is crucial to ensure good recovery of your product while minimizing the extraction of polar impurities. For less polar pyrazine derivatives, hexane can be an excellent choice as it tends not to co-extract highly polar byproducts like imidazole derivatives.[2][3][4] For more polar pyrazines, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate can be used, but be aware that these may also extract more impurities.[2][3][4]
Q3: I am observing significant side product formation during my pyrazine synthesis. How can I minimize this?
A3: Side product formation is a common issue. Consider the following strategies:
-
Reaction Condition Optimization: Systematically optimize parameters such as temperature, reaction time, and catalyst loading.
-
Solvent Choice: The polarity of the solvent can influence reaction pathways.
-
Minimizing Air Exposure: Some pyrazine syntheses are sensitive to air (oxygen), which can lead to oxidative side products. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q4: How can I purify my pyrazine derivative if extraction is insufficient?
A4: Several techniques can be employed post-extraction:
-
Column Chromatography: This is a very effective method. Silica gel is a common stationary phase, often used with a mobile phase of hexane and ethyl acetate.[2][3][4]
-
Distillation: For volatile pyrazine derivatives, distillation can be an effective purification method.[2][3]
-
Recrystallization: If your pyrazine derivative is a solid, recrystallization can yield highly pure material.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the workup and purification of pyrazine derivatives.
Issue 1: Low Recovery After Aqueous Workup
| Potential Cause | Troubleshooting Suggestion |
| Product is sensitive to pH. | Avoid strongly acidic or basic washes. Use a saturated solution of sodium bicarbonate for neutralization instead of stronger bases. If your compound is acid-sensitive, consider washing with brine. |
| Product has some water solubility. | Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of your organic product in the aqueous phase. Perform multiple extractions with smaller volumes of organic solvent. |
| Emulsion formation during extraction. | Add a small amount of brine or a few drops of methanol to help break the emulsion. Let the mixture stand for a longer period. |
Issue 2: Product Degradation on Silica Gel Column
| Potential Cause | Troubleshooting Suggestion |
| Silica gel is too acidic. | Deactivate the silica gel by adding a small percentage of a base, such as triethylamine (e.g., 0.1-1% v/v), to the eluent. Alternatively, use neutral or basic alumina as the stationary phase. |
| Product is unstable over time on the column. | Run the column as quickly as possible. Consider using flash chromatography. Keep fractions cool if the product is known to be thermally labile. |
Issue 3: Co-elution of Impurities During Chromatography
| Potential Cause | Troubleshooting Suggestion |
| Solvent system is not optimal. | Perform a thorough TLC analysis with different solvent systems to find the optimal eluent for separation. A gradient elution may be necessary. |
| Impurity has similar polarity to the product. | Consider a different purification technique, such as recrystallization or preparative HPLC. |
Stability of Pyrazine Derivatives: Data Overview
The stability of pyrazine derivatives is influenced by temperature, light, and pH. The following tables summarize available quantitative data.
Thermal Stability
The thermal decomposition of pyrazine esters has been studied, with decomposition onset temperatures varying based on their structure.
| Compound | Decomposition Onset (°C) | Maximum Decomposition Rate Temp (°C) | Mass Reduction (%) |
| pyrazin-2-ylmethyl benzoate | 183.4 | 270.9 | 85.5 |
| (5-methylpyrazin-2-yl) methyl benzoate | 160.9 | 285.6 | 82.7 |
| 1-(pyrazin-2-yl) ethyl benzoate | 153.1 | 275.4 | 84.3 |
| Data from a study on the thermal properties of pyrazine esters. The decomposition was carried out under a nitrogen atmosphere.[5] |
Photostability
Photodegradation rates are highly dependent on the substituents of the pyrazine ring.
| Compound | Photodegradation Kinetic Constant (min⁻¹) |
| 2-bromo-5-(1H-pyrazol-1-yl)pyrazine | 1.18 × 10⁻² |
| 2,5-di(1H-pyrazol-1-yl)pyrazine | 0.13 × 10⁻² |
| This data indicates that the dibromo-substituted pyrazine is significantly more photostable.[4] |
Experimental Protocols
Protocol 1: General Procedure for Liquid-Liquid Extraction of a Pyrazine Derivative
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride).
-
Solvent Addition: Add the reaction mixture to a separatory funnel containing water and the chosen organic extraction solvent (e.g., hexane, ethyl acetate, or MTBE).
-
Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower layer. If the organic layer is on top, pour it out from the top of the funnel to avoid contamination.
-
Repeat: Repeat the extraction of the aqueous layer 2-3 times with fresh organic solvent.
-
Combine and Wash: Combine all organic extracts. Wash the combined organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly. Add a layer of sand on top of the silica gel.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a non-polar solvent and gradually increasing the polarity if a gradient elution is used.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazine derivative.
Visualizing Workflows and Degradation Pathways
General Workflow for Pyrazine Derivative Workup and Purification
Caption: A generalized experimental workflow for the workup and purification of pyrazine derivatives.
Troubleshooting Decision Tree for Product Degradation
Caption: A troubleshooting guide for identifying and addressing the causes of pyrazine derivative degradation.
References
Technical Support Center: Catalyst Selection for Efficient Pyrazine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for efficient pyrazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for pyrazine synthesis?
A1: The most prevalent methods include the condensation of 1,2-diamines with α-dicarbonyl compounds, often facilitated by a base catalyst like potassium tert-butoxide (t-BuOK)[1]; the dehydrogenative coupling of β-amino alcohols using homogeneous metal complexes such as manganese or ruthenium pincer complexes[1]; and gas-phase cyclization/dehydrogenation of amino alcohols or diamines over heterogeneous catalysts like copper chromite.[2]
Q2: I'm observing a low yield in my pyrazine synthesis. What are the likely causes and how can I improve it?
A2: Low yields in pyrazine synthesis can arise from several factors[1]:
-
Incomplete Reaction: The initial condensation or the final oxidation/dehydrogenation step may not have gone to completion. Consider extending the reaction time or cautiously increasing the temperature.[1]
-
Suboptimal Catalyst or Conditions: The choice of catalyst, solvent, and base is critical. For instance, in dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior performance over other bases like sodium ethoxide or potassium tert-butoxide.[3]
-
Side Reactions: Unwanted side reactions can consume starting materials. Analyze your crude product to identify byproducts and adjust reaction conditions (e.g., temperature, catalyst loading) to enhance selectivity.
-
Product Degradation: Pyrazines can be sensitive to harsh reaction or workup conditions. Employ milder reagents and purification techniques where possible.[1]
Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of products. What could be the reason?
A3: A dark and complex reaction mixture often indicates polymerization or degradation of starting materials or intermediates. This can be caused by excessive heat. Try lowering the reaction temperature. If your intermediates are known to be sensitive to air, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Q4: How do I choose between a homogeneous and a heterogeneous catalyst for my pyrazine synthesis?
A4: The choice depends on several factors, including the desired scale of the reaction, the required selectivity, and the ease of catalyst separation and recycling. Homogeneous catalysts often offer higher activity and selectivity under milder conditions, but their separation from the product can be challenging and costly.[4] Heterogeneous catalysts are generally more robust, easier to separate (e.g., by filtration), and more straightforward to recycle, making them suitable for larger-scale and continuous processes.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your pyrazine synthesis experiments.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst. | - For homogeneous catalysts, verify the integrity and purity of the catalyst. - For heterogeneous catalysts, ensure proper activation (e.g., reduction of metal oxides). |
| Incorrect reaction conditions (temperature, pressure, time). | - Systematically optimize reaction parameters. Start with conditions reported in the literature for similar substrates. | |
| Poor quality of starting materials. | - Purify starting materials before use. 1,2-Dicarbonyl compounds can be prone to degradation. | |
| Low Selectivity (Multiple Products) | Non-optimal catalyst or reaction conditions. | - Screen different catalysts and ligands (for homogeneous catalysis). - Adjust the reaction temperature and pressure to favor the desired reaction pathway. |
| Presence of impurities in starting materials or solvent. | - Ensure high purity of all reagents and solvents. | |
| Catalyst Deactivation (for Heterogeneous Catalysts) | Sintering: High reaction temperatures can cause metal particles to agglomerate, reducing the active surface area.[5] | - Operate at the lowest effective temperature. - Choose a catalyst with a thermally stable support. |
| Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[5] | - Co-feed a small amount of a regenerating agent (e.g., H2) if applicable. - Periodically regenerate the catalyst by controlled oxidation to burn off coke. | |
| Poisoning: Strong adsorption of impurities from the feed onto the active sites. | - Purify the feedstock to remove potential poisons (e.g., sulfur compounds). | |
| Difficulty in Catalyst Separation (for Homogeneous Catalysts) | Leaching: The metal from a supposedly heterogeneous catalyst may leach into the solution, acting as a homogeneous catalyst.[6][7] | - After filtration of the solid catalyst, test the filtrate for catalytic activity. - If leaching is confirmed, consider immobilizing the homogeneous catalyst on a solid support.[6] |
| Product Contamination: Residual catalyst in the final product. | - Employ specialized purification techniques such as scavenger resins or organic solvent nanofiltration to remove the catalyst.[6] |
Data Presentation: Catalyst Performance in Pyrazine Synthesis
The following tables summarize quantitative data for different catalytic systems in pyrazine synthesis, allowing for easy comparison.
Table 1: Homogeneous Manganese Pincer Catalyzed Dehydrogenative Coupling of β-Amino Alcohols [3]
| Entry | β-Amino Alcohol | Product | Yield (%) | Catalyst Loading (mol%) | Base (mol%) | Temperature (°C) | Time (h) |
| 1 | 2-Phenylglycinol | 2,5-Diphenylpyrazine | 99 | 2 | KH (3) | 150 | 24 |
| 2 | 2-Amino-3-phenylpropane-1-ol | 2,5-Dibenzylpyrazine | 95 | 2 | KH (3) | 150 | 24 |
| 3 | 2-Amino-3-methylbutane-1-ol | 2,5-Diisopropylpyrazine | 86 | 2 | KH (3) | 150 | 24 |
| 4 | 2-Amino-1-pentanol | 2,5-Dipropylpyrazine | 95 | 2 | KH (3) | 150 | 24 |
| 5 | 2-Aminobutane-1-ol | 2,5-Diethylpyrazine | 40 | 2 | KH (3) | 150 | 24 |
| 6 | 2-Aminopropane-1-ol | 2,5-Dimethylpyrazine | 45 | 2 | KH (3) | 150 | 24 |
Table 2: Comparison of Catalytic Systems for the Synthesis of 2-Methylpyrazine
| Catalyst System | Starting Materials | Yield of 2-Methylpyrazine (%) | Selectivity (%) | Temperature (°C) | Phase | Reference |
| Cu-Zn-Cr/Al2O3 | Ethylene diamine + Propylene glycol | ~85 | >95 | 380 | Gas | [8] |
| CuO-ZnO-SiO2 | Ethylene diamine + Propylene glycol | 84 | >99 | 380-440 | Gas | [2] |
| Lipozyme® TL IM | Pyrazine-2-carboxylate + Benzylamine | 91.6 | High | 45 | Liquid | [9] |
Experimental Protocols
Protocol 1: Gutknecht Pyrazine Synthesis
This method involves the self-condensation of α-amino ketones, which are typically generated in situ from the reduction of α-oximino ketones.
-
Step 1: Synthesis of the α-Oximino Ketone. Dissolve the starting ketone in a suitable solvent (e.g., ethanol). Add an alkyl nitrite (e.g., amyl nitrite) and a catalytic amount of acid (e.g., HCl). Stir the reaction at room temperature until completion (monitor by TLC).
-
Step 2: Reduction and Cyclization. To the solution of the α-oximino ketone, add a reducing agent (e.g., zinc dust in acetic acid or catalytic hydrogenation). The reduction to the α-amino ketone is followed by spontaneous self-condensation to form a dihydropyrazine intermediate.
-
Step 3: Oxidation. The dihydropyrazine is then oxidized to the pyrazine. This can be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent such as copper(II) sulfate or mercury(I) oxide.
-
Step 4: Purification. After the reaction is complete, the product is isolated by extraction and purified by column chromatography or recrystallization.
Protocol 2: Staedel-Rugheimer Pyrazine Synthesis
This synthesis involves the reaction of an α-halo ketone with ammonia, followed by condensation and oxidation.
-
Materials: 2-Chloroacetophenone, aqueous ammonia, ethanol, copper(II) sulfate.
-
Procedure:
-
Dissolve 2-chloroacetophenone in ethanol.
-
Add an excess of aqueous ammonia and stir at room temperature.
-
Monitor the formation of the α-amino ketone by TLC.
-
Upon completion, the α-amino ketone will self-condense to form a dihydropyrazine.
-
Add a solution of copper(II) sulfate and heat the mixture to reflux to oxidize the dihydropyrazine to 2,5-diphenylpyrazine.
-
Cool the reaction mixture, isolate the crude product by filtration or extraction, and purify by recrystallization.[10]
-
Protocol 3: Gas-Phase Synthesis of 2-Methylpyrazine over a Cu-Zn-Cr/Al2O3 Catalyst [8]
This protocol describes a continuous-flow synthesis using a heterogeneous catalyst.
-
Catalyst Preparation:
-
Prepare an impregnating solution of Cu(NO₃)₂, Zn(NO₃)₂, and Cr(NO₃)₃ in deionized water.
-
Add the solution dropwise to an alumina support (40-60 mesh, pre-treated at 450°C for 4 hours).
-
Dry the impregnated support at 110°C and then calcine at 450°C for 5 hours.
-
-
Experimental Setup:
-
A continuous fixed-bed reactor (e.g., stainless steel tube) is used.
-
The catalyst is packed in the middle of the reactor.
-
-
Procedure:
-
Reduce the catalyst in situ with a H₂/N₂ gas mixture at 380°C for 2 hours.
-
Prepare an aqueous feed solution of ethylene diamine and propylene glycol (1:1 molar ratio, 50 wt.% in water).
-
Introduce the liquid feed into the reactor at the desired flow rate.
-
Maintain the reaction temperature at 380°C.
-
The product stream is cooled, and the 2-methylpyrazine is collected and analyzed.
-
Mandatory Visualizations
References
- 1. Pyrazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Managing exothermic reactions in 3,5-Dimethylpyrazin-2-amine synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the synthesis of 3,5-Dimethylpyrazin-2-amine, with a focus on managing potentially exothermic reactions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible method for synthesizing this compound in a laboratory setting?
A1: The most prevalent laboratory-scale synthesis is the nucleophilic aromatic substitution (SNAr) of a corresponding halopyrazine, typically 2-chloro-3,5-dimethylpyrazine, with a source of ammonia. This reaction is favored because halopyrazines are generally more reactive towards nucleophilic attack than analogous halopyridines.[1]
Q2: Is the amination of 2-chloro-3,5-dimethylpyrazine an exothermic reaction?
A2: Yes, the nucleophilic aromatic substitution reaction between 2-chloro-3,5-dimethylpyrazine and ammonia can be significantly exothermic. The reaction involves the attack of a strong nucleophile (ammonia or amide ions) on the electron-deficient pyrazine ring, which can lead to a rapid release of heat. Without proper temperature control, this can lead to an increase in pressure, especially in a sealed reactor, and the potential for a runaway reaction.
Q3: What are the primary safety concerns when performing this synthesis?
A3: The main safety concerns are:
-
Thermal Runaway: The exothermic nature of the reaction can lead to a rapid increase in temperature and pressure if not adequately controlled.
-
Handling of Reagents: The reaction may use aqueous ammonia, which is corrosive and has a pungent odor, or reagents like sodium amide which are highly reactive and moisture-sensitive.
-
Pressure Build-up: When heating a sealed reaction vessel containing ammonia, significant pressure can develop. It is crucial to use appropriately rated pressure equipment.
Q4: What are the key parameters to control for a safe and efficient reaction?
A4: The critical parameters to monitor and control are:
-
Temperature: Gradual heating and efficient cooling are essential to manage the reaction exotherm.
-
Rate of Addition: If one reagent is added to another, a slow and controlled addition rate is crucial.
-
Pressure: When using a sealed reactor, the pressure must be monitored to prevent it from exceeding the equipment's safety limits.
-
Agitation: Efficient stirring is necessary to ensure even heat distribution and prevent localized hot spots.
Q5: What are common side products or impurities I might encounter?
A5: Potential impurities include unreacted 2-chloro-3,5-dimethylpyrazine, and potentially over-alkylation or side reactions if the temperature is not well-controlled. In some cases, ring-opening and subsequent rearrangement can occur, leading to byproducts like imidazoles, although this is more common with other nucleophiles.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction does not start or is very slow | Insufficient temperature. | Gradually increase the reaction temperature while carefully monitoring for any sudden exotherm. Ensure the temperature is appropriate for the solvent and pressure conditions. |
| Low concentration of ammonia. | Ensure a sufficient excess of ammonia is used. For reactions in solution, consider using a more concentrated aqueous ammonia or anhydrous ammonia in a suitable solvent. | |
| Rapid, uncontrolled increase in temperature and pressure (Runaway Reaction) | Poor heat dissipation. | Immediately apply cooling (e.g., ice bath). Ensure the reaction is performed in a vessel with adequate heat transfer capabilities. For larger scale, consider a reactor with a cooling jacket. |
| Reagents added too quickly. | For future experiments, reduce the rate of addition of the limiting reagent and ensure efficient stirring. | |
| Initial temperature is too high. | Start the reaction at a lower temperature and allow the exotherm to be controlled by a gradual increase in external heating. | |
| Low Yield of this compound | Incomplete reaction. | Extend the reaction time or consider a moderate increase in temperature. Monitor the reaction progress by TLC or GC-MS. |
| Formation of side products due to excessive temperature. | Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing side reactions. | |
| Loss of product during workup. | Optimize the extraction and purification steps. This compound is a basic compound; ensure the pH is appropriately adjusted during aqueous extractions. | |
| Formation of unexpected byproducts | Reaction temperature was too high, leading to degradation or alternative reaction pathways. | Implement stricter temperature control. Consider performing a reaction calorimetry study to better understand the thermal profile of the reaction.[1] |
| Presence of impurities in starting materials. | Ensure the purity of 2-chloro-3,5-dimethylpyrazine and the ammonia source before starting the reaction. |
Experimental Protocols
Protocol 1: Amination of 2-chloro-3,5-dimethylpyrazine with Aqueous Ammonia
This protocol is a representative procedure for the synthesis of this compound. Caution: This reaction is potentially exothermic and generates pressure. It must be conducted in a pressure-rated vessel with appropriate safety measures.
Materials:
-
2-chloro-3,5-dimethylpyrazine
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
A suitable organic solvent (e.g., 1,4-dioxane or ethanol)
-
Pressure-rated reaction vessel (autoclave) with a magnetic stir bar, pressure gauge, and thermocouple.
Procedure:
-
In the pressure vessel, combine 2-chloro-3,5-dimethylpyrazine (1 equivalent) and the organic solvent.
-
Add a significant excess of concentrated aqueous ammonia (e.g., 10-20 equivalents).
-
Seal the reaction vessel, ensuring all fittings are secure.
-
Begin stirring and slowly heat the mixture to the target temperature (e.g., 120-150 °C). Monitor the temperature and pressure closely during heating.
-
Maintain the reaction at the target temperature for the desired time (e.g., 12-24 hours), continuing to monitor temperature and pressure.
-
After the reaction is complete, cool the vessel to room temperature. Ensure the vessel is fully cooled before opening.
-
Carefully vent any residual pressure and open the vessel in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Amination Reactions
The following table summarizes typical reaction conditions for nucleophilic aromatic substitution on pyrazine systems. Note that specific conditions for this compound may need optimization.
| Reactant | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-chloropyrimidine | Various amines | Water with KF | Ambient to 100 | 0.5 - 17 | 70 - 95 |
| 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine | Various amines | PEG-400 | Ambient | ~0.1 | 73 - 99[4] |
| 2-chloro-pyrazine | Various amines | Water with KF | Ambient to 100 | 0.5 - 17 | Moderate to Excellent |
Visualizations
Experimental Workflow for Synthesis and Workup
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
3,5-Dimethylpyrazin-2-amine stability and storage issues
This guide provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 3,5-Dimethylpyrazin-2-amine (CAS: 91678-81-8).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
It is recommended to store this compound in a tightly closed container in a dry and well-ventilated place.[1] Some suppliers recommend room temperature storage.[2] For flammable liquid forms of similar pyrazine compounds, it is advised to keep them cool and away from heat, sparks, open flames, and other ignition sources.[3][4]
Q2: What are the primary stability concerns for this compound?
The primary stability concerns include potential degradation from exposure to incompatible materials, such as strong oxidizing agents.[3] Amines, in general, can undergo thermal and oxidative degradation.[5] For aminopyrazines, it is crucial to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[6]
Q3: Are there specific materials or substances that are incompatible with this compound?
Yes, you should avoid contact with strong oxidizing agents.[3] While specific reactions for this compound are not detailed, similar compounds are known to have incompatibilities that can lead to degradation.
Q4: How can I determine if my sample of this compound has degraded?
Visual inspection can be the first indicator. A change in appearance from a light yellow or beige solid to a darker yellow-brown solid may suggest degradation.[2] For quantitative analysis, inconsistencies in experimental results or the appearance of unexpected peaks in analytical tests (like HPLC or GC-MS) compared to a reference standard would indicate impurity or degradation.
Q5: What are the known hazards associated with this compound?
According to safety data sheets, this compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[6] It is essential to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, and to work in a well-ventilated area.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Discoloration of Compound (e.g., darkening from light yellow to brown) | Oxidation or reaction with contaminants due to improper storage (e.g., container not sealed tightly, exposure to air/moisture). | - Ensure the container is tightly sealed and flushed with an inert gas like nitrogen or argon before sealing.- Store in a desiccator to minimize moisture exposure.- Verify the purity of the sample using an appropriate analytical method (e.g., HPLC, NMR) before use. |
| Inconsistent Experimental Results | Degradation of the compound, leading to lower effective concentration or interference from degradation byproducts. | - Use a fresh sample or re-purify the existing stock.- Perform a purity check (e.g., melting point determination, chromatography) against a known standard.- Review experimental conditions to ensure they are not contributing to degradation (e.g., excessive heat, incompatible solvents). |
| Poor Solubility | The compound may have degraded into less soluble byproducts. | - Confirm the appropriate solvent for your application.- Attempt to purify the compound through recrystallization.- If solubility issues persist with a confirmed pure sample, consider gentle heating or sonication to aid dissolution, provided it doesn't induce thermal degradation. |
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | [2][7] |
| Molecular Weight | 123.16 g/mol | [2][7] |
| Appearance | Light yellow to yellow to yellow-brown solid | [2] |
| Purity | ≥97% or ≥98% | [2][7] |
| CAS Number | 91678-81-8 | [7] |
| Melting Point | Not specified for this compound. Similar aminopyrazines have melting points around 118-120 °C. | [8][9] |
Experimental Protocols
Protocol: Accelerated Stability Testing
This protocol outlines a general procedure to assess the stability of this compound under stressed conditions.
-
Sample Preparation:
-
Accurately weigh three samples of this compound into separate, appropriate containers (e.g., amber glass vials).
-
One sample will be the control, stored under recommended conditions (room temperature, dark, dry).
-
The second sample will be for thermal stress testing.
-
The third sample will be for photostability testing.
-
-
Initial Analysis (Time Zero):
-
Analyze the control sample to establish a baseline.
-
Use High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the initial purity and create a reference chromatogram.
-
Record other physical properties like appearance and color.
-
-
Stress Conditions:
-
Thermal Stress: Place the second sample in an oven at a controlled, elevated temperature (e.g., 40°C) with controlled humidity (e.g., 75% RH).
-
Photostability Stress: Expose the third sample to a controlled light source that mimics UV and visible light conditions as per ICH Q1B guidelines.
-
-
Time-Point Analysis:
-
At specified intervals (e.g., 1 week, 2 weeks, 4 weeks), remove an aliquot from each stressed sample.
-
Analyze the aliquots using the same HPLC method established at Time Zero.
-
Compare the chromatograms to the Time Zero reference. Look for a decrease in the main peak area (indicating degradation) and the appearance of new peaks (degradation products).
-
Record any changes in physical appearance.
-
-
Data Evaluation:
-
Calculate the percentage of degradation over time for each stress condition.
-
If significant degradation is observed, further analysis (e.g., LC-MS) can be performed to identify the degradation products.
-
Visualizations
Diagram 1: Troubleshooting Logic for Compound Stability
References
- 1. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. fishersci.com [fishersci.com]
- 4. synerzine.com [synerzine.com]
- 5. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. Aminopyrazine | 5049-61-6 [chemicalbook.com]
- 9. Aminopyrazine | CAS#:5049-61-6 | Chemsrc [chemsrc.com]
Technical Support Center: Overcoming Poor Solubility of Pyrazine Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with pyrazine intermediates during their experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrazine intermediate has poor aqueous solubility. What are the primary strategies to address this?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like pyrazines. Several strategies can be employed to enhance solubility, ranging from simple adjustments in the experimental setup to more complex formulation and chemical modification approaches. The primary strategies include:
-
pH Adjustment: Modifying the pH of the solvent can ionize the pyrazine intermediate, thereby increasing its solubility.[1]
-
Co-solvents: The use of water-miscible organic solvents can significantly improve the solubility of hydrophobic compounds.[1]
-
Structural Modification: Altering the chemical structure of the pyrazine intermediate by adding polar functional groups can enhance its aqueous solubility.
-
Formulation Strategies:
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the poorly soluble pyrazine intermediate, forming an inclusion complex with enhanced aqueous solubility.[1][2]
-
Solid Dispersions: Dispersing the pyrazine intermediate in a hydrophilic polymer matrix at a solid state can improve its dissolution rate and solubility.[3]
-
Nanosuspensions: Reducing the particle size of the pyrazine intermediate to the nanometer range can increase its surface area and, consequently, its dissolution velocity and saturation solubility.
-
-
Prodrug Approach: A lipophilic pyrazine intermediate can be chemically modified into a more water-soluble prodrug that, after administration, converts back to the active parent drug.[4][5]
A logical workflow for troubleshooting poor solubility is presented below.
Q2: How do I determine the optimal pH for solubilizing my pyrazine intermediate?
A2: The optimal pH for solubilizing a pyrazine intermediate depends on its pKa value. The Henderson-Hasselbalch equation can be used to predict the ionization state of the compound at a given pH. Generally, for a basic pyrazine, a pH below its pKa will result in the formation of a more soluble protonated species. Conversely, for an acidic pyrazine, a pH above its pKa will lead to a more soluble deprotonated form.
An experimental approach is often necessary to determine the ideal pH. This involves preparing a series of buffers with varying pH values and measuring the solubility of the pyrazine intermediate in each buffer.
Experimental Protocol: pH-Dependent Solubility Assay
This protocol outlines a method to determine the aqueous solubility of a pyrazine intermediate at different pH values.
Materials:
-
Pyrazine intermediate
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2-10
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Add an excess amount of the solid pyrazine intermediate to a known volume of each buffer solution in separate vials.
-
Tightly cap the vials and vortex for 1-2 minutes to ensure initial dispersion.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and shake for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the samples at high speed or filter them to remove the undissolved solid.
-
Carefully collect the supernatant or filtrate and dilute it with an appropriate solvent if necessary.
-
Quantify the concentration of the dissolved pyrazine intermediate using a validated analytical method.
-
Plot the solubility (in µg/mL or mM) against the pH to identify the optimal pH for solubilization.
Data Presentation: pH Effect on Pyrazine Solubility
| pH | Solubility of Pyrazine Derivative X (µg/mL) |
| 2.0 | 150.5 ± 8.2 |
| 4.0 | 85.3 ± 5.1 |
| 6.0 | 10.1 ± 1.5 |
| 7.4 | 5.6 ± 0.8 |
| 8.0 | 7.8 ± 1.1 |
| 10.0 | 95.2 ± 6.7 |
Note: This is example data. Actual results will vary depending on the specific pyrazine intermediate.
Q3: Which co-solvents are effective for pyrazine intermediates, and what are the recommended concentrations?
A3: Common water-miscible organic solvents are often effective at solubilizing pyrazine intermediates for in vitro assays. These include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG-400)
It is crucial to keep the final concentration of the co-solvent in the assay as low as possible (typically below 0.5% for DMSO) to avoid solvent-induced artifacts or cytotoxicity.[1] The optimal co-solvent and its concentration should be determined experimentally.
Experimental Protocol: Co-solvent Solubility Enhancement
This protocol describes how to evaluate the effect of different co-solvents on the solubility of a pyrazine intermediate.
Materials:
-
Pyrazine intermediate
-
Co-solvents (DMSO, Ethanol, PEG-400)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Analytical method for quantification (e.g., HPLC-UV)
Methodology:
-
Prepare a high-concentration stock solution of the pyrazine intermediate in 100% of each co-solvent (e.g., 10 mM in DMSO).
-
Prepare a series of aqueous buffer solutions containing varying percentages of each co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).
-
Add a small, fixed volume of the stock solution to each of the co-solvent/buffer mixtures.
-
Observe for any precipitation immediately and after a set incubation period (e.g., 2 hours at room temperature).
-
Quantify the amount of pyrazine intermediate that remains in solution using a suitable analytical method.
Data Presentation: Co-solvent Effect on Pyrazine Solubility
| Co-solvent | Concentration (% v/v) | Solubility of Pyrazine Derivative Y (µM) |
| None | 0 | 2.5 ± 0.3 |
| DMSO | 0.5 | 25.1 ± 2.1 |
| DMSO | 1.0 | 55.8 ± 4.5 |
| Ethanol | 1.0 | 15.3 ± 1.8 |
| Ethanol | 2.0 | 32.7 ± 3.1 |
| PEG-400 | 2.0 | 45.9 ± 3.9 |
| PEG-400 | 5.0 | 98.2 ± 7.6 |
Note: This is example data. Actual results will vary depending on the specific pyrazine intermediate and buffer system.
Q4: How can I use cyclodextrins to improve the solubility of my pyrazine intermediate?
A4: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic guest molecules, such as pyrazine intermediates, within their lipophilic cavity while their hydrophilic exterior allows the entire complex to be water-soluble.[6][7] Commonly used cyclodextrins in pharmaceutical development include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
Experimental Protocol: Solubility Enhancement with Cyclodextrins
This protocol details the preparation and analysis of pyrazine-cyclodextrin inclusion complexes.
Materials:
-
Pyrazine intermediate
-
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)
-
Aqueous buffer
-
Analytical method for quantification (e.g., HPLC-UV)
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess amount of the pyrazine intermediate to each cyclodextrin solution.
-
Seal the containers and shake them at a constant temperature for 24-72 hours to ensure equilibrium is reached.
-
Separate the undissolved pyrazine intermediate by centrifugation or filtration.
-
Determine the concentration of the dissolved pyrazine intermediate in the clear supernatant or filtrate using a suitable analytical method.
-
Plot the concentration of the dissolved pyrazine intermediate against the cyclodextrin concentration to determine the phase solubility diagram and the stability constant of the complex.
Data Presentation: Cyclodextrin-Mediated Solubility Enhancement
| Cyclodextrin | Concentration (mM) | Solubility of Pyrazine Derivative Z (µg/mL) |
| None | 0 | 1.8 ± 0.2 |
| HP-β-CD | 10 | 112.5 ± 9.8 |
| HP-β-CD | 20 | 235.1 ± 18.7 |
| SBE-β-CD | 10 | 158.3 ± 12.4 |
| SBE-β-CD | 20 | 320.6 ± 25.1 |
Note: This is example data. Actual results will vary depending on the specific pyrazine intermediate and cyclodextrin used.
The logical workflow for selecting and optimizing a cyclodextrin for solubility enhancement is depicted below.
Q5: What is a solid dispersion, and how can it be prepared for a pyrazine intermediate?
A5: A solid dispersion is a system where a poorly soluble drug (the pyrazine intermediate) is dispersed in a hydrophilic carrier or matrix, usually a polymer.[8] This formulation can enhance the dissolution rate and apparent solubility of the drug by reducing the particle size to a molecular level, improving wettability, and/or creating an amorphous form of the drug.[8]
Commonly used carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
This is a widely used laboratory-scale method for preparing solid dispersions.
Materials:
-
Pyrazine intermediate
-
Hydrophilic carrier (e.g., PVP K30)
-
A common volatile solvent (e.g., methanol, ethanol, dichloromethane) that dissolves both the pyrazine and the carrier.
-
Rotary evaporator or vacuum oven
Methodology:
-
Dissolve the pyrazine intermediate and the carrier in the common solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a temperature that does not degrade the components.
-
Further dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be scraped, pulverized, and sieved to obtain a fine powder.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and dissolution testing to confirm the amorphous state and improved dissolution profile.
Data Presentation: Dissolution Profile of a Pyrazine Solid Dispersion
| Time (min) | % Drug Dissolved (Pure Pyrazine) | % Drug Dissolved (Solid Dispersion 1:5) |
| 5 | 2.1 | 45.8 |
| 15 | 5.8 | 78.2 |
| 30 | 9.3 | 92.5 |
| 60 | 12.5 | 98.1 |
Note: This is example data. Actual results will vary depending on the specific pyrazine intermediate, carrier, and preparation method.
Q6: Can a nanosuspension be a viable option for my pyrazine intermediate?
A6: Yes, a nanosuspension can be a very effective approach for enhancing the solubility and dissolution rate of poorly water-soluble pyrazine intermediates.[9] This technique is particularly useful for compounds that are difficult to solubilize by other means. Nanosuspensions are sub-micron colloidal dispersions of the pure drug, which are stabilized by surfactants and/or polymers.
Experimental Protocol: Preparation of a Nanosuspension by Wet Milling
This method involves the mechanical attrition of drug particles in a liquid dispersion medium.
Materials:
-
Pyrazine intermediate
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Wetting agent (e.g., Tween 80)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy media mill
Methodology:
-
Prepare a suspension of the pyrazine intermediate in an aqueous solution containing the stabilizer and wetting agent.
-
Introduce the suspension and the milling media into the milling chamber of a high-energy media mill.
-
Mill the suspension at a high speed for a predetermined time (this may require optimization).
-
Monitor the particle size reduction periodically using a particle size analyzer (e.g., dynamic light scattering).
-
Continue milling until the desired particle size (typically < 500 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), zeta potential, and dissolution rate.
Data Presentation: Characteristics of a Pyrazine Nanosuspension
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Saturation Solubility (µg/mL) |
| Unprocessed Pyrazine | > 5000 | - | 3.2 ± 0.4 |
| Nanosuspension | 250 ± 15 | 0.18 ± 0.03 | 28.5 ± 2.1 |
Note: This is example data. Actual results will vary depending on the specific pyrazine intermediate and formulation parameters.
Q7: When should I consider a prodrug approach for my pyrazine intermediate?
A7: The prodrug approach is a powerful strategy when other formulation-based methods are not sufficient or when a significant increase in aqueous solubility is required, particularly for in vivo applications.[10] This method involves covalently attaching a polar promoiety to the pyrazine intermediate, which is then cleaved in vivo to release the active drug.
This approach is more resource-intensive as it requires chemical synthesis and characterization of a new chemical entity.
Experimental Protocol: General Synthesis of a Phosphate Ester Prodrug of a Hydroxypyrazine
This is a conceptual protocol for creating a more soluble prodrug from a pyrazine intermediate containing a hydroxyl group.
Materials:
-
Hydroxypyrazine intermediate
-
Phosphorylating agent (e.g., phosphorus oxychloride)
-
Anhydrous aprotic solvent (e.g., pyridine, triethylamine)
-
Reagents for workup and purification (e.g., water, sodium bicarbonate, organic solvents, silica gel for chromatography)
Methodology:
-
Dissolve the hydroxypyrazine intermediate in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the phosphorylating agent to the cooled solution.
-
Allow the reaction to stir at a low temperature and then warm to room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by the slow addition of water or an aqueous bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the phosphate ester prodrug.
-
Characterize the structure of the prodrug using NMR, mass spectrometry, and IR spectroscopy.
-
Evaluate the aqueous solubility and the rate of conversion back to the parent drug under physiological conditions.
Data Presentation: Solubility of a Pyrazine Prodrug
| Compound | Aqueous Solubility (mg/mL) at pH 7.4 |
| Parent Hydroxypyrazine | 0.05 |
| Phosphate Ester Prodrug | > 10 |
Note: This is example data. The choice of promoiety and the synthetic route will depend on the functional groups present on the pyrazine intermediate.
The decision-making process for employing a prodrug strategy is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancement of iodinin solubility by encapsulation into cyclodextrin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. "Synthesis and Characterization of Pyrazine-Based Prodrugs: A Novel App" by Charles Chambers [mavmatrix.uta.edu]
Technical Support Center: Optimizing Pyrazine Condensation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during pyrazine condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazine derivatives?
A1: The most prevalent and classic method for synthesizing pyrazine derivatives is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[1] This reaction typically proceeds through a dihydropyrazine intermediate, which is subsequently oxidized to form the aromatic pyrazine.[1]
Q2: What are the critical factors influencing the yield of pyrazine condensation reactions?
A2: Several factors can significantly impact the yield of pyrazine synthesis. Key parameters to consider and optimize include:
-
Reaction Temperature: Temperature is a crucial factor. For instance, in gas-phase reactions, temperatures below 300°C may result in incomplete dehydrogenation and the formation of piperazine byproducts, while temperatures exceeding 450°C can lead to the breakdown of the pyrazine ring.[2]
-
Choice of Solvent: The polarity and reactivity of the solvent can influence reaction rates and product selectivity.[3]
-
Base and Catalyst: The selection of an appropriate base or catalyst and its concentration are critical for reaction efficiency.[2]
-
Purity of Reactants: Impurities in the starting materials can lead to undesirable side reactions and lower the yield of the desired pyrazine derivative.[2][3]
-
Reaction Time: Insufficient reaction time may lead to incomplete reactions, while excessively long times can promote the formation of byproducts.[3]
Q3: I am observing the formation of imidazole derivatives as byproducts. How can I minimize this?
A3: The formation of imidazole byproducts is a common issue in pyrazine synthesis. To mitigate this, consider the following strategies:
-
Reaction Condition Optimization: Systematically optimizing reaction parameters such as temperature, catalyst, and reaction time can enhance selectivity for the desired pyrazine product.[1]
-
Purification Techniques:
-
Liquid-Liquid Extraction (LLE): This technique can be used to selectively extract pyrazines, leaving more polar imidazole byproducts in the aqueous phase.[1]
-
Chromatographic Purification: Column chromatography using silica gel is an effective method for separating pyrazine derivatives from imidazole impurities.[1]
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction | Extend the reaction time or increase the temperature. Ensure proper mixing.[1] |
| Suboptimal reaction conditions | Screen different solvents, bases, and catalysts to find the optimal combination for your specific reactants.[1] | |
| Degradation of product | Employ milder reagents and reaction conditions. Avoid highly acidic or basic conditions during workup if the product is sensitive.[1] | |
| Inactive catalyst or incorrect loading | Verify the catalyst's activity and optimize its loading. For example, a 2 mol% catalyst loading has been found to be optimal in some manganese-catalyzed reactions.[2] | |
| Formation of Multiple Products | Side reactions | Identify potential side reactions and adjust the reaction conditions (e.g., temperature, stoichiometry of reactants) to disfavor their formation.[1] |
| Impure starting materials | Ensure the purity of your 1,2-diamine and 1,2-dicarbonyl compounds.[2] | |
| Reaction Mixture Discoloration | Air oxidation | Some intermediates in pyrazine synthesis are sensitive to air and can oxidize, leading to discoloration. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[2] |
| Aldol condensation | If solvents or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, resulting in colored byproducts.[2] |
Experimental Protocols
General Protocol for Pyrazine Synthesis via Condensation of a 1,2-Diamine and a 1,2-Dicarbonyl Compound
This protocol describes a general method for the synthesis of pyrazine derivatives. Note that optimal conditions, particularly temperature, will vary depending on the specific substrates used.
Materials:
-
1,2-diamine (e.g., ethylenediamine)
-
α-dicarbonyl compound (e.g., glyoxal, diacetyl)
-
Suitable solvent (e.g., ethanol, acetic acid, aqueous methanol)[4][5]
-
Catalyst (e.g., potassium tert-butoxide (t-BuOK)) (optional, but can improve yield)[5]
-
Oxidizing agent (if the dihydropyrazine intermediate is stable and does not oxidize in air)[4]
Procedure:
-
Dissolution: Dissolve the 1,2-diamine and the α-dicarbonyl compound in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.[4][5]
-
Catalyst Addition (Optional): If using a catalyst, add it to the solution. For example, a catalytic amount of t-BuOK can be used.[5]
-
Reaction: Stir the reaction mixture. The condensation often proceeds at room temperature or may require gentle heating.[4][5] Monitor the reaction progress using an appropriate technique such as Thin-Layer Chromatography (TLC).[5]
-
Oxidation: The initially formed dihydropyrazine intermediate needs to be oxidized to the aromatic pyrazine. In many cases, exposure to air during the reaction and workup is sufficient.[4] If not, an oxidizing agent may be required.
-
Workup:
-
Purification: Purify the crude product using column chromatography on silica gel or recrystallization from an appropriate solvent to obtain the pure pyrazine derivative.[1][5]
Data Presentation
Table 1: Examples of Reaction Conditions for Pyrazine Synthesis
| Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dehydrogenative self-coupling | 2-phenylglycinol | Manganese pincer complex / KH | Toluene | 150 | High | [6] |
| Dehydrogenative self-coupling | 2-phenylglycinol | Manganese pincer complex / KH | 1,4-dioxane | 125 | 99 | [6] |
| Condensation | Benzil and Ethylene diamine | t-BuOK | Aqueous Methanol | Room Temperature | High | [5] |
| Gas-phase dehydrogenation | Not specified | Copper chromate | Gas Phase | 300 | Not specified | [7] |
| Knoevenagel Condensation | 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes | Piperidine / Acetic Acid | Toluene | 110 | 56 | [8] |
Mandatory Visualizations
Caption: Troubleshooting workflow for pyrazine condensation reactions.
Caption: Experimental workflow for pyrazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynce.com [biosynce.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
Validation & Comparative
Comparative Bioactivity of 3,5-Dimethylpyrazin-2-amine and 3,6-Dimethylpyrazin-2-amine: A Guide for Researchers
A comprehensive review of publicly available scientific literature and databases did not yield any direct comparative studies on the bioactivity of 3,5-Dimethylpyrazin-2-amine and 3,6-Dimethylpyrazin-2-amine. Furthermore, there is a notable scarcity of detailed, quantitative bioactivity data for these specific compounds individually. As a result, a direct comparison based on existing experimental data is not currently feasible.
This guide is intended for researchers, scientists, and drug development professionals. In lieu of a direct data comparison, this document outlines a proposed experimental workflow to systematically evaluate and compare the bioactivity of these two isomeric compounds. This approach provides a framework for generating the necessary data to understand their potential as bioactive molecules.
Proposed Experimental Workflow for Bioactivity Comparison
To effectively compare the bioactivity of this compound and 3,6-Dimethylpyrazin-2-amine, a multi-step experimental approach is recommended. This workflow is designed to assess their potential pharmacological effects, identify molecular targets, and establish a preliminary structure-activity relationship.
Detailed Methodologies for Key Experiments
The following sections provide detailed protocols for key experiments proposed in the workflow. These are generalized methods and may require optimization based on the specific cell lines or targets being investigated.
1. Cell Viability Assay (MTT Assay)
This assay is a common method for initial phenotypic screening to assess the cytotoxic or antiproliferative effects of the compounds.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or 3,6-Dimethylpyrazin-2-amine (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After a 48-72 hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. IC50 values (the concentration at which 50% of cell growth is inhibited) are calculated using non-linear regression analysis.
2. Kinase Inhibition Assay (Example: In Vitro Kinase Assay)
Given that pyrazine derivatives are known to target kinases, a target-based screening against a panel of kinases would be a logical next step.[1][2][3]
-
Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Assay Procedure:
-
The kinase, substrate, and test compound (this compound or 3,6-Dimethylpyrazin-2-amine at various concentrations) are incubated in a kinase buffer in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a set temperature (e.g., 60 minutes at 30°C).
-
The reaction is stopped, and the amount of ADP produced is measured using a luminescence-based detection reagent.
-
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. The percent inhibition is calculated relative to a no-compound control. IC50 values are determined by plotting the percent inhibition against the compound concentration.
3. Western Blot Analysis for Signaling Pathway Elucidation
If a compound shows significant activity in cell-based or kinase assays, Western blotting can be used to investigate its effect on specific signaling pathways.
-
Cell Lysis: Cells treated with the test compound for a specific duration are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of the suspected signaling pathway (e.g., phosphorylated and total forms of key kinases).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software to determine the change in protein expression or phosphorylation levels upon compound treatment.
Data Presentation
While no direct comparative data is currently available, the results from the proposed experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Comparison of In Vitro Cytotoxicity (IC50 in µM)
| Cell Line | This compound | 3,6-Dimethylpyrazin-2-amine | Doxorubicin (Control) |
| A549 (Lung) | Experimental Value | Experimental Value | Experimental Value |
| MCF-7 (Breast) | Experimental Value | Experimental Value | Experimental Value |
| PC-3 (Prostate) | Experimental Value | Experimental Value | Experimental Value |
Table 2: Hypothetical Comparison of Kinase Inhibition (IC50 in µM)
| Kinase Target | This compound | 3,6-Dimethylpyrazin-2-amine | Staurosporine (Control) |
| EGFR | Experimental Value | Experimental Value | Experimental Value |
| VEGFR2 | Experimental Value | Experimental Value | Experimental Value |
| PI3K | Experimental Value | Experimental Value | Experimental Value |
Concluding Remarks
The aminopyrazine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities, including kinase inhibition.[1][2][3] The subtle difference in the position of a methyl group between this compound and 3,6-Dimethylpyrazin-2-amine could significantly impact their three-dimensional conformation, electronic properties, and ultimately, their interaction with biological targets. The proposed experimental workflow provides a robust framework for elucidating these differences and uncovering the therapeutic potential of these molecules. The data generated will be crucial for guiding future lead optimization and drug development efforts.
References
- 1. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Kinase Inhibitory Activity of Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrazine-Based Kinase Inhibitors Supported by Experimental Data.
The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The arrangement and nature of substituents on the pyrazine ring are critical in determining the potency and selectivity of these inhibitors. This guide provides a comparative overview of the kinase inhibitory activity of various pyrazine derivatives, supported by quantitative data and detailed experimental protocols. While a systematic comparison of positional isomers with identical substituents is not extensively available in the reviewed literature, a comprehensive analysis of the structure-activity relationships (SAR) of different pyrazine-based compounds offers valuable insights for drug discovery and development.
Comparative Kinase Inhibitory Activity of Pyrazine Derivatives
The inhibitory activities of various pyrazine-based compounds against a range of protein kinases are summarized below. The data highlights the diversity of kinases targeted by pyrazine derivatives and the impact of different substitution patterns on their potency.
| Pyrazine Scaffold | Derivative/Compound | Target Kinase | IC50 / % Inhibition |
| Pyrazine-2-carboxamide | 3-amino-N-(4-methylbenzyl) pyrazine-2-carboxamide | AXL1 | 21% inhibition @ 10 µM |
| 3-amino-N-phenylpyrazine-2-carboxamide | AXL1 | 41% inhibition @ 10 µM | |
| 3-amino-N-phenylpyrazine-2-carboxamide | TRKA | 34% inhibition @ 10 µM | |
| Pyrazolo[1,5-a]pyrazine | Compound 34 | JAK1 | 3 nM |
| Compound 34 | JAK2 | 8.5 nM | |
| Compound 34 | TYK2 | 7.7 nM | |
| Compound 34 | JAK3 | 629.6 nM | |
| Imidazo[4,5-b]pyrazine | Compounds 17-21 (representative) | TRKA, TRKB, TRKC | 0.22 nM to 7.68 nM |
| [1][2][3]triazolo[4,3-a]pyrazine | Compound 17l | c-Met | 26.00 nM |
| Compound 17l | VEGFR-2 | 2.6 µM | |
| 2,6-disubstituted pyrazines | Compound with (pyrrol-3-yl)acetic acid and monosubstituted aniline | CK2α | Potent inhibition reported |
Experimental Protocols
The determination of kinase inhibitory activity relies on robust and reproducible experimental assays. The two most common methods cited in the literature for evaluating the pyrazine derivatives listed above are the Homogeneous Time-Resolved Fluorescence (HTRF) assay and bioluminescence-based kinase assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is a popular method for inhibitor screening and characterization due to its sensitivity and homogeneous format.
Principle: HTRF assays measure the phosphorylation of a substrate by a kinase. The assay uses two fluorophore-labeled antibodies: a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665 or d2). One antibody is specific for the phosphorylated substrate, and the other binds to a tag on the substrate. When the substrate is phosphorylated, the antibodies bind in close proximity, leading to Fluorescence Resonance Energy Transfer (FRET) from the donor to the acceptor upon excitation. The resulting signal is proportional to the extent of substrate phosphorylation.
Generalized Protocol:
-
Compound Dispensing: Dispense the test compounds (pyrazine derivatives) at various concentrations into the wells of a microplate.
-
Kinase Reaction: Add the target kinase and its specific substrate to the wells.
-
Initiation: Start the phosphorylation reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific period to allow for enzymatic activity.
-
Detection: Stop the reaction and add the HTRF detection reagents (donor and acceptor antibodies).
-
Signal Measurement: After another incubation period, measure the fluorescence signal at the donor and acceptor emission wavelengths using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence intensity. The IC50 values are then determined by plotting the signal against the inhibitor concentration.
Bioluminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the kinase reaction.
Principle: The Kinase-Glo® assay utilizes the enzyme luciferase, which produces light in an ATP-dependent manner. The amount of light generated is directly proportional to the amount of ATP present. In a kinase reaction, ATP is consumed as the kinase phosphorylates its substrate. Therefore, the luminescent signal is inversely correlated with kinase activity.
Generalized Protocol:
-
Kinase Reaction Setup: In a multiwell plate, combine the kinase, substrate, buffer, and the pyrazine inhibitor at various concentrations.
-
Reaction Initiation: Add ATP to start the kinase reaction.
-
Incubation: Allow the reaction to proceed for a defined period at a set temperature.
-
ATP Detection: Add the Kinase-Glo® reagent, which contains luciferase and its substrate, luciferin. This reagent stops the kinase reaction and initiates the light-producing reaction.
-
Luminescence Reading: After a brief incubation to stabilize the luminescent signal, measure the light output using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the luminescence signal (inversely proportional to kinase activity) against the inhibitor concentration.
Visualizing Kinase Inhibition and Experimental Workflow
To better understand the context of pyrazine isomer activity, the following diagrams illustrate a common signaling pathway targeted by these inhibitors and a typical experimental workflow for their evaluation.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors. Pyrazine derivatives can block this pathway at various kinase nodes, such as RAF, to inhibit downstream cellular responses.
Caption: A generalized workflow for screening and characterizing a library of pyrazine isomers to identify potent and selective kinase inhibitors.
References
- 1. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38* | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Structural Validation of 3,5-Dimethylpyrazin-2-amine by HNMR and QNMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors, the unambiguous confirmation of molecular structure and the accurate determination of purity are critical milestones. This guide provides a comprehensive comparison of Proton Nuclear Magnetic Resonance (¹H NMR) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the structural validation and purity assessment of 3,5-Dimethylpyrazin-2-amine. We present detailed experimental protocols, comparative data with alternative analytical techniques, and illustrative workflows to support researchers in their analytical method development.
The Power of NMR in Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering profound insights into the structural and dynamic properties of organic molecules.[1][2] For a molecule such as this compound, ¹H NMR provides a detailed fingerprint, confirming the connectivity of atoms and the overall molecular architecture.
Quantitative NMR (qNMR) extends this capability by enabling the precise measurement of a compound's purity.[1][2] A key advantage of qNMR is its status as a primary ratio method, where the signal intensity is directly proportional to the number of nuclei, allowing for quantification against an internal standard without the need for a compound-specific calibration curve.[3]
¹H NMR for Structural Validation of this compound
The first step in the analytical validation of a newly synthesized batch of this compound is the confirmation of its chemical structure using ¹H NMR. The expected spectrum is characterized by distinct signals corresponding to the aromatic proton, the amine protons, and the two methyl groups.
Predicted ¹H NMR Spectrum:
Based on established chemical shift principles and predictive algorithms, the ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show the following key resonances:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | Singlet | 1H | Pyrazine C6-H |
| ~4.8 | Broad Singlet | 2H | -NH₂ |
| ~2.4 | Singlet | 3H | Pyrazine C5-CH₃ |
| ~2.3 | Singlet | 3H | Pyrazine C3-CH₃ |
Note: Chemical shifts are predictions and may vary slightly based on solvent and experimental conditions.
The presence of these signals, with their characteristic chemical shifts, multiplicities, and integration values, provides strong evidence for the correct molecular structure of this compound.
Quantitative NMR (qNMR) for Purity Assessment
Following structural confirmation, qNMR is employed to determine the absolute purity of the compound. This technique offers high accuracy and precision and is recognized by regulatory bodies for purity assessment.[3] The internal standard method is commonly used, where a certified reference material of known purity is added to the sample.
Selection of an Internal Standard:
The choice of a suitable internal standard is crucial for accurate qNMR analysis.[4][5][6] An ideal internal standard should:
-
Be of high, certified purity (≥99.9%).
-
Be chemically stable and non-reactive with the analyte or solvent.
-
Exhibit excellent solubility in the chosen deuterated solvent.
-
Possess a simple ¹H NMR spectrum with signals that do not overlap with those of the analyte.[4]
For the analysis of this compound, Maleic Acid is a suitable internal standard. It is highly pure, soluble in common NMR solvents like DMSO-d₆, and its two equivalent olefinic protons appear as a sharp singlet in a region of the spectrum that is typically free of signals from the analyte (~6.3 ppm in DMSO-d₆).
Data Presentation: Purity Determination by qNMR
The purity of this compound is calculated using the following equation:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (mg) | m_analyte (e.g., 20.5 mg) | m_std (e.g., 10.2 mg) |
| Molecular Weight ( g/mol ) | 123.16 | 116.07 |
| Signal for Integration | Pyrazine C6-H (~7.7 ppm) | Olefinic CH (~6.3 ppm) |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | I_analyte | I_std |
| Purity of Standard (P_std) | - | 99.9% |
| Calculated Purity (%) | Result | - |
Comparison with Alternative Analytical Techniques
While NMR provides comprehensive structural and quantitative information in a single set of experiments, other techniques are often used orthogonally to provide a complete analytical profile.
| Feature | ¹H NMR / qNMR | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Nuclear spin properties in a magnetic field. | Differential partitioning between a stationary and mobile phase. | Mass-to-charge ratio of ionized molecules and their fragments. |
| Information Provided | Detailed molecular structure, stereochemistry, and absolute purity.[3] | Separation and quantification of components in a mixture; purity based on area percent. | Molecular weight and fragmentation patterns for structural elucidation. |
| Quantification | Absolute quantification against an internal standard without a specific reference standard for the analyte.[3] | Relative quantification (area %) or absolute quantification with a specific reference standard for the analyte. | Generally not used for quantification without isotopic labeling or a calibration curve. |
| Strengths | Non-destructive, provides rich structural information, highly accurate for purity. | High sensitivity and resolving power for complex mixtures. | High sensitivity, provides molecular weight information. |
| Limitations | Lower sensitivity compared to HPLC and MS, potential for signal overlap in complex mixtures. | Requires a reference standard for each impurity for accurate quantification, response factors can vary. | Provides limited information on stereochemistry, can be destructive. |
Experimental Protocols
¹H NMR for Structural Validation
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Parameters (400 MHz NMR Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 8-16.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak. Integrate all signals and assign them to the corresponding protons in the molecule.
qNMR for Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (Maleic Acid, certified reference material) into the same vial.
-
Dissolve the mixture in 0.7 mL of DMSO-d₆ in a 5 mm NMR tube. Ensure complete dissolution by gentle vortexing.
-
-
Instrument Parameters (400 MHz NMR Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).[7]
-
Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[7][8]
-
Acquisition Time (aq): At least 3 seconds.[7]
-
-
Data Processing and Quantification:
-
Apply Fourier transformation, and meticulous phase and baseline correction to the spectrum.
-
Integrate the well-resolved signal of the analyte (pyrazine C6-H) and the signal of the internal standard (olefinic CH).
-
Calculate the purity of this compound using the equation provided in the data presentation section.
-
Visualizing the Workflow and Logic
References
- 1. mdpi.com [mdpi.com]
- 2. emerypharma.com [emerypharma.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. benchchem.com [benchchem.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Navigating the Kinome: A Comparative Guide to the Cross-reactivity of 2-Aminopyrazine Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of kinase inhibitors based on the 2-aminopyrazine scaffold. Due to a lack of publicly available data for the specific 3,5-Dimethylpyrazin-2-amine subclass, this guide focuses on the broader 2-aminopyrazine class as a representative model.
The 2-aminopyrazine core is a prevalent scaffold in the development of potent kinase inhibitors, targeting a range of kinases implicated in oncology and inflammatory diseases.[1][2] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving absolute selectivity, leading to potential off-target effects.[3] This guide summarizes available quantitative data on the cross-reactivity of this class of inhibitors, details the experimental protocols for assessing selectivity, and visualizes key signaling pathways affected.
Performance Comparison: Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50) of a series of pyrazine-2-carboxamide derivatives, a subset of the 2-aminopyrazine class, against Hematopoietic Progenitor Kinase 1 (HPK1), Germinal Center Kinase (GLK), and Lymphocyte-specific protein tyrosine kinase (LCK). These data provide insights into the on-target potency and off-target activity of these compounds.
| Compound ID | R' Group | HPK1 IC50 (nM) | GLK IC50 (nM) | LCK IC50 (nM) |
| 78 | NHMe | <3 | 23 | 781 |
| 80 | NHMe | <3 | 97 | 2179 |
| 81 | Cyclopropyl | <3 | 185 | >100000 |
| Data sourced from a 2024 publication on Pyrazine-based small molecule kinase inhibitors.[2] |
As a point of comparison, a study on 2-aminopyridine derivatives identified a potent and selective JAK2 inhibitor, compound 16m-(R) , with an IC50 of 3 nM against JAK2, and 85- and 76-fold selectivity over JAK1 and JAK3, respectively.[4]
Experimental Protocols
The determination of inhibitor cross-reactivity is a multi-faceted process involving a combination of in vitro biochemical assays and cellular-based approaches.
In Vitro Kinase Profiling
A common method for assessing the selectivity of kinase inhibitors is through in vitro kinase assays against a broad panel of purified kinases.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a wide range of kinases.
Materials:
-
Test compounds (e.g., 2-aminopyrazine derivatives)
-
A panel of purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Detection reagents (e.g., radiometric, fluorescence, or luminescence-based)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a predetermined time at a specific temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[6]
Cellular Target Engagement and Proteome-wide Off-Target Identification
To confirm target engagement within a cellular context and identify potential off-target interactions, chemical proteomics approaches are employed.[3][7]
Objective: To identify the protein targets of an inhibitor in a complex biological sample.
Methodology (e.g., Kinobeads):
-
A broad-spectrum kinase inhibitor is immobilized on a solid support (beads).
-
A cell lysate is incubated with the test inhibitor at various concentrations.
-
The pre-incubated lysate is then passed over the kinobeads.
-
The test inhibitor competes with the immobilized inhibitor for binding to kinases in the lysate.
-
Proteins that are "competed off" the beads by the test inhibitor are identified and quantified using mass spectrometry.
-
This allows for the determination of the inhibitor's affinity for a wide range of endogenous kinases.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which the primary and off-target kinases are involved is crucial for predicting the potential physiological effects of an inhibitor.
The Janus Kinase (JAK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways are frequently targeted by pyrazine-based inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazine and Pyrazole Scaffolds in Modern Drug Design
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the plethora of options, pyrazine and pyrazole rings have emerged as privileged structures, frequently incorporated into a wide array of therapeutic agents. This guide provides an objective, data-driven comparative analysis of these two scaffolds, focusing on their physicochemical properties, pharmacological activities, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to aid researchers in making informed decisions during the drug design process.
At a Glance: Pyrazine vs. Pyrazole
| Feature | Pyrazine Scaffold | Pyrazole Scaffold |
| Structure | Six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. | Five-membered aromatic ring with two adjacent nitrogen atoms. |
| Key Properties | Electron-deficient nature can enhance metabolic stability and solubility.[1] Contributes to molecular planarity, facilitating interactions with biological targets.[1] | High electron density and strong hydrogen-bond-forming ability enhance binding to targets like enzymes and receptors.[1] Generally exhibits good metabolic stability. |
| Common Therapeutic Areas | Anticancer, anti-inflammatory, antimicrobial, antiviral. | Anticancer (especially kinase inhibitors), anti-inflammatory, analgesic, antimicrobial. |
| Representative Drugs | Bortezomib (Anticancer), Pyrazinamide (Anti-tuberculosis) | Celecoxib (Anti-inflammatory), Ruxolitinib (Anticancer, Anti-inflammatory) |
Physicochemical Properties: A Foundation for Druggability
The physicochemical characteristics of a scaffold are fundamental to its behavior in biological systems, governing aspects like solubility, permeability, and target engagement.
The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring generally leads to a lower pKa compared to pyrazole.[2] This can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility and ability to cross cell membranes. While pyrazine's symmetry results in a zero dipole moment, substitutions on the ring can significantly alter its polarity.[2] The pyrazole ring, with its adjacent nitrogen atoms, possesses both a hydrogen bond donor (NH) and a hydrogen bond acceptor (N) functionality, contributing to its ability to form strong interactions with biological targets.[1]
Table 1: Comparative Physicochemical Properties of Pyrazine and Pyrazole Analogs
| Compound | Scaffold | pKa | logP | Aqueous Solubility (µg/mL) | Reference |
| Pyrazine | Pyrazine | 0.65 | -0.26 | Freely Soluble | [2] |
| Pyrazole | Pyrazole | 2.49 | 0.34 | 100,000 | |
| 6-Fluoro-pyrazine-2-carboxylic acid | Pyrazine | ~2.0 - 2.5 (Predicted) | ~ -0.1 to 0.4 (Predicted) | - | [3] |
| Pyrazine-2-carboxylic acid | Pyrazine | ~2.9 - 3.62 | ~ -0.42 to 0.1 | - | [3] |
Note: Data is compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.
Pharmacological Activities: A Tale of Two Scaffolds in Action
Both pyrazine and pyrazole scaffolds are integral to a multitude of clinically successful and investigational drugs across various therapeutic areas. Their distinct electronic and structural features often dictate their preferred biological targets.
Kinase Inhibition: The pyrazole scaffold is particularly prominent in the design of kinase inhibitors. The ability of the pyrazole ring to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases has been extensively leveraged. A notable example is Ruxolitinib, a potent JAK1/JAK2 inhibitor. Pyrazine-based kinase inhibitors are also gaining traction, with compounds like the 3-amido-5-cyclopropylpyrrolopyrazines showing selectivity for JAK3 over JAK1.
Anti-inflammatory Activity: Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core that is crucial for its mechanism of action. Pyrazine derivatives have also demonstrated anti-inflammatory properties, often through the modulation of inflammatory signaling pathways.
Anticancer Activity: Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma, contains a pyrazine ring. The pyrazole scaffold is also found in numerous anticancer agents that target various kinases and other cancer-related proteins.
Antimicrobial Activity: Both scaffolds have been incorporated into compounds with significant antibacterial and antifungal activities. Pyrazinamide is a cornerstone of tuberculosis treatment.
Table 2: Comparative Pharmacological Activity of Pyrazine and Pyrazole-Containing Drugs
| Compound | Scaffold | Target | IC50 | Disease Area | Reference |
| Ruxolitinib | Pyrazole | JAK1/JAK2 | ~3 nM | Myelofibrosis, Polycythemia Vera | |
| 3-amido-5-cyclopropylpyrrolopyrazine analog | Pyrazine | JAK3 | <10 nM | Inflammatory Diseases | |
| Celecoxib | Pyrazole | COX-2 | 0.04 µM | Arthritis, Pain | |
| Bortezomib | Pyrazine | 26S Proteasome | - | Multiple Myeloma | |
| Imidazo[1,2-a]pyrazine derivative | Pyrazine | Aurora Kinase A/B | ≤4 nM / ≤13 nM | Cancer | [4] |
| Pyrazole Derivative | Pyrazole | CDK1 | 1.52 µM | Cancer | [5] |
Note: IC50 values are highly dependent on the specific assay conditions and cell lines used and are presented here for illustrative purposes.
ADMET Profile: The Journey to a Viable Drug
A promising pharmacological profile is only one piece of the puzzle. The ADMET properties of a drug candidate are critical for its clinical success.
In general, both pyrazine and pyrazole scaffolds can be modified to achieve favorable ADMET profiles. The introduction of a pyrazine ring has been shown to improve metabolic stability by making the molecule less susceptible to oxidative metabolism.[1] Similarly, pyrazole-containing compounds are often metabolically robust. The lipophilicity, a key determinant of absorption and distribution, can be fine-tuned by appropriate substitutions on either ring.
Table 3: Comparative ADMET Properties of Pyrazine and Pyrazole Analogs
| Compound/Scaffold | Scaffold | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) | Primary Metabolizing Enzymes | Reference |
| General Pyrazine Analogs | Pyrazine | Variable | Generally Moderate to High | CYP isoforms | |
| General Pyrazole Analogs | Pyrazole | Variable | Generally High | CYP isoforms | |
| Bortezomib | Pyrazine | Low | - | CYP3A4, CYP2C19, CYP1A2 | |
| Celecoxib | Pyrazole | High | ~11 hours (in humans) | CYP2C9 |
Note: ADMET properties are highly compound-specific. This table provides a generalized comparison based on available data.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental approaches used to evaluate these scaffolds, the following diagrams illustrate key signaling pathways and experimental workflows.
Signaling Pathways:
Caption: Bortezomib's proteasome inhibition pathway.
Caption: Celecoxib's COX-2 inhibition pathway.
Experimental Workflows:
Caption: In Vitro Kinase Inhibition Assay Workflow.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Principle: This assay measures the amount of ATP remaining after a kinase reaction. The amount of ATP is detected by a luciferase-based reaction that generates a luminescent signal, which is inversely proportional to the kinase activity.
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., pyrazine or pyrazole derivative) in a suitable buffer (e.g., 1% DMSO). Prepare a solution containing the target kinase and its specific substrate in kinase buffer. Prepare an ATP solution at a concentration close to the Km for the kinase.
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the kinase/substrate solution to all wells.
-
Incubate at room temperature for 15-30 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the remaining ATP by adding a detection reagent containing luciferase and luciferin.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., pyrazine or pyrazole derivative) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to an untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
3. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., pyrazine or pyrazole derivative) and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Conclusion
Both pyrazine and pyrazole scaffolds offer unique and valuable attributes for drug design. Pyrazoles have a well-established track record, particularly in the realm of kinase inhibitors, owing to their potent hydrogen bonding capabilities. Pyrazines, with their distinct electronic properties, provide opportunities to enhance metabolic stability and solubility, and are found in a diverse range of approved drugs. The choice between these two scaffolds, or indeed the consideration of hybrid structures, will ultimately depend on the specific therapeutic target, the desired pharmacological profile, and the overall drug design strategy. This guide provides a foundational framework and supporting data to empower researchers to make more strategic decisions in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of 3,5-Dimethylpyrazin-2-amine Analogues Against Established FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of a novel pyrazine-based compound, analogous to 3,5-Dimethylpyrazin-2-amine, against well-established Fibroblast Growth Factor Receptor (FGFR) inhibitors. The data presented herein is intended to offer an objective comparison of performance, supported by experimental data, to aid in drug discovery and development efforts. The pyrazine compound of interest, a 3-amino-pyrazine-2-carboxamide derivative designated as "18i", has been identified as a pan-FGFR inhibitor.[1] This guide will compare its biochemical and cellular activity with approved FGFR inhibitors such as Erdafitinib, Pemigatinib, Infigratinib, and Futibatinib.
Data Presentation
The following tables summarize the quantitative data for the pyrazine derivative "18i" and the known FGFR inhibitors. Table 1 outlines the biochemical potency (IC50) of the established inhibitors against the four FGFR isoforms. Table 2 presents a comparison of the anti-proliferative activity (IC50) of the pyrazine derivative "18i" and the known inhibitors in various cancer cell lines characterized by different FGFR alterations.
Table 1: Biochemical Inhibitory Activity of Known FGFR Inhibitors
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 |
| Infigratinib | 0.9 | 1.4 | 1.0 | 60 |
| Futibatinib | 1.8 | 1.4 | 1.6 | 3.7 |
Data compiled from multiple sources.
Table 2: Anti-proliferative Activity of Pyrazine Derivative "18i" and Known FGFR Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | "18i" IC50 (µM) | Erdafitinib IC50 (nM) | Pemigatinib IC50 (nM) | Infigratinib IC50 (nM) | Futibatinib IC50 (nM) |
| NCI-H520 | Non-Small Cell Lung Cancer | FGFR1 Amplification[2][3][4] | 26.69 | Not specifically reported, limited sensitivity shown[2][3] | - | - | - |
| SNU-16 | Gastric Cancer | FGFR2 Amplification/Fusion[1][5][6] | 1.88 | Potent antitumor activity observed[7][8] | - | Active in FGFR2 amplified gastric models[9][10] | - |
| KMS-11 | Multiple Myeloma | FGFR3-TACC3 Fusion[11][12] | 3.02 | - | - | - | - |
| SW-780 | Bladder Cancer | FGFR3-BAIAP2L1 Fusion[13][14][15] | 2.34 | - | - | - | - |
| MDA-MB-453 | Breast Cancer | FGFR4 Y367C Mutation[16][17] | 12.58 | Activity demonstrated[8] | - | - | Active in FGFR-altered breast cancer models[18][19][20] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key experiments typically cited in the evaluation of FGFR inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified FGFR kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific FGFR isoforms.
General Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in an appropriate kinase assay buffer.
-
Kinase Reaction Setup: The reaction is typically performed in a 384-well plate. Purified recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme is added to the wells along with a suitable substrate (e.g., a poly-Glu-Tyr peptide) and ATP.
-
Inhibitor Addition: The diluted test compound or a vehicle control (DMSO) is added to the reaction mixture.
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is measured. Common detection methods include:
-
Luminescent Kinase Assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which correlates with kinase activity. The remaining ATP is depleted, and the generated ADP is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Fluorescence Resonance Energy Transfer (FRET) Assays (e.g., LanthaScreen™): A europium-labeled anti-phosphotyrosine antibody and a fluorescently labeled tracer that binds to the kinase's ATP pocket are used. Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Anti-proliferative Assay
This assay measures the effect of a compound on the proliferation and viability of cancer cell lines.
Objective: To determine the IC50 of a test compound in inhibiting the growth of cancer cells with specific FGFR alterations.
General Procedure:
-
Cell Culture: Human cancer cell lines with known FGFR alterations (e.g., amplifications, fusions, or mutations) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 72 to 120 hours, to allow for effects on cell proliferation.
-
Viability Assessment: Cell viability is measured using a variety of methods:
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells and is reduced by metabolically active cells to form a purple formazan product, which is then solubilized and quantified by measuring the absorbance.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells based on the quantification of ATP, which signals the presence of metabolically active cells.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
FGFR Signaling Pathway
The following diagram illustrates the major signaling cascades activated downstream of Fibroblast Growth Factor Receptors.
References
- 1. figshare.com [figshare.com]
- 2. FGFR inhibition enhances sensitivity to radiation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibitor-Sensitive FGFR1 Amplification in Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epithelial–mesenchymal transition confers resistance to selective FGFR inhibitors in SNU-16 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNU-16 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. FGFR Pathway Inhibition in Gastric Cancer: The Golden Era of an Old Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types - Oncology Practice Management [oncpracticemanagement.com]
- 11. Deregulated FGFR3 mutants in multiple myeloma cell lines with t(4;14): comparative analysis of Y373C, K650E and the novel G384D mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellosaurus cell line KMS-11 (CVCL_2989) [cellosaurus.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The FGFR4 Y367C mutant is a dominant oncogene in MDA-MB453 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. Efficacy of futibatinib, an irreversible fibroblast growth factor receptor inhibitor, in FGFR-altered breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of futibatinib, an irreversible fibroblast growth factor receptor inhibitor, in FGFR-altered breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,5-Dimethylpyrazin-2-amine Derivatives: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy
For researchers, scientists, and drug development professionals, the journey of a potential therapeutic agent from laboratory discovery to clinical application is a rigorous process of evaluation. A critical step in this journey is understanding the correlation between a compound's performance in a controlled laboratory setting (in vitro) and its effectiveness within a living organism (in vivo). This guide provides a comparative overview of the efficacy of 3,5-Dimethylpyrazin-2-amine derivatives, a class of compounds showing significant promise in oncology, by examining their performance in both preclinical stages.
This analysis focuses on a key derivative, a 2-amino-3,5-disubstituted pyrazine compound, which has been investigated as a potential inhibitor of Aurora kinases, a family of enzymes crucial for cell cycle regulation and often dysregulated in cancer. The following sections will delve into the quantitative data from both in vitro and in vivo studies, detail the experimental methodologies, and visualize the underlying biological pathways and experimental processes.
Quantitative Efficacy: A Tale of Two Environments
The true measure of a drug candidate's potential lies in its ability to translate promising results from the petri dish to a more complex biological system. The following tables summarize the quantitative efficacy of a representative 2-amino-3,5-disubstituted pyrazine derivative, herein referred to as Compound X, in both in vitro and in vivo settings.
| Compound | Target Kinase | In Vitro Assay | Cell Line | IC50 (nM) * |
| Compound X | Aurora A | Enzyme Inhibition Assay | - | 34 |
| Compound X | Aurora B | Enzyme Inhibition Assay | - | 45 |
*IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | In Vivo Model | Dosing | Tumor Growth Inhibition (TGI) (%) |
| Compound X | Human Colon Carcinoma (HCT116) Xenograft in mice | 100 mg/kg, oral | 58 |
Unveiling the Mechanism: Signaling Pathways and Experimental Design
The anticancer activity of this class of pyrazine derivatives stems from their ability to interfere with critical cellular processes, primarily cell division, by inhibiting Aurora kinases.
The evaluation of these compounds follows a structured workflow, progressing from initial laboratory-based assays to more complex animal studies.
Detailed Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the presented data, the following are detailed methodologies for the key experiments cited.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the 2-amino-3,5-disubstituted pyrazine derivative against Aurora A and Aurora B kinases was determined using a radiometric kinase assay. The assay was performed in a 96-well plate format. Each reaction well contained the respective kinase, a substrate peptide, and radiolabeled ATP ([γ-³³P]ATP). The test compound was added at varying concentrations to determine the IC50 value. The reaction was allowed to proceed for a specified time at room temperature and was then stopped by the addition of phosphoric acid. The phosphorylated substrate was then captured on a filter plate, and the amount of incorporated radioactivity was measured using a scintillation counter. The percentage of inhibition was calculated relative to a control reaction without the inhibitor, and the IC50 values were determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
The in vivo antitumor efficacy of the 2-amino-3,5-disubstituted pyrazine derivative was evaluated in a human colon carcinoma (HCT116) xenograft model. Female athymic nude mice were subcutaneously inoculated with HCT116 cells. When the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. The test compound was administered orally at a dose of 100 mg/kg daily for a specified period. Tumor volume and body weight were measured regularly throughout the study. At the end of the treatment period, the tumors were excised and weighed. The percentage of tumor growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Conclusion
The presented data demonstrates that 2-amino-3,5-disubstituted pyrazine derivatives exhibit potent inhibitory activity against Aurora kinases in vitro, which translates to significant tumor growth inhibition in a preclinical in vivo model. This direct comparison of in vitro and in vivo efficacy provides a solid foundation for the further development of this class of compounds as potential anticancer therapeutics. The detailed experimental protocols and pathway visualizations included in this guide are intended to support the ongoing research and development efforts within the scientific community.
A Head-to-Head Comparison of Pyrazine Synthesis Routes for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazine derivatives is crucial for advancing various fields, from pharmaceuticals to materials science. This guide provides an objective, data-driven comparison of prominent pyrazine synthesis methodologies, offering insights into their performance, scope, and practical application.
Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, are significant structural motifs in a vast array of biologically active compounds and functional materials.[1] The selection of an appropriate synthetic strategy is paramount and is often dictated by factors such as desired substitution patterns, availability of starting materials, and scalability. This guide focuses on a head-to-head comparison of classical and modern methods for pyrazine synthesis, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the optimal synthetic route.
Comparative Performance of Pyrazine Synthesis Routes
The following table summarizes the key quantitative parameters for four major pyrazine synthesis routes, providing a clear basis for comparison.
| Synthesis Route | Typical Substrates | Typical Products | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Staedel-Rugheimer Synthesis | α-Haloketones (e.g., 2-chloroacetophenone), Ammonia | Symmetrically substituted 2,5-diarylpyrazines | 1. Ammonolysis (Room Temp.) 2. Self-condensation & Oxidation (Reflux) | Moderate to Good | Good for symmetrical diarylpyrazines.[1] | Limited to specific α-halo ketones; can have moderate yields. |
| Gutknecht Synthesis | α-Amino ketones (often generated in situ from α-oximino ketones) | Symmetrically and unsymmetrically substituted pyrazines | Self-condensation of α-amino ketones, followed by oxidation | Varies widely (e.g., 20-45%) | Versatile for various alkyl and aryl substitutions.[1][2] | In situ generation of α-amino ketones can be complex; yields can be low.[1] |
| Condensation of 1,2-Diamine and α-Dicarbonyl | 1,2-Diamines (e.g., ethylenediamine, o-phenylenediamine), α-Dicarbonyls (e.g., benzil) | Substituted pyrazines and quinoxalines | Condensation followed by oxidation (often spontaneous) | Good to Excellent (e.g., 92-99%) | High yields, broad substrate scope, straightforward procedure.[1] | May require a separate oxidation step for stable dihydropyrazine intermediates.[1] |
| Manganese-Catalyzed Dehydrogenative Coupling | β-Amino alcohols | Symmetrically substituted 2,5-dialkylpyrazines | Mn pincer complex catalyst, base (KH), high temperature (150 °C) | Good to Excellent (e.g., 40-95%) | Atom-economical, environmentally benign (H₂ and H₂O as byproducts). | Requires a specific catalyst and high temperatures. |
Experimental Protocols
Detailed methodologies for key examples of each synthesis route are provided below to facilitate replication and adaptation.
Staedel-Rugheimer Pyrazine Synthesis: Preparation of 2,5-Diphenylpyrazine
This classical method involves the reaction of an α-halo ketone with ammonia, followed by self-condensation and oxidation.[1][3]
Materials:
-
2-Chloroacetophenone
-
Aqueous ammonia
-
Ethanol
-
Copper(II) sulfate (as an oxidizing agent)
Procedure:
-
Dissolve 2-chloroacetophenone in ethanol.
-
Add an excess of aqueous ammonia to the solution and stir at room temperature to form the α-amino ketone intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the initial reaction, heat the mixture to reflux to induce self-condensation of the α-amino ketone into a dihydropyrazine intermediate.
-
Add an oxidizing agent, such as copper(II) sulfate, and continue to reflux to facilitate the oxidation of the dihydropyrazine to 2,5-diphenylpyrazine.[1]
-
After the oxidation is complete, cool the reaction mixture.
-
The product can be isolated by filtration or extraction and purified by recrystallization from a suitable solvent like ethanol.[1]
Gutknecht Pyrazine Synthesis: Chemoenzymatic Synthesis of 3-Ethyl-2,5-dimethylpyrazine
This example illustrates a modern variation of the Gutknecht synthesis, which relies on the self-condensation of α-amino ketones. In this chemoenzymatic approach, the α-amino ketone (aminoacetone) is generated in situ by an enzymatic reaction.
Materials:
-
L-threonine
-
L-threonine 3-dehydrogenase (TDH)
-
2-amino-3-ketobutyrate CoA ligase
-
Acetaldehyde
Procedure:
-
Aminoacetone is generated from L-threonine using L-threonine 3-dehydrogenase.
-
Acetaldehyde is supplied by the action of 2-amino-3-ketobutyrate CoA ligase on L-threonine.
-
The enzymatic reactions provide the precursors for the chemical condensation.
-
Two molecules of aminoacetone and one molecule of acetaldehyde condense under moderate temperatures (e.g., 30 °C) to form 3-ethyl-2,5-dimethylpyrazine.
-
The final product is isolated and purified. A reported yield for this specific chemoenzymatic synthesis is up to 20.2%.
Condensation of a 1,2-Diamine with an α-Dicarbonyl Compound: Synthesis of 2,3-Diphenylquinoxaline
This widely used and high-yielding method is exemplified by the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine.
Materials:
-
Benzil (2.1 g)
-
o-Phenylenediamine (1.1 g)
-
Ethanol (16 ml)
Procedure:
-
In a 100 ml round-bottom flask, dissolve 2.1 g of benzil in 10 ml of ethanol. Warm the mixture in a hot water bath to facilitate dissolution.
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 ml of ethanol.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Heat the reaction mixture in a hot water bath for 30 minutes.
-
Add water dropwise until a slight cloudiness persists, then allow the mixture to cool.
-
Filter the precipitated product and recrystallize from aqueous ethanol to obtain 2,3-diphenylquinoxaline.
-
A reported yield for this procedure is 2.6 g (92%).
Manganese-Catalyzed Dehydrogenative Coupling: Synthesis of 2,5-Dibenzylpyrazine
This modern, atom-economical approach utilizes a manganese pincer complex to catalyze the dehydrogenative self-coupling of β-amino alcohols.
Materials:
-
2-amino-3-phenylpropane-1-ol (0.5 mmol)
-
Manganese pincer complex catalyst (e.g., complex 2 as described in the source, 2 mol %)
-
Potassium hydride (KH, 3 mol %)
-
Toluene
Procedure:
-
In a reaction vessel, combine the manganese pincer catalyst (2 mol %), 2-amino-3-phenylpropane-1-ol (0.5 mmol), and potassium hydride (3 mol %).
-
Add toluene as the solvent.
-
Heat the reaction mixture at 150 °C in a closed system for the specified reaction time.
-
Monitor the reaction progress.
-
Upon completion, the product, 2,5-dibenzylpyrazine, is isolated and purified.
-
The reported isolated yield for this reaction is 95%.[4]
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the described pyrazine synthesis routes.
Conclusion
The synthesis of pyrazines can be achieved through a variety of methodologies, each with distinct advantages and limitations. Classical approaches like the Staedel-Rugheimer and Gutknecht syntheses remain valuable for specific applications, particularly for the preparation of symmetrically substituted pyrazines. The condensation of 1,2-diamines with α-dicarbonyl compounds stands out as a robust and high-yielding method with broad applicability. Furthermore, modern catalytic approaches, such as the manganese-catalyzed dehydrogenative coupling of β-amino alcohols, offer environmentally benign and atom-economical alternatives. For researchers in drug development and materials science, a thorough understanding of these synthetic routes is essential for the efficient and effective production of novel pyrazine-containing molecules. The choice of the optimal synthetic pathway will ultimately depend on the desired substitution pattern, the availability and cost of starting materials, and the desired scale of the reaction.
References
The 2-Aminopyrazine Scaffold: A Privileged Fragment in Kinase Inhibitor Design
For researchers, scientists, and drug development professionals, understanding the selectivity profile of molecular scaffolds is paramount in the quest for targeted therapeutics. While 3,5-Dimethylpyrazin-2-amine itself is not a potent kinase inhibitor, it represents a valuable chemical starting point. The broader 2-aminopyrazine core is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into highly potent and selective kinase inhibitors. This guide explores the role of this scaffold and provides a comparative look at the selectivity of advanced molecules that feature this key structural motif.
The 2-aminopyrazine moiety serves as an effective "hinge-binder," a critical component of many ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrazine ring and the adjacent amino group are perfectly positioned to form two or more hydrogen bonds with the backbone amide residues of the kinase hinge region. This bidentate interaction provides a strong anchor for the inhibitor within the ATP-binding pocket, forming the foundation for achieving high potency. The remainder of the molecule can then be chemically modified to extend into other regions of the ATP pocket, thereby dictating the inhibitor's selectivity for different kinases.
Comparative Selectivity of Aminopyrazine-Based Kinase Inhibitors
To illustrate the utility of the 2-aminopyrazine scaffold, this section presents the selectivity profiles of several advanced kinase inhibitors that incorporate this core structure. These compounds have undergone extensive preclinical and clinical evaluation, demonstrating the successful evolution from a simple building block to a targeted drug candidate.
One prominent example is Gilteritinib (ASP2215) , a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with FLT3 mutations.[1][2]
Below is a summary of the inhibitory activity of Gilteritinib against its primary targets and a selection of other kinases, demonstrating its selectivity profile.
| Kinase Target | IC50 (nM) | Primary Function | Therapeutic Area |
| FLT3 | 0.29 | Hematopoietic cell proliferation and differentiation | Acute Myeloid Leukemia |
| AXL | 0.73 | Cell survival, proliferation, and migration | Cancer |
| LTK | <1 | Developmental processes | Cancer |
| ALK | <1 | Neuronal development and function | Lung Cancer |
| c-KIT | 230 | Hematopoiesis, pigmentation, fertility | Gastrointestinal Stromal Tumors |
| RET | >5 | Neuronal and urogenital development | Thyroid Cancer |
| TRKA | >5 | Neuronal survival and differentiation | Cancer |
| MER | >5 | Phagocytosis and immune regulation | Cancer |
| ROS1 | >5 | Cell growth and differentiation | Lung Cancer |
| Data compiled from in vitro kinase assays. Lower IC50 values indicate greater potency.[1][3] |
Another notable example is Erdafitinib , a pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor approved for the treatment of urothelial carcinoma. Erdafitinib also features a substituted aminopyrazine core that drives its potent activity against the FGFR family of kinases.
Experimental Protocols
Determining the selectivity profile of a kinase inhibitor is a critical step in drug development. It involves testing the compound against a large panel of kinases to identify both on-target potency and off-target activities. A variety of biochemical assay formats are employed for this purpose.
General Protocol for an In Vitro Kinase Assay (e.g., ADP-Glo™)
This protocol outlines a common luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
-
Compound Preparation : A serial dilution of the test compound (e.g., an aminopyrazine-based inhibitor) is prepared in a suitable buffer containing a low percentage of DMSO.
-
Reaction Setup : In a multi-well plate, the kinase enzyme and a specific peptide or protein substrate are mixed in a kinase reaction buffer.
-
Inhibitor Incubation : The diluted test compound is added to the wells containing the enzyme and substrate mixture and incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Kinase Reaction Initiation : The enzymatic reaction is started by the addition of ATP at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase. The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and ATP Depletion : The kinase reaction is stopped, and any remaining ATP is depleted by adding a reagent from a commercial kit (e.g., ADP-Glo™ Reagent). This step is typically incubated for 30-40 minutes.
-
Signal Generation : A detection reagent is added to the wells. This reagent contains enzymes that convert the ADP generated by the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. This is incubated for another 30-60 minutes.
-
Data Acquisition : The luminescence of each well is measured using a plate reader. The intensity of the light is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis : The luminescent signal from wells with the inhibitor is compared to positive (no inhibitor) and negative (no enzyme) controls. The percentage of inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
Visualizing Kinase Signaling and Inhibitor Screening
To provide a clearer context for the role of kinase inhibitors, the following diagrams illustrate a key signaling pathway targeted by aminopyrazine-based drugs and a typical workflow for inhibitor discovery.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Caption: A simplified diagram of the JAK-STAT signaling pathway.
References
- 1. Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
A Comparative Guide to Isomeric Purity Analysis of Dimethylpyrazinamine Samples
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that can significantly impact therapeutic efficacy and safety. Dimethylpyrazinamine, a key building block in various pharmaceutical agents, exists as several positional isomers, primarily 2,3-dimethylpyrazinamine, 2,5-dimethylpyrazinamine, and 2,6-dimethylpyrazinamine. The subtle differences in the positions of the two methyl groups on the pyrazine ring can lead to variations in their physicochemical properties and biological activities. Therefore, robust analytical methodologies are essential to accurately determine the isomeric purity of dimethylpyrazinamine samples.
This guide provides an objective comparison of three common analytical techniques for the isomeric purity analysis of dimethylpyrazinamine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The performance of these methods is evaluated based on key analytical parameters, supported by detailed experimental protocols.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for isomeric purity analysis depends on several factors, including the desired resolution, sensitivity, analysis time, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC, GC, and CE for the separation of dimethylpyrazinamine isomers.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of isomers between a stationary phase and a liquid mobile phase. | Separation of volatile isomers based on their boiling points and interactions with a stationary phase in a gaseous mobile phase. | Separation of ions based on their electrophoretic mobility in an electric field. |
| Typical Stationary Phase | Chiral columns (e.g., polysaccharide-based) or reversed-phase columns (e.g., C18). | Capillary columns with various polarities (e.g., DB-5ms, DB-WAX). | Fused-silica capillaries, sometimes with chiral selectors in the background electrolyte. |
| Resolution (Rs) | > 1.5 (baseline separation achievable with appropriate chiral columns) | > 1.5 (good separation of positional isomers) | High resolution achievable, especially with the use of cyclodextrins. |
| Analysis Time | 15 - 30 minutes | 10 - 25 minutes | 10 - 20 minutes |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL | 0.3 - 3 µg/mL |
| Precision (RSD%) | < 2% | < 3% | < 5% |
| Advantages | High versatility, wide range of stationary phases, suitable for non-volatile compounds. | High sensitivity and resolution, ideal for volatile and thermally stable compounds. | High efficiency, low sample and reagent consumption, rapid method development. |
| Limitations | May require more complex mobile phases, potential for peak tailing with basic amines. | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes. | Lower sensitivity compared to GC-MS, reproducibility can be challenging. |
Experimental Workflows
The general workflow for the isomeric purity analysis of dimethylpyrazinamine samples involves sample preparation, chromatographic or electrophoretic separation, and data analysis.
Caption: General workflow for isomeric purity analysis.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the separation of positional isomers of dimethylpyrazinamine, leveraging a chiral stationary phase for enhanced resolution.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral column: Polysaccharide-based column (e.g., CHIRALPAK series).
Mobile Phase:
-
A mixture of n-hexane and ethanol with a small percentage of a basic additive like diethylamine to improve peak shape. The exact ratio should be optimized for best separation.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the dimethylpyrazinamine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Prepare individual standard solutions of the known isomers for peak identification.
Gas Chromatography (GC) Method
This method is well-suited for the analysis of volatile and thermally stable dimethylpyrazinamine isomers.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a more polar column like DB-WAX.
Carrier Gas:
-
Helium at a constant flow rate of 1.0 mL/min.
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1)
Sample Preparation:
-
Dissolve the dimethylpyrazinamine sample in a suitable solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.
Capillary Electrophoresis (CE) Method
CE offers a high-efficiency separation alternative, particularly when using chiral selectors.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
Background Electrolyte (BGE):
-
Phosphate buffer (e.g., 50 mM, pH 2.5) containing a chiral selector such as a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin). The concentration of the chiral selector needs to be optimized.
CE Conditions:
-
Applied Voltage: 20-30 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection Wavelength: 214 nm
Sample Preparation:
-
Dissolve the dimethylpyrazinamine sample in the background electrolyte or water to a concentration of approximately 0.1 mg/mL.
Logical Pathway for Method Selection
The selection of the most appropriate analytical technique often follows a logical decision-making process based on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
Conclusion
The determination of isomeric purity for dimethylpyrazinamine samples can be effectively achieved using HPLC, GC, and CE.
-
GC is the most sensitive technique, making it ideal for trace-level impurity detection, provided the isomers are sufficiently volatile and thermally stable.
-
HPLC , particularly with chiral stationary phases, offers excellent versatility and is the method of choice for less volatile or thermally labile compounds.
-
CE provides a high-efficiency, low-consumption alternative, which is especially advantageous for rapid method development and when sample volume is limited.
The selection of the optimal method will ultimately depend on the specific analytical requirements, available instrumentation, and the properties of the dimethylpyrazinamine sample and its potential impurities. The protocols provided in this guide serve as a starting point for method development and validation.
A Comparative Guide to the Synthesis of Pyrazines: Biosynthesis vs. Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Pyrazines are a critical class of aromatic heterocyclic compounds, integral to the flavor and fragrance industries and serving as vital intermediates in the synthesis of pharmaceuticals. The growing demand for these molecules has intensified the focus on their production methods. This guide provides an objective comparison of the two primary routes for pyrazine synthesis: biosynthesis and chemical synthesis. We will delve into the cost-effectiveness, environmental impact, and practical considerations of each method, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their applications.
At a Glance: Biosynthesis vs. Chemical Synthesis
The choice between biosynthetic and chemical routes for pyrazine production hinges on a variety of factors, from feedstock and reaction conditions to yield and environmental impact. The following table provides a high-level comparison of these two approaches, using 2,5-dimethylpyrazine (2,5-DMP) as a representative example.
| Parameter | Biosynthesis | Chemical Synthesis |
| Primary Feedstocks | Renewable resources (e.g., glucose, L-threonine) | Petroleum-based precursors (e.g., 1,2-propanediamine, 2,3-butanedione, isopropanolamine)[1][2] |
| Catalysts | Whole-cell microorganisms (e.g., E. coli, B. subtilis) or purified enzymes (e.g., L-threonine dehydrogenase)[1] | Metal catalysts (e.g., copper-chromium, zinc-based), acids, or bases[3][4] |
| Reaction Conditions | Mild (e.g., 25-40°C, atmospheric pressure, neutral pH)[1] | Often harsh (e.g., high temperatures up to 350-420°C, high pressure)[3] |
| Reported Yields | Up to 3.1 g/L of 2,5-DMP in engineered E. coli[5] | 35-91% depending on the specific method and catalyst[3] |
| Byproducts | Typically fewer and less toxic byproducts, though other pyrazine derivatives can form[1] | Can produce a mixture of pyrazine isomers and other potentially toxic compounds[1][6] |
| Environmental Impact | Generally considered "green" and more sustainable, utilizing renewable feedstocks and biodegradable waste[7] | Often involves toxic reagents, organic solvents, and energy-intensive processes with a larger carbon footprint[7] |
| Safety Considerations | Generally safer, employing non-toxic biological systems under mild conditions[1] | Can involve hazardous and explosive materials (e.g., acrolein) and high-pressure systems[6] |
| Estimated Product Cost | High, with "natural" 2,5-DMP costing around $3500/kg[8][9] | Lower, with synthetically produced 2,5-DMP costing around $200/kg[8][9] |
Cost-Effectiveness Analysis
While direct, detailed cost-of-goods-sold analyses for pyrazine production are not widely published, a qualitative and semi-quantitative comparison reveals the economic drivers for each method.
Biosynthesis: The high market price of "natural" pyrazines reflects the complexities and costs of this production route. Key cost drivers include:
-
Feedstock: The cost of purified substrates like L-threonine can be significant. While using cheaper carbon sources like glucose is possible, this often requires more extensive metabolic engineering of the microorganism.[10]
-
Downstream Processing: This is a major cost contributor in fermentation processes, potentially accounting for 20-70% of the total production cost.[7][11] The low concentration of the target pyrazine in a complex aqueous fermentation broth necessitates energy-intensive extraction and purification steps, such as liquid-liquid extraction and chromatography.
-
Fermentation and Infrastructure: The capital and operational costs of bioreactors, sterilization, and maintaining a sterile environment add to the overall expense.
Chemical Synthesis: The significantly lower market price of synthetic pyrazines is a direct result of established, high-volume chemical manufacturing processes. The primary costs are associated with:
-
Raw Materials: The cost of petroleum-derived starting materials is a key factor.
-
Energy Consumption: Many chemical synthesis routes require high temperatures and pressures, leading to substantial energy costs.[3]
-
Catalysts and Solvents: The cost of metal catalysts and organic solvents, as well as their disposal and recycling, contributes to the overall expense.[2][3]
-
Waste Management: The disposal of potentially hazardous byproducts and waste streams can incur significant costs.
Experimental Protocols
To provide a practical understanding of these synthesis methods, detailed protocols for the production of 2,5-dimethylpyrazine are presented below.
Protocol 1: Biosynthesis of 2,5-Dimethylpyrazine via Whole-Cell Biocatalysis
This protocol describes the use of an engineered Escherichia coli strain to convert L-threonine into 2,5-dimethylpyrazine.
1. Strain Cultivation and Inoculum Preparation: a. Prepare Luria-Bertani (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl) supplemented with an appropriate antibiotic for the engineered strain. b. Inoculate 10 mL of the sterile LB medium with a single colony of the engineered E. coli strain from an agar plate. c. Incubate the culture overnight at 37°C with shaking at 200 rpm.
2. Bioconversion Reaction: a. Prepare the production medium in a bioreactor or shake flask: a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) supplemented with L-threonine (e.g., 14 g/L).[1] b. Inoculate the production medium with the overnight culture to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.1. c. Incubate the culture at the optimal temperature for the engineered strain (e.g., 37-40°C) with agitation for 24-72 hours.[1] d. Monitor the production of 2,5-DMP periodically by taking samples from the culture.
3. Product Extraction and Analysis: a. Centrifuge a sample of the culture to pellet the cells. b. Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate or dichloromethane. c. Vigorously mix the sample and then centrifuge to separate the organic and aqueous phases. d. Carefully collect the organic phase for analysis. e. Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 2,5-dimethylpyrazine.
- Example GC-MS Conditions:
- Column: HP-5MS (30 m × 0.25 mm × 0.25 µm)
- Injector Temperature: 250°C
- Oven Program: Initial temperature of 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
- Carrier Gas: Helium
- MS Detector Scan Range: 35-350 m/z
Protocol 2: Chemical Synthesis of 2,5-Dimethylpyrazine
This protocol outlines a common laboratory-scale chemical synthesis of 2,5-dimethylpyrazine via the condensation of 1,2-propanediamine and 2,3-butanedione.
1. Reaction Setup: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-propanediamine in a suitable solvent such as ethanol. b. Slowly add an equimolar amount of 2,3-butanedione to the solution while stirring. Note that this reaction can be exothermic, and cooling may be necessary.
2. Reaction and Work-up: a. Heat the reaction mixture to reflux for several hours to drive the condensation reaction to completion. b. After cooling the mixture to room temperature, remove the solvent under reduced pressure using a rotary evaporator. c. The resulting residue contains the dihydropyrazine intermediate, which needs to be oxidized to the aromatic 2,5-dimethylpyrazine. This can be achieved through air oxidation or by using a mild oxidizing agent.
3. Purification and Analysis: a. The crude product is then purified. For laboratory scale, column chromatography is a common method. For larger scales, distillation can be employed. b. The purity of the final product is confirmed, and the structure is verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and GC-MS.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway and a common chemical synthesis workflow for pyrazines.
Caption: Biosynthetic pathway of 2,5-dimethylpyrazine from L-threonine.
Caption: A typical chemical synthesis workflow for 2,5-dimethylpyrazine.
Conclusion
The choice between biosynthetic and chemical synthesis of pyrazines is a complex decision with significant trade-offs. Chemical synthesis is a mature, cost-effective technology for producing large quantities of pyrazines, but it often comes with a higher environmental footprint and safety concerns. Biosynthesis, on the other hand, offers a "green" and sustainable alternative that aligns with the growing consumer demand for natural products. However, the high costs associated with feedstock and downstream processing currently limit its widespread adoption for bulk chemical production.
For researchers and drug development professionals, the selection of a synthesis route will depend on the specific application. For the production of high-value, "natural" flavor and fragrance compounds, or for pharmaceutical intermediates where stereospecificity and a clean product profile are paramount, biosynthesis may be the preferred option despite the higher cost. For applications where cost is the primary driver and large volumes are required, chemical synthesis remains the more economically viable choice.
Future advancements in metabolic engineering, fermentation technology, and downstream processing are expected to improve the cost-effectiveness of biosynthesis, potentially making it a more competitive alternative to chemical synthesis for a broader range of pyrazine applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Accelerated Green Process of 2,5-Dimethylpyrazine Production from Glucose by Genetically Modified Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 3,5-Dimethylpyrazin-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental stewardship. This guide provides crucial safety and logistical information for the proper disposal of 3,5-Dimethylpyrazin-2-amine, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its potential hazards. The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., Nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved waste disposal plant.[2][3] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation: Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and weighing boats.
-
Containerization:
-
Place solid waste into a clearly labeled, sealable, and chemically compatible waste container.
-
For liquid waste containing this compound, use a dedicated, leak-proof container.
-
Ensure all containers are in good condition.
-
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound (e.g., "Harmful," "Toxic").[1]
-
The date the waste was first added to the container.
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[2]
Spill Management
In the event of a spill, ensure the area is well-ventilated and personnel are wearing appropriate PPE.
-
For solid spills: Carefully sweep or scoop the material into a labeled hazardous waste container.
-
For liquid spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
First-Aid Measures
In case of exposure, follow these first-aid measures and consult a physician.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment. Always refer to your institution's specific safety guidelines and local regulations for hazardous waste disposal.
References
Personal protective equipment for handling 3,5-Dimethylpyrazin-2-amine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3,5-Dimethylpyrazin-2-amine (CAS: 91678-81-8). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 2-amino-3,5-dimethylpyrazine, 3,5-dimethyl-2-pyrazinamine
-
Molecular Formula: C₆H₉N₃
-
Molecular Weight: 123.159 g/mol
Hazard Identification
This compound is classified as harmful.[1] The primary hazards associated with this compound are:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H332: Harmful if inhaled
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound to minimize exposure and ensure safety.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or neoprene). Double-gloving is recommended. | Provides a barrier against skin contact, which can be harmful.[1] Regularly inspect gloves for any signs of degradation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas. | Protects the respiratory tract from harmful dust and vapors.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Gather all necessary materials (e.g., spatulas, weigh boats, containers) before starting work to minimize movement and potential for spills.
-
Ensure all containers are properly labeled.
2. Weighing and Transferring:
-
Perform all weighing and transferring operations within a chemical fume hood to control dust and vapor.
-
Use appropriate tools (e.g., spatula) to handle the solid material. Avoid creating dust.
-
Close the container tightly immediately after use.
3. General Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Take off contaminated clothing and wash it before reuse.[1]
Emergency Procedures
| Situation | First-Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell.[1] Rinse mouth.[1] Never give anything by mouth to an unconscious person.[1] |
| If on Skin | Wash with plenty of water.[1] Call a POISON CENTER or doctor if you feel unwell.[1] Take off contaminated clothing and wash it before reuse.[1] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[1] Call a POISON CENTER or doctor if you feel unwell.[1] If not breathing, give artificial respiration.[1] |
| If in Eyes | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Contaminated Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a designated and clearly labeled hazardous waste container.[2]
-
Unused Chemical: Dispose of contents/container to an approved waste disposal plant.[1][3] Do not dispose of this chemical down the drain.
2. Storage of Waste:
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Keep waste containers tightly closed.
3. Final Disposal:
-
Arrange for collection by authorized hazardous waste disposal personnel.
-
Follow all local, regional, and national regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
